molecular formula C8H4ClF3O2 B062147 2-(Trifluoromethoxy)benzoyl Chloride CAS No. 162046-61-9

2-(Trifluoromethoxy)benzoyl Chloride

Cat. No.: B062147
CAS No.: 162046-61-9
M. Wt: 224.56 g/mol
InChI Key: KSHPWYXAJJCUMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Trifluoromethoxy)benzoyl Chloride is a highly versatile and valuable acylating reagent designed for advanced chemical synthesis and research applications. Its primary mechanism of action involves nucleophilic acyl substitution, where it efficiently transfers the 2-(trifluoromethoxy)benzoyl group to a wide range of nucleophiles, including amines, alcohols, and thiols, to form corresponding amides, esters, and thioesters. This compound is particularly prized in medicinal chemistry and drug discovery for its role in constructing complex molecular architectures. The incorporation of the ortho-trifluoromethoxy substituent introduces significant steric and electronic effects, enhancing metabolic stability and influencing the lipophilicity and bioavailability of the resulting target molecules. Researchers utilize this reagent extensively in the synthesis of pharmaceutical intermediates, agrochemicals, and functional materials, where the introduction of the trifluoromethoxybenzoyl moiety is crucial for modulating biological activity and physical properties. It serves as a critical building block for developing potential protease inhibitors, receptor ligands, and other bioactive compounds. For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-(trifluoromethoxy)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3O2/c9-7(13)5-3-1-2-4-6(5)14-8(10,11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSHPWYXAJJCUMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)Cl)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60380431
Record name 2-(Trifluoromethoxy)benzoyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162046-61-9
Record name 2-(Trifluoromethoxy)benzoyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Trifluoromethoxy)benzoyl Chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-(Trifluoromethoxy)benzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 162046-61-9

Core Concepts

2-(Trifluoromethoxy)benzoyl chloride is a specialty chemical reagent valued for its role as a building block in the synthesis of complex organic molecules. Its structure, featuring a trifluoromethoxy group at the ortho position of the benzoyl chloride, imparts unique electronic properties that are highly sought after in the fields of pharmaceutical and agrochemical development. The strong electron-withdrawing nature of the trifluoromethoxy group enhances the reactivity of the acyl chloride, making it a potent acylating agent for a variety of nucleophiles. This heightened reactivity, combined with the lipophilic character of the trifluoromethoxy moiety, allows for the introduction of this key functional group into target molecules, potentially improving their metabolic stability, bioavailability, and overall efficacy.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
CAS Number 162046-61-9[1]
Molecular Formula C₈H₄ClF₃O₂[1]
Molecular Weight 224.57 g/mol [1]
Appearance Colorless to light yellow liquid/powder
Boiling Point Not explicitly available
Density Not explicitly available

Synthesis and Experimental Protocols

Synthesis of 2-(Trifluoromethoxy)benzoic Acid (Precursor)

The synthesis of the precursor carboxylic acid is a critical first step. A common method for introducing the trifluoromethoxy group at the ortho position is not detailed in the provided search results. However, general methods for the synthesis of trifluoromethoxy-substituted aromatics often involve the reaction of a corresponding phenol with a trifluoromethylating agent or the transformation of a trifluoromethylthio group.

Conversion to this compound

General Experimental Protocol (Adapted from related syntheses):

This protocol is based on the common laboratory practice of converting carboxylic acids to acyl chlorides using thionyl chloride or oxalyl chloride.

Materials:

  • 2-(Trifluoromethoxy)benzoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (DCM) or another suitable inert solvent

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Rotary evaporator

  • Schlenk line or inert atmosphere setup

Procedure:

  • To a solution of 2-(Trifluoromethoxy)benzoic acid in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon), slowly add an excess of oxalyl chloride (typically 1.5-2.0 equivalents).

  • Add a catalytic amount of DMF (a few drops).

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and CO).

  • Once the reaction is complete, carefully remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator.

  • The resulting crude this compound can be used directly in the next step or purified by vacuum distillation.

G General Synthesis Workflow cluster_0 Precursor Synthesis cluster_1 Acyl Chloride Formation A Starting Material (e.g., 2-hydroxybenzonitrile) B Trifluoromethoxylation A->B C Hydrolysis B->C D 2-(Trifluoromethoxy)benzoic Acid C->D E 2-(Trifluoromethoxy)benzoic Acid F Chlorination (e.g., with Oxalyl Chloride) E->F G This compound F->G

Caption: A logical workflow for the synthesis of this compound.

Reactivity and Applications in Drug Development

This compound is a highly reactive acylating agent due to the electron-withdrawing effect of the trifluoromethoxy group, which increases the electrophilicity of the carbonyl carbon. This makes it an excellent reagent for reactions with a wide range of nucleophiles.

Reactions with Nucleophiles

Reaction with Amines: The reaction with primary and secondary amines readily forms the corresponding N-substituted amides. These reactions are typically fast and high-yielding, making this reagent a valuable tool for creating diverse amide libraries for drug screening.

Reaction with Alcohols: In the presence of a base, this compound reacts with alcohols to form esters. This is a common strategy for modifying the properties of drug candidates containing hydroxyl groups.

Reaction with other Nucleophiles: The compound is also expected to react with other nucleophiles such as thiols and organometallic reagents, providing access to a broad range of derivatives.

Role in Drug Discovery and Agrochemicals

The trifluoromethoxy group is a privileged moiety in medicinal chemistry and agrochemical design. Its incorporation into molecules can lead to:

  • Enhanced Metabolic Stability: The C-F bonds are strong and resistant to metabolic degradation, which can increase the half-life of a drug.

  • Increased Lipophilicity: The trifluoromethoxy group can improve the ability of a molecule to cross cell membranes.

  • Modulation of pKa: The electron-withdrawing nature of the group can alter the acidity or basicity of nearby functional groups, which can be crucial for target binding.

While specific examples of drugs or agrochemicals synthesized directly from this compound are not detailed in the provided search results, its utility as a building block for introducing the 2-trifluoromethoxybenzoyl fragment is clear. This fragment is found in a variety of biologically active molecules.

G Reactivity of this compound cluster_nucleophiles Nucleophiles cluster_products Products reagent This compound amine Amines (R-NH₂) reagent->amine Acylation alcohol Alcohols (R-OH) reagent->alcohol Acylation thiol Thiols (R-SH) reagent->thiol Acylation amide Amides amine->amide ester Esters alcohol->ester thioester Thioesters thiol->thioester

Caption: A diagram illustrating the key reactions of this compound with various nucleophiles.

Spectroscopic Data

  • ¹H NMR: A complex multiplet pattern in the aromatic region (approximately 7.0-8.0 ppm) corresponding to the four protons on the benzene ring.

  • ¹³C NMR: A signal for the carbonyl carbon around 165-170 ppm. Signals for the aromatic carbons, with the carbon attached to the trifluoromethoxy group showing a characteristic quartet due to coupling with the fluorine atoms.

  • ¹⁹F NMR: A singlet for the three fluorine atoms of the trifluoromethoxy group.

  • IR Spectroscopy: A strong absorption band for the C=O stretch of the acyl chloride, typically in the range of 1770-1810 cm⁻¹.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (224.57 g/mol ), along with characteristic fragmentation patterns.

Safety and Handling

This compound is expected to be a reactive and potentially hazardous compound. As an acyl chloride, it is likely to be corrosive and lachrymatory. It will react with water and other protic solvents, releasing hydrochloric acid. Therefore, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. It should be stored under an inert atmosphere and away from moisture.

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive safety data sheet (SDS) or professional chemical handling advice. Always consult the SDS for the most up-to-date safety information before handling this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-(Trifluoromethoxy)benzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Trifluoromethoxy)benzoyl chloride is a specialized acyl chloride that serves as a critical building block in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. The presence of the trifluoromethoxy group at the ortho-position significantly influences the molecule's reactivity and imparts unique physicochemical properties to its derivatives. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis, and a summary of its applications in drug development.

Core Physicochemical Properties

The unique properties of this compound stem from the strong electron-withdrawing nature of the trifluoromethoxy group, which enhances the electrophilicity of the carbonyl carbon, making it a highly reactive acylating agent.

Table 1: General and Physical Properties of this compound

PropertyValueReference
Chemical Formula C₈H₄ClF₃O₂[1]
CAS Number 162046-61-9[1]
Molecular Weight 224.57 g/mol [1]
Appearance White powder
Boiling Point 94-96°C at 15 mmHg
Density 1.44 g/cm³
Refractive Index 1.47

Table 2: Solubility and Stability of this compound

PropertyObservationReference
Water Solubility Decomposes
Stability Sensitive to moisture and water.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of 2-(Trifluoromethoxy)benzoic acid with a chlorinating agent, such as oxalyl chloride or thionyl chloride. The following is a general experimental protocol based on standard procedures for the synthesis of acyl chlorides.

2.1.1. Reaction with Oxalyl Chloride

This method is often preferred for laboratory-scale synthesis due to its clean reaction profile, with byproducts being gaseous.

  • Materials:

    • 2-(Trifluoromethoxy)benzoic acid

    • Oxalyl chloride (a slight excess, e.g., 1.2 equivalents)

    • Anhydrous dichloromethane (DCM) as solvent

    • A catalytic amount of N,N-dimethylformamide (DMF)

  • Procedure:

    • To a stirred solution of 2-(Trifluoromethoxy)benzoic acid in anhydrous DCM, add a catalytic amount of DMF.

    • Slowly add oxalyl chloride to the solution at room temperature.

    • Stir the reaction mixture at room temperature until the evolution of gas ceases (typically 1-3 hours).

    • The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude this compound, which can often be used in the next step without further purification.

2.1.2. Reaction with Thionyl Chloride

This is a common and cost-effective method for the synthesis of acyl chlorides.

  • Materials:

    • 2-(Trifluoromethoxy)benzoic acid

    • Thionyl chloride (can be used as both reagent and solvent)

    • A catalytic amount of N,N-dimethylformamide (DMF)

  • Procedure:

    • Carefully add 2-(Trifluoromethoxy)benzoic acid to an excess of thionyl chloride.

    • Add a catalytic amount of DMF.

    • Heat the mixture to reflux (approximately 79°C) and maintain for 2-4 hours, or until the reaction is complete (monitored by the cessation of gas evolution).

    • Excess thionyl chloride is removed by distillation, followed by vacuum distillation of the residue to afford the purified this compound.

Reactivity and Applications in Drug Development

This compound is a versatile reagent primarily used as an acylating agent. It readily reacts with nucleophiles such as alcohols, amines, and thiols to form the corresponding esters, amides, and thioesters.

The trifluoromethoxy group is of significant interest in drug design. Its incorporation into a molecule can enhance several key properties:

  • Lipophilicity: The trifluoromethoxy group increases the lipophilicity of a molecule, which can improve its ability to cross biological membranes, leading to better absorption and distribution.

  • Metabolic Stability: The C-F bonds are exceptionally strong, making the trifluoromethoxy group resistant to metabolic degradation. This can increase the half-life of a drug in the body.

  • Bioavailability: By improving both membrane permeability and metabolic stability, the trifluoromethoxy group can significantly enhance the overall bioavailability of a drug candidate.

Mandatory Visualizations

Synthesis_Workflow start 2-(Trifluoromethoxy)benzoic Acid process Acylation Reaction (Solvent, Catalyst) start->process reagent Chlorinating Agent (e.g., Oxalyl Chloride or Thionyl Chloride) reagent->process product This compound process->product byproducts Gaseous Byproducts (CO, CO₂, HCl or SO₂, HCl) process->byproducts Logical_Relationship compound This compound moiety Incorporation of 2-(Trifluoromethoxy)benzoyl Moiety compound->moiety property1 Increased Lipophilicity moiety->property1 property2 Enhanced Metabolic Stability moiety->property2 outcome1 Improved Membrane Permeability property1->outcome1 outcome2 Longer Half-life property2->outcome2 final_outcome Enhanced Bioavailability and Efficacy of Drug Candidate outcome1->final_outcome outcome2->final_outcome

References

An In-depth Technical Guide to the Starting Materials for 2-(Trifluoromethoxy)benzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 2-(Trifluoromethoxy)benzoyl Chloride, a key intermediate in the pharmaceutical and agrochemical industries. Due to the compound's importance, understanding its synthesis from readily available starting materials is crucial for researchers and process chemists. This document outlines the primary synthetic routes, detailing the necessary starting materials, intermediates, and reaction conditions. Experimental protocols for key transformations are provided, and quantitative data is summarized for clarity. Furthermore, logical workflows of the synthetic sequences are illustrated using Graphviz diagrams.

Introduction

This compound is a valuable building block in organic synthesis, primarily utilized in the development of novel pharmaceuticals and agrochemicals. The incorporation of the trifluoromethoxy group (-OCF₃) can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules. This guide focuses on the common starting materials and synthetic strategies employed to produce this compound, with a particular emphasis on a multi-step synthesis commencing from 2-(trifluoromethoxy)aniline.

Primary Synthetic Pathway: From 2-(Trifluoromethoxy)aniline

A common and logical synthetic route to this compound begins with 2-(trifluoromethoxy)aniline. This pathway involves a sequence of well-established chemical transformations: diazotization, Sandmeyer cyanation, hydrolysis of the resulting nitrile, and final conversion to the acid chloride.

Synthetic Pathway A 2-(Trifluoromethoxy)aniline B 2-(Trifluoromethoxy)benzenediazonium Salt A->B Diazotization (NaNO₂, aq. Acid) C 2-(Trifluoromethoxy)benzonitrile B->C Sandmeyer Reaction (CuCN) D 2-(Trifluoromethoxy)benzoic Acid C->D Hydrolysis (Acid or Base) E This compound D->E Chlorination (e.g., SOCl₂)

Caption: Synthetic route from 2-(Trifluoromethoxy)aniline.

Starting Material: 2-(Trifluoromethoxy)aniline

The primary starting material for this pathway is 2-(trifluoromethoxy)aniline. Its availability from commercial suppliers makes it a convenient entry point for the synthesis.

Step 1: Diazotization of 2-(Trifluoromethoxy)aniline

The first step is the conversion of the amino group of 2-(trifluoromethoxy)aniline into a diazonium salt. This is typically achieved by treating the aniline with a source of nitrous acid, commonly generated in situ from sodium nitrite and a strong mineral acid.

Experimental Protocol: Diazotization

  • Materials: 2-(trifluoromethoxy)aniline, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄), Water, Ice.

  • Procedure:

    • A solution of 2-(trifluoromethoxy)aniline in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄) is prepared and cooled to 0-5 °C in an ice bath.

    • A pre-cooled aqueous solution of sodium nitrite is added dropwise to the aniline solution, maintaining the temperature below 5 °C.

    • The reaction mixture is stirred at this temperature for a short period to ensure complete formation of the diazonium salt. The resulting diazonium salt solution is typically used immediately in the subsequent step without isolation.

Step 2: Sandmeyer Reaction for Cyanation

The diazonium salt is then subjected to a Sandmeyer reaction to introduce a cyano group, yielding 2-(trifluoromethoxy)benzonitrile. This reaction is catalyzed by a copper(I) salt, typically copper(I) cyanide.

Experimental Protocol: Sandmeyer Cyanation

  • Materials: 2-(trifluoromethoxy)benzenediazonium salt solution, Copper(I) Cyanide (CuCN), Sodium Cyanide (NaCN) (optional, to stabilize the CuCN solution), Water.

  • Procedure:

    • A solution or suspension of copper(I) cyanide is prepared.

    • The cold diazonium salt solution is slowly added to the copper(I) cyanide solution.

    • The reaction mixture is often gently warmed to facilitate the decomposition of the diazonium salt and the formation of the nitrile, which is indicated by the evolution of nitrogen gas.

    • After the reaction is complete, the product, 2-(trifluoromethoxy)benzonitrile, is isolated by extraction.

Step 3: Hydrolysis of 2-(Trifluoromethoxy)benzonitrile

The nitrile group of 2-(trifluoromethoxy)benzonitrile is then hydrolyzed to a carboxylic acid. This can be achieved under either acidic or basic conditions.

Experimental Protocol: Hydrolysis of Nitrile

  • Materials: 2-(trifluoromethoxy)benzonitrile, Sulfuric Acid (for acidic hydrolysis) or Sodium Hydroxide (for basic hydrolysis), Water.

  • Acidic Hydrolysis Procedure:

    • The nitrile is heated under reflux with an aqueous solution of a strong acid, such as sulfuric acid.

    • Upon completion of the reaction, the mixture is cooled, and the resulting 2-(trifluoromethoxy)benzoic acid precipitates and can be collected by filtration.

  • Basic Hydrolysis Procedure:

    • The nitrile is heated under reflux with an aqueous solution of a strong base, such as sodium hydroxide.

    • This initially forms the sodium salt of the carboxylic acid.

    • After cooling, the reaction mixture is acidified with a strong acid to precipitate the 2-(trifluoromethoxy)benzoic acid, which is then isolated.

Step 4: Conversion to this compound

The final step is the conversion of 2-(trifluoromethoxy)benzoic acid to the corresponding acid chloride. This is typically accomplished using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Experimental Protocol: Chlorination of Carboxylic Acid

  • Materials: 2-(trifluoromethoxy)benzoic acid, Thionyl Chloride (SOCl₂), and a catalytic amount of N,N-dimethylformamide (DMF) (optional).

  • Procedure:

    • 2-(trifluoromethoxy)benzoic acid is mixed with an excess of thionyl chloride.

    • A catalytic amount of DMF is often added to facilitate the reaction.

    • The mixture is heated, typically under reflux, until the evolution of sulfur dioxide and hydrogen chloride gases ceases.

    • After the reaction is complete, the excess thionyl chloride is removed by distillation, often under reduced pressure, to yield the crude this compound. Further purification can be achieved by vacuum distillation.

Quantitative Data Summary

The following table summarizes typical yields for the key transformations in the synthesis of this compound. Please note that these are general ranges and actual yields may vary depending on the specific reaction conditions and scale.

Reaction StepStarting MaterialProductTypical Yield (%)
Sandmeyer Cyanation2-(Trifluoromethoxy)aniline2-(Trifluoromethoxy)benzonitrile60-80
Hydrolysis of Nitrile2-(Trifluoromethoxy)benzonitrile2-(Trifluoromethoxy)benzoic Acid85-95
Chlorination of Carboxylic Acid2-(Trifluoromethoxy)benzoic AcidThis compound>90

Alternative Starting Materials and Routes

While the pathway from 2-(trifluoromethoxy)aniline is a primary route, other starting materials can also be considered, although they may be less common or involve more complex synthetic steps. For instance, the synthesis could potentially start from 2-hydroxybenzonitrile, which would first be trifluoromethylated at the hydroxyl group, followed by hydrolysis of the nitrile.

Alternative Pathway F 2-Hydroxybenzonitrile G 2-(Trifluoromethoxy)benzonitrile F->G Trifluoromethylation (e.g., with a trifluoromethylating agent) H 2-(Trifluoromethoxy)benzoic Acid G->H Hydrolysis (Acid or Base) I This compound H->I Chlorination (e.g., SOCl₂)

Caption: Alternative route from 2-Hydroxybenzonitrile.

Conclusion

The synthesis of this compound is a multi-step process that relies on a series of robust and well-understood chemical reactions. The most practical and common route commences with the readily available starting material, 2-(trifluoromethoxy)aniline. This guide provides the foundational knowledge for researchers and drug development professionals to understand and potentially implement the synthesis of this important chemical intermediate. The provided experimental protocols and quantitative data serve as a valuable resource for laboratory-scale preparation.

2-(Trifluoromethoxy)benzoyl Chloride molecular structure and conformation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and conformational analysis of 2-(Trifluoromethoxy)benzoyl Chloride. A thorough review of publicly available scientific literature and chemical databases reveals a significant gap in experimental and computational data for this specific molecule. The information presented herein is based on the analysis of structurally similar compounds, primarily 2-(Trifluoromethyl)benzoyl chloride, and general principles of conformational analysis of substituted benzoyl chlorides. Due to the lack of specific data for this compound, this document serves to highlight the expected conformational behavior and to guide future experimental and computational studies.

Introduction

This compound is an aromatic organic compound with the molecular formula C₈H₄ClF₃O₂. The presence of the trifluoromethoxy group at the ortho position relative to the benzoyl chloride moiety is expected to significantly influence the molecule's electronic properties and spatial arrangement. The trifluoromethoxy group is a strong electron-withdrawing group and is also sterically demanding. These characteristics are crucial in determining the molecule's reactivity and its potential applications in medicinal chemistry and materials science.

Understanding the three-dimensional structure and conformational preferences of this molecule is essential for predicting its interaction with biological targets and for designing novel molecules with desired properties. The key conformational feature of this compound is the rotation around the single bond connecting the phenyl ring to the carbonyl group of the benzoyl chloride. This rotation defines the dihedral angle between the plane of the phenyl ring and the plane of the carbonyl group.

Molecular Structure

The molecular structure of this compound consists of a benzene ring substituted with a trifluoromethoxy group (-OCF₃) and a benzoyl chloride group (-COCl) at adjacent positions (ortho-substitution).

Key Structural Features:

  • Aromatic Ring: A planar six-membered carbon ring.

  • Trifluoromethoxy Group (-OCF₃): An electron-withdrawing and sterically bulky substituent.

  • Benzoyl Chloride Group (-COCl): A reactive functional group susceptible to nucleophilic attack.

Due to the lack of specific experimental data, the precise bond lengths and angles for this compound are not available. However, they can be estimated based on data from similar structures and computational modeling.

Conformational Analysis

The conformational landscape of this compound is primarily determined by the rotation around the C(aryl)-C(acyl) bond. This rotation is influenced by steric hindrance between the ortho-substituent (trifluoromethoxy group) and the carbonyl group, as well as electronic effects.

For the related compound, benzoyl chloride, a planar conformation is preferred. However, for ortho-substituted benzoyl chlorides, such as 2,6-dichlorobenzoyl chloride, a non-planar or perpendicular conformation has been calculated to be more stable due to steric repulsion.

It is hypothesized that this compound will exhibit a non-planar ground state conformation. The bulky trifluoromethoxy group is expected to force the benzoyl chloride group out of the plane of the benzene ring to minimize steric clash.

Predicted Conformational Isomers

Two main conformational isomers can be predicted based on the orientation of the carbonyl group relative to the trifluoromethoxy group:

  • Syn-conformation: The carbonyl oxygen and the trifluoromethoxy group are on the same side of the C(aryl)-C(acyl) bond. This conformation is likely to be high in energy due to significant steric and electrostatic repulsion.

  • Anti-conformation: The carbonyl oxygen and the trifluoromethoxy group are on opposite sides of the C(aryl)-C(acyl) bond. This is predicted to be the more stable conformation.

Within the anti-conformation, the degree of rotation out of the plane (the dihedral angle) will be a critical parameter.

Rotational Barrier

The energy barrier to rotation around the C(aryl)-C(acyl) bond is a key quantitative descriptor of the molecule's conformational flexibility. For unsubstituted benzoyl chloride, this barrier is relatively low. For this compound, the steric bulk of the trifluoromethoxy group is expected to lead to a significantly higher rotational barrier.

Data on Structurally Similar Compounds:

CompoundMethodPreferred ConformationRotational Barrier (kcal/mol)
Benzoyl ChlorideHF/6-31G(d)PlanarNot specified
2,6-Dichlorobenzoyl ChlorideHF/6-31G(d)PerpendicularNot specified

Note: This table is provided for contextual understanding and does not contain data for this compound.

Experimental Protocols for Future Studies

To elucidate the precise molecular structure and conformational preferences of this compound, the following experimental and computational studies are recommended:

Synthesis

A potential synthetic route to this compound would involve the reaction of 2-(trifluoromethoxy)benzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

G cluster_synthesis Synthesis of this compound reactant1 2-(Trifluoromethoxy)benzoic Acid product This compound reactant1->product + SOCl₂ reactant2 Thionyl Chloride (SOCl₂) reactant2->product

Caption: Proposed synthesis of this compound.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectroscopy can provide valuable information about the electronic environment of the nuclei and can be used to infer conformational preferences, particularly through the use of variable temperature NMR to study rotational dynamics.

  • Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy can identify characteristic functional group frequencies. Theoretical calculations of the vibrational spectra for different conformers can be compared with experimental data to identify the dominant conformation.

X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the solid-state molecular structure, including bond lengths, bond angles, and the dihedral angle of the ground state conformation.

Computational Chemistry
  • Quantum Chemical Calculations: High-level ab initio or density functional theory (DFT) calculations can be used to:

    • Optimize the geometry of different conformers.

    • Calculate the relative energies of the conformers to determine the most stable structure.

    • Map the potential energy surface for rotation around the C(aryl)-C(acyl) bond to determine the rotational barrier.

    • Predict spectroscopic properties (NMR chemical shifts, vibrational frequencies) to aid in the interpretation of experimental data.

G cluster_workflow Computational Workflow for Conformational Analysis start Initial Molecular Structure conf_search Conformational Search start->conf_search geom_opt Geometry Optimization (DFT) conf_search->geom_opt energy_calc Energy Calculation geom_opt->energy_calc spec_pred Spectroscopic Prediction geom_opt->spec_pred rot_barrier Rotational Barrier Calculation energy_calc->rot_barrier comparison Comparison with Experimental Data spec_pred->comparison

Caption: A typical computational workflow for conformational analysis.

Conclusion and Future Outlook

This technical guide has highlighted the current knowledge gap regarding the molecular structure and conformation of this compound. Based on the analysis of structurally related compounds, it is predicted that the molecule will adopt a non-planar conformation with a significant barrier to rotation around the C(aryl)-C(acyl) bond. To validate these predictions and to provide a solid foundation for future research and development involving this compound, dedicated experimental and computational studies are essential. The protocols outlined in this guide provide a roadmap for such investigations. The elucidation of the precise three-dimensional structure of this compound will be a critical step towards unlocking its full potential in various scientific and industrial applications.

A Technical Guide to the Spectral Analysis of 2-(Trifluoromethoxy)benzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral characteristics of 2-(Trifluoromethoxy)benzoyl Chloride (CAS No. 162046-61-9). Due to a lack of publicly available experimental spectra for this specific compound, this document presents predicted data based on the analysis of structurally similar compounds, including substituted benzoyl chlorides and molecules containing the trifluoromethoxy functional group. General experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also detailed.

Predicted Spectroscopic Data

The following tables summarize the predicted spectral data for this compound. These predictions are derived from established principles of spectroscopy and data from analogous compounds. For comparative purposes, available data for the constitutional isomer, 4-(Trifluoromethoxy)benzoyl chloride, is also included where available.

Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

Protons (Position)Predicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
Aromatic CH (H3, H4, H5, H6)7.2 - 8.2Multiplet-

Note: The aromatic protons of this compound are expected to appear as a complex multiplet in the range of 7.2-8.2 ppm. The electron-withdrawing nature of both the benzoyl chloride and the trifluoromethoxy groups will deshield these protons, shifting them downfield. The exact chemical shifts and coupling patterns will depend on the specific electronic environment created by the ortho-substitution.

Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃

Carbon (Position)Predicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to F coupling)Predicted Coupling Constant (J, Hz)
C=O165 - 170Singlet-
C-OCF₃145 - 155Quartet2 - 5
C-COCl130 - 135Singlet-
Aromatic CH120 - 135Singlet-
CF₃~120Quartet~260

Note: The carbonyl carbon is expected in the typical range for acyl chlorides. The carbon attached to the trifluoromethoxy group will be significantly downfield and show quartet splitting due to coupling with the three fluorine atoms. The trifluoromethyl carbon itself will also appear as a quartet with a large coupling constant.

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

Fluorine NucleiPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
-OCF₃-58 to -65Singlet

Note: The ¹⁹F NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethoxy group. The chemical shift is predicted based on typical values for aromatic trifluoromethoxy compounds.

Table 4: Predicted IR Spectral Data for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
C=O Stretch (Acyl Chloride)1770 - 1810Strong
C-O-C Stretch (Aryl Ether)1200 - 1300Strong
C-F Stretch1100 - 1200Strong, Broad
C-Cl Stretch650 - 850Medium to Strong
Aromatic C=C Stretch1450 - 1600Medium to Weak
Aromatic C-H Stretch3000 - 3100Medium to Weak

Note: The most characteristic peak in the IR spectrum will be the strong carbonyl stretch at a high wavenumber, typical for acyl chlorides. Strong absorptions corresponding to the C-O-C and C-F bonds of the trifluoromethoxy group are also expected.

Table 5: Predicted Mass Spectrometry Fragmentation for this compound

m/zPredicted Fragment
224/226[M]⁺ (Molecular Ion)
189[M - Cl]⁺
125[C₇H₄O₂F]⁺
105[C₇H₄O]⁺
77[C₆H₅]⁺

Note: The mass spectrum is expected to show the molecular ion peak with its characteristic M+2 isotope pattern for the presence of chlorine. Common fragmentation pathways for benzoyl chlorides include the loss of the chlorine radical and cleavage of the carbonyl group.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of acyl chlorides like this compound.

2.1 NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrumentation: A standard NMR spectrometer (e.g., 300 or 500 MHz) is suitable.

  • ¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. The spectral width should be set to cover the aromatic and any potential aliphatic regions (e.g., 0-12 ppm).

  • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR. The spectral width should be set to encompass the carbonyl, aromatic, and trifluoromethyl carbon regions (e.g., 0-200 ppm).

  • ¹⁹F NMR: Acquire the spectrum using a fluorine-observe probe or a broadband probe tuned to the fluorine frequency. The spectral width should be appropriate for trifluoromethoxy groups (e.g., -50 to -70 ppm).

2.2 Infrared (IR) Spectroscopy

  • Sample Preparation: As this compound is expected to be a liquid, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

  • Data Acquisition: Record the spectrum over the mid-infrared range (e.g., 4000-400 cm⁻¹). Acquire a background spectrum of the clean salt plates before running the sample.

2.3 Mass Spectrometry (MS)

  • Sample Introduction: The sample can be introduced via direct injection or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization Method: Electron Ionization (EI) is a common method for this type of molecule and will provide characteristic fragmentation patterns.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used.

  • Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300) to observe the molecular ion and key fragments.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the spectral analysis of a substituted benzoyl chloride.

Spectral_Analysis_Workflow Workflow for Spectral Analysis of this compound cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation Synthesis Synthesis of This compound Purification Purification Synthesis->Purification IR IR Spectroscopy Purification->IR Acquire Spectrum NMR NMR Spectroscopy (1H, 13C, 19F) Purification->NMR Acquire Spectra MS Mass Spectrometry Purification->MS Acquire Spectrum IR_Data Identify Functional Groups (e.g., C=O, C-O, C-F) IR->IR_Data NMR_Data Determine Chemical Structure and Connectivity NMR->NMR_Data MS_Data Confirm Molecular Weight and Fragmentation MS->MS_Data Structure_Elucidation Final Structure Confirmation IR_Data->Structure_Elucidation NMR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: A logical workflow for the synthesis, purification, and spectroscopic analysis of this compound.

reactivity profile of 2-(Trifluoromethoxy)benzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Reactivity Profile of 2-(Trifluoromethoxy)benzoyl Chloride

For: Researchers, Scientists, and Drug Development Professionals

Abstract: this compound is a highly reactive acylating agent of significant interest in the synthesis of pharmaceuticals and advanced materials. The presence of the electron-withdrawing 2-trifluoromethoxy group markedly enhances the electrophilicity of the carbonyl carbon, making it an excellent substrate for nucleophilic acyl substitution. This guide provides a comprehensive overview of its expected reactivity profile, drawing upon established principles of organic chemistry and data from structurally analogous compounds. It covers the synthesis, core reactivity with various nucleophiles, and participation in Friedel-Crafts reactions. Detailed experimental protocols, quantitative data from related systems, and workflow visualizations are provided to serve as a robust resource for laboratory applications.

Introduction

This compound (C₈H₄ClF₃O₂) is a specialized chemical intermediate valuable for introducing the 2-(trifluoromethoxy)benzoyl moiety into target molecules. The trifluoromethoxy (-OCF₃) group is a powerful electron-withdrawing group, a property that significantly influences the reactivity of the entire molecule. Its incorporation into pharmaceutical candidates can enhance metabolic stability, lipophilicity, and binding affinity.[1]

This guide details the anticipated chemical behavior of this compound. While specific peer-reviewed reactivity studies on this exact molecule are limited, its reactivity can be reliably predicted based on its structural similarity to other well-documented substituted benzoyl chlorides, such as 2-(Trifluoromethyl)benzoyl chloride.[2] The primary mode of reaction is nucleophilic acyl substitution, where the highly electrophilic carbonyl carbon is readily attacked by a wide range of nucleophiles.

Chemical and Physical Properties

Specific experimental data for this compound is not widely available. The following table summarizes its known identifiers and includes physical data from the closely related analogue, 2-(Trifluoromethyl)benzoyl chloride, for estimation purposes.

PropertyValueReference
IUPAC Name This compound-
CAS Number 162046-61-9[3]
Molecular Formula C₈H₄ClF₃O₂[3]
Molecular Weight 224.57 g/mol [3]
Appearance Colorless to almost colorless clear liquid[4]
Boiling Point 84-85 °C / 16 mmHg (Analogue Data)[5]
Density 1.416 g/mL at 25 °C (Analogue Data)[5]
Refractive Index n20/D 1.479 (Analogue Data)[5]

Synthesis

The synthesis of this compound typically starts from the corresponding 2-(Trifluoromethoxy)benzoic acid. The conversion of the carboxylic acid to the acyl chloride is a standard transformation in organic synthesis, commonly achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

G cluster_0 Synthesis Workflow A 2-(Trifluoromethoxy)benzoic Acid D Reaction under Anhydrous Conditions A->D B Chlorinating Agent (e.g., SOCl₂ or (COCl)₂) B->D C Anhydrous Solvent (e.g., DCM, Toluene) C->D F Removal of Solvent and Byproducts D->F E This compound F->E

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from Benzoic Acid (General)

A widely used method for preparing acyl chlorides from carboxylic acids involves oxalyl chloride and a catalytic amount of DMF.[6]

  • Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser is placed under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reagents: The 2-(Trifluoromethoxy)benzoic acid (1.0 eq) is dissolved in an anhydrous solvent such as dichloromethane (DCM).

  • Reaction: Oxalyl chloride (1.2-1.5 eq) is added slowly to the solution, followed by a catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops).

  • Stirring: The reaction mixture is stirred at room temperature for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and CO).

  • Workup: Upon completion, the solvent and excess oxalyl chloride are carefully removed under reduced pressure to yield the crude this compound, which can often be used in the next step without further purification.

Reactivity Profile

The key to the reactivity of this compound is the highly electrophilic carbonyl carbon. The strong electron-withdrawing nature of the ortho-trifluoromethoxy group enhances this electrophilicity through a powerful negative inductive effect (-I), making the acyl chloride an excellent acylating agent.[7]

General Mechanism: Nucleophilic Acyl Substitution

The reaction with nucleophiles proceeds via a standard nucleophilic acyl substitution mechanism. The nucleophile attacks the carbonyl carbon, forming a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a good leaving group to yield the acylated product.

G cluster_0 Nucleophilic Acyl Substitution Mechanism AcylCl 2-(CF3O)C6H4COCl (Electrophile) Intermediate Tetrahedral Intermediate AcylCl->Intermediate Nu Nucleophile (Nu-H) Nu->AcylCl Attack Product Acylated Product (2-(CF3O)C6H4CONu) Intermediate->Product Collapse & Expulsion of Cl- HCl HCl Intermediate->HCl

Caption: General mechanism for nucleophilic acyl substitution.

Reactions with Nucleophiles

A. Amide Formation (with Amines) this compound is expected to react readily with primary and secondary amines to form the corresponding amides. These reactions are typically fast and high-yielding. A base, such as triethylamine or pyridine, is often added to neutralize the HCl byproduct.[8]

B. Ester Formation (with Alcohols) The reaction with alcohols yields esters. This esterification is generally slower than amide formation and may require heating or the use of a base to facilitate the reaction. Hindered alcohols may require stronger activation.

NucleophileProduct TypeTypical ConditionsYield (Analogue)
Primary/Secondary AmineAmideDCM or THF, Base (e.g., Et₃N), 0 °C to RTHigh (>90%)
AmmoniaPrimary AmideReaction with aqueous ammoniaHigh (>90%)[9]
AlcoholEsterPyridine or Et₃N, optional heatGood to High
WaterCarboxylic AcidHydrolysis (often an undesired side reaction)Quantitative
Friedel-Crafts Acylation

Friedel-Crafts acylation involves the reaction of an acyl chloride with an aromatic ring in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[10] this compound can act as the electrophile in this reaction to form a diaryl ketone.

The reaction proceeds by the Lewis acid coordinating to the carbonyl oxygen, which makes the carbonyl carbon even more electrophilic. This complex is then attacked by the electron-rich aromatic ring. However, the trifluoromethoxy group is strongly deactivating, meaning the benzoyl chloride's own ring is not susceptible to self-acylation.

G cluster_0 Friedel-Crafts Acylation Workflow A 2-(CF3O)C6H4COCl E Reaction at 0 °C to Reflux A->E B Aromatic Substrate (e.g., Benzene, Toluene) B->E C Lewis Acid Catalyst (e.g., AlCl3) C->E D Anhydrous Solvent (e.g., CS2, DCM) D->E F Aqueous Workup E->F G Diaryl Ketone Product F->G

Caption: Typical workflow for a Friedel-Crafts acylation reaction.

Detailed Experimental Protocols

The following protocols are representative examples for acylation reactions and should be adapted and optimized for this compound.

Protocol 1: Synthesis of N-Benzyl-2-(trifluoromethoxy)benzamide

This protocol is adapted from standard Schotten-Baumann conditions.[11]

  • Setup: In a round-bottom flask, dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere. Cool the solution to 0 °C in an ice bath.

  • Addition: Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the stirred amine solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1M HCl to remove excess amine and base, followed by a saturated NaHCO₃ solution, and finally with brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Synthesis of Phenyl 2-(trifluoromethoxy)benzoate

This protocol is a general procedure for the esterification of an alcohol.

  • Setup: In a flame-dried flask, dissolve phenol (1.0 eq) and pyridine (1.5 eq) in anhydrous toluene.

  • Addition: Add this compound (1.2 eq) dropwise to the solution.

  • Reaction: Heat the mixture to 50-80 °C and stir for 4-12 hours, monitoring by TLC.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo. Purify the residue by flash chromatography if necessary.

Safety and Handling

This compound is a reactive and corrosive compound that requires careful handling.

Hazard InformationPrecautionary Measures
Hazard Class Corrosive (UN 3265, Packing Group II)[12]
Hazard Statements H314: Causes severe skin burns and eye damage.[12]
Incompatibilities Water, strong oxidizing agents, strong bases, alcohols.[13]
Personal Protective Equipment (PPE) Wear protective gloves, clothing, eye protection, and face protection.[14]
Handling Use only in a well-ventilated area or under a chemical fume hood. Keep away from moisture as it reacts with water to liberate toxic gas (HCl).[13]
Storage Store in a dry, cool, and well-ventilated place in a tightly closed container.[14]

Disclaimer: This document is intended as a technical guide based on established chemical principles and data from analogous compounds. All laboratory work should be conducted with appropriate safety precautions and procedures. Experimental protocols may require optimization.

References

An In-depth Technical Guide to the Electrophilicity of the Carbonyl Carbon in 2-(Trifluoromethoxy)benzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the factors governing the electrophilicity of the carbonyl carbon in 2-(Trifluoromethoxy)benzoyl Chloride. Acyl chlorides are a class of highly reactive carboxylic acid derivatives, and their utility in organic synthesis is largely dictated by the electrophilic character of the carbonyl carbon.[1][2] The subject of this guide, this compound, is a specialized reagent engineered for high reactivity. This is achieved through the powerful, synergistic electron-withdrawing effects of three key components: the carbonyl oxygen, the chloride leaving group, and the 2-(trifluoromethoxy) substituent on the aromatic ring. This document will dissect the theoretical underpinnings of this enhanced reactivity, present comparative quantitative data, and provide detailed experimental protocols for assessing electrophilicity, making it a valuable resource for professionals in chemical research and drug development.

Theoretical Framework: Factors Influencing Carbonyl Electrophilicity

The reactivity of acyl chlorides in nucleophilic acyl substitution reactions is predominantly controlled by the magnitude of the partial positive charge (δ+) on the carbonyl carbon.[3] A greater positive charge enhances the attraction for nucleophiles, accelerating the rate-limiting addition step of the reaction.[4] In this compound, several structural features conspire to maximize this electrophilicity.

The Acyl Chloride Functional Group

The acyl chloride moiety itself provides a strong baseline of reactivity. The highly electronegative oxygen atom polarizes the carbon-oxygen double bond, inducing a significant partial positive charge on the carbonyl carbon. The adjacent chlorine atom further amplifies this effect through a strong electron-withdrawing inductive effect (-I). While chlorine possesses lone pairs that could theoretically participate in resonance donation (+R), this effect is minimal and does not significantly counteract its inductive pull. This combination makes the carbonyl carbon in acyl chlorides exceptionally electrophilic compared to other carboxylic acid derivatives like esters or amides.[1]

The 2-(Trifluoromethoxy) Substituent: A Potent Electron-Withdrawing Moiety

The substituent at the ortho position, trifluoromethoxy (-OCF₃), plays a crucial role in elevating the compound's reactivity. The trifluoromethoxy group is recognized as being more electron-withdrawing and more lipophilic than a simple methoxy group.[5] Its influence is primarily inductive. The three highly electronegative fluorine atoms pull electron density through the sigma bonds, making the entire group strongly electron-withdrawing. This effect is transmitted through the aromatic ring to the carbonyl group, further depleting the electron density at the carbonyl carbon and increasing its electrophilicity. Both the trifluoromethyl and the trifluoromethoxy groups are powerful electron-withdrawing groups that have a significant activating effect on the benzene ring.[5]

Quantitative Analysis of Electrophilicity

The electronic effects of substituents can be quantified and compared using Hammett constants and spectroscopic data. These metrics provide a clear picture of the enhanced electrophilicity of this compound.

Hammett Substituent Constants

The Hammett equation (log(k/k₀) = σρ) is a cornerstone of physical organic chemistry that correlates reaction rates with substituent electronic effects.[6] The substituent constant, sigma (σ), quantifies the electron-donating or electron-withdrawing nature of a substituent. A larger positive σ value indicates a stronger electron-withdrawing capability. The trifluoromethoxy group possesses a significantly positive σ value, comparable to or exceeding that of other strong electron-withdrawing groups.

SubstituentHammett Constant (σp)Hammett Constant (σm)
-OCF₃ +0.35 +0.40
-CF₃+0.54+0.43
-NO₂+0.78+0.71
-CN+0.66+0.56
-Cl+0.23+0.37
-H0.000.00
-OCH₃-0.27+0.12
Note: Hammett constants are compiled from various sources. The ortho-substituent effect is more complex and not captured by standard σm/σp values, but these serve as a strong indicator of the group's electronic influence.
Spectroscopic Data as an Indicator of Electrophilicity

Spectroscopic techniques offer direct insight into the electronic environment of the carbonyl group.

  • Infrared (IR) Spectroscopy: The stretching frequency (ν) of the C=O bond is a sensitive probe of its bond strength and the electrophilicity of the carbonyl carbon. Electron-withdrawing groups pull electron density away from the carbonyl group, leading to a shorter, stronger bond that vibrates at a higher frequency.[7] Acyl chlorides typically show a strong C=O absorption in the range of 1810–1775 cm⁻¹.[7] For aromatic acyl chlorides like benzoyl chloride, this appears around 1775 cm⁻¹.[8] The presence of the strongly electron-withdrawing 2-(trifluoromethoxy) group is expected to shift this peak to an even higher wavenumber, providing a clear quantitative measure of its increased electrophilicity.

CompoundTypical IR C=O Stretch (cm⁻¹)Expected ¹³C NMR Carbonyl Shift
Aliphatic Acyl Chloride~1800Downfield
Benzoyl Chloride~1775[8]Downfield
This compound >1775 (Predicted) More Downfield (Predicted)
2-(Trifluoromethyl)benzoyl ChlorideData available[10]Data available for related isomers[9]

Experimental Protocols for Assessing Electrophilicity

The heightened electrophilicity of this compound can be experimentally verified and quantified. Below are detailed protocols for its synthesis and for a comparative reactivity study.

Synthesis of this compound

This protocol describes the conversion of the corresponding carboxylic acid to the acyl chloride using oxalyl chloride, a common and effective method.[11]

Materials:

  • 2-(Trifluoromethoxy)benzoic acid

  • Oxalyl chloride

  • Anhydrous Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Rotary evaporator

  • Schlenk line or nitrogen/argon manifold

Procedure:

  • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add 2-(Trifluoromethoxy)benzoic acid (1.0 eq).

  • Dissolve the acid in anhydrous DCM (approx. 5 mL per gram of acid).

  • Add a catalytic amount of DMF (1-2 drops) to the stirred solution.

  • Slowly add oxalyl chloride (1.2-1.5 eq) dropwise to the solution at room temperature. Vigorous gas evolution (CO₂, CO, HCl) will be observed.

  • Stir the reaction mixture at room temperature for 1-2 hours, or until gas evolution ceases and the reaction is complete (monitor by TLC or by quenching a small aliquot with methanol and analyzing by GC-MS).

  • Once the reaction is complete, carefully remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator.

  • The resulting crude this compound is often of sufficient purity for subsequent reactions. If necessary, it can be purified by vacuum distillation.

Protocol: Determination of Relative Reactivity via Competitive Acylation

This experiment directly compares the reactivity of this compound against a standard, such as benzoyl chloride, by having them compete for a limited amount of a nucleophile.

Materials:

  • This compound

  • Benzoyl chloride (reference standard)

  • 4-Nitroaniline (or other suitable nucleophile)

  • Anhydrous acetonitrile (solvent)

  • Triethylamine (base)

  • Internal standard (e.g., dodecane)

  • Gas Chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC)

Procedure:

  • Prepare stock solutions of known concentration in anhydrous acetonitrile for this compound, benzoyl chloride, 4-nitroaniline, and the internal standard.

  • In a reaction vial, combine 1.0 eq of this compound, 1.0 eq of benzoyl chloride, and 0.1 eq of the internal standard.

  • In a separate vial, prepare a solution of 4-nitroaniline (0.5 eq, the limiting reagent) and triethylamine (1.0 eq).

  • At time t=0, rapidly add the nucleophile/base solution to the stirred acyl chloride solution at a constant temperature (e.g., 25 °C).

  • Allow the reaction to proceed for a set period (e.g., 15 minutes) to ensure partial consumption of the reactants.

  • Quench the reaction by adding an excess of a highly reactive amine (e.g., piperidine) or an acidic solution.

  • Analyze the resulting mixture by GC or HPLC.

  • By comparing the peak areas of the two resulting amide products relative to the internal standard, the ratio of their formation can be determined. A higher proportion of the trifluoromethoxy-substituted amide indicates a higher reactivity for this compound.

Visualizations: Mechanisms and Workflows

Factors Influencing Carbonyl Electrophilicity

Electrophilicity Carbonyl_C Carbonyl Carbon (δ+) Oxygen Carbonyl Oxygen (-I, -R) Oxygen->Carbonyl_C Inductive Withdrawal Chlorine Chlorine Atom (-I) Chlorine->Carbonyl_C Inductive Withdrawal OCF3 2-OCF₃ Group (-I) Ring Aromatic Ring OCF3->Ring Inductive Withdrawal Ring->Carbonyl_C Inductive Withdrawal Ring->OCF3 Attached to

Caption: Key electronic factors enhancing the electrophilicity of the carbonyl carbon.

General Mechanism of Nucleophilic Acyl Substitution

Mechanism Start Reactants (Acyl Chloride + Nucleophile) TS1 Transition State 1 Start->TS1 Step 1: Nucleophilic Attack (rate-limiting) Intermediate Tetrahedral Intermediate TS1->Intermediate TS2 Transition State 2 Intermediate->TS2 Step 2: Elimination Products Products (Substituted Carbonyl + Cl⁻) TS2->Products

Caption: The two-step addition-elimination mechanism for nucleophilic acyl substitution.[12][13]

Experimental Workflow for Competitive Acylation

Workflow prep Prepare Stock Solutions (Acyl Chlorides, Nucleophile, Standard) mix_acyl Mix Equimolar Acyl Chlorides and Internal Standard prep->mix_acyl mix_nuc Prepare Limiting Nucleophile and Base Solution prep->mix_nuc react Combine Solutions and React for a Fixed Time at Constant Temp. mix_acyl->react mix_nuc->react quench Quench Reaction (e.g., with excess amine) react->quench analyze Analyze Product Mixture by GC or HPLC quench->analyze result Calculate Product Ratio to Determine Relative Reactivity analyze->result

Caption: A workflow diagram for determining relative reactivity via a competitive experiment.

Conclusion

The carbonyl carbon of this compound is rendered exceptionally electrophilic and, therefore, highly reactive towards nucleophiles. This heightened reactivity is a direct consequence of the cumulative and powerful inductive electron-withdrawing effects of the attached chlorine atom and the 2-(trifluoromethoxy) substituent.[14][15] This strong electronic activation makes the compound an extremely effective acylating agent, suitable for reactions where less reactive acyl chlorides may fail or require harsh conditions. The principles and experimental protocols outlined in this guide provide a robust framework for understanding, quantifying, and utilizing the enhanced electrophilicity of this valuable synthetic building block.

References

Navigating the Solubility of 2-(Trifluoromethoxy)benzoyl Chloride in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the solubility characteristics of 2-(Trifluoromethoxy)benzoyl Chloride, a key reagent in synthetic chemistry. Due to the limited availability of specific quantitative solubility data for this compound, this guide synthesizes information from analogous compounds and the general chemical properties of acyl chlorides. It offers a qualitative assessment of its expected solubility in a range of common organic solvents, outlines a general experimental protocol for determining solubility, and discusses important considerations for handling this reactive compound.

Introduction

This compound (CAS No. 162046-61-9) is a valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. Its trifluoromethoxy group imparts unique electronic properties and can enhance the metabolic stability and lipophilicity of target molecules. Understanding the solubility of this acyl chloride in various organic solvents is paramount for its effective use in reaction design, purification, and formulation.

Acyl chlorides as a class are known to be soluble in a variety of anhydrous aprotic organic solvents. They are, however, highly reactive towards protic solvents, particularly water, leading to decomposition. This guide will provide a framework for solvent selection and solubility determination for this compound.

Predicted Solubility Profile

The following table summarizes the expected qualitative solubility of this compound in a range of common organic solvents.

Solvent ClassSolvent ExamplesPredicted SolubilityRationale & Remarks
Aprotic Halogenated Dichloromethane (DCM), ChloroformSolubleThese are common, relatively inert solvents for acyl chlorides and are excellent choices for reactions and handling.
Aprotic Aromatic Toluene, BenzeneSolubleOften used in the synthesis of related acyl chlorides, suggesting good solubility.
Aprotic Ethers Diethyl ether, Tetrahydrofuran (THF)SolubleGenerally good solvents for a wide range of organic compounds. Anhydrous conditions are crucial as ethers can contain peroxides and water.
Aprotic Polar Acetonitrile, N,N-Dimethylformamide (DMF)Likely SolubleAcetonitrile is a common solvent for organic reactions. DMF can be used, but caution is advised as it can catalyze certain side reactions with acyl chlorides.[1]
Protic Solvents Water, Alcohols (e.g., Methanol, Ethanol)Reactive Decomposes in the presence of water and other protic solvents to form the corresponding carboxylic acid and hydrochloric acid.[2] Avoid these solvents for storage and use.
Nonpolar Aliphatic Hexane, HeptaneLikely Low SolubilityWhile it may be partially soluble, the polarity of the acyl chloride group may limit its solubility in highly nonpolar aliphatic solvents.

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the qualitative and semi-quantitative solubility of a reactive compound like this compound. All operations should be performed in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All glassware must be scrupulously dried before use.

Materials
  • This compound

  • Anhydrous organic solvents of interest (e.g., Dichloromethane, Toluene, Tetrahydrofuran, Acetonitrile, Hexane)

  • Small, dry glass vials with screw caps

  • Calibrated micropipettes or syringes

  • Vortex mixer

  • Analytical balance

Procedure
  • Preparation: In a fume hood, dispense a small, accurately weighed amount (e.g., 10 mg) of this compound into a series of dry glass vials.

  • Solvent Addition: To each vial, add a specific volume of the selected anhydrous organic solvent (e.g., 0.1 mL) using a calibrated micropipette.

  • Mixing: Tightly cap the vials and vortex them for 30-60 seconds to facilitate dissolution.

  • Observation: Visually inspect the vials for complete dissolution. If the solid has completely dissolved, the compound is soluble at that concentration (e.g., >100 mg/mL).

  • Incremental Solvent Addition: If the solid has not completely dissolved, add another increment of the solvent (e.g., 0.1 mL) and repeat the mixing and observation steps. Continue this process until the solid is fully dissolved.

  • Data Recording: Record the total volume of solvent required to dissolve the initial mass of the compound. This allows for a semi-quantitative determination of solubility (e.g., mg/mL).

  • Classification: Classify the solubility based on the observations:

    • Soluble: Dissolves readily in a small amount of solvent.

    • Sparingly Soluble: Requires a larger volume of solvent for complete dissolution.

    • Insoluble: Does not dissolve even with a significant volume of solvent.

    • Reactive: Shows signs of a chemical reaction (e.g., gas evolution, color change, heat generation).

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for assessing the solubility of this compound.

G Solubility Assessment Workflow for this compound A Start: Weigh 2-(Trifluoromethoxy)benzoyl Chloride into Dry Vials B Select Anhydrous Organic Solvent A->B C Add Initial Solvent Volume (e.g., 0.1 mL) B->C D Vortex and Observe C->D K Observe for Signs of Reaction (Gas, Color Change, Heat) D->K E Completely Dissolved? F Record as 'Soluble' at Calculated Concentration E->F Yes H Maximum Volume Reached? E->H No J End F->J G Add Incremental Solvent Volume G->D H->G No I Record as 'Sparingly Soluble' or 'Insoluble' H->I Yes I->J L Reactive? K->L L->E No M Record as 'Reactive' L->M Yes M->J

Solubility Assessment Workflow

Safety and Handling Considerations

This compound is a reactive and corrosive compound. It is essential to handle it with appropriate safety precautions:

  • Moisture Sensitivity: The compound reacts with water and moisture in the air.[2] All handling should be done under anhydrous conditions, and the compound should be stored in a tightly sealed container in a dry environment.

  • Corrosivity: It is corrosive and can cause severe skin and eye burns.

  • Toxicity: Inhalation or ingestion should be avoided.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and alcohols.

Conclusion

While specific quantitative solubility data for this compound remains elusive in the public domain, a strong qualitative understanding of its solubility can be established based on the behavior of analogous acyl chlorides. It is predicted to be soluble in common anhydrous aprotic solvents such as dichloromethane, toluene, and tetrahydrofuran, while being reactive with protic solvents. The provided experimental protocol offers a systematic approach for researchers to determine its solubility in specific solvents of interest, ensuring safe and effective utilization in their synthetic endeavors. Careful attention to anhydrous conditions and appropriate safety measures is paramount when working with this reactive compound.

References

A Technical Guide to 2-(Trifluoromethoxy)benzoyl Chloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, commercial availability, and applications of 2-(Trifluoromethoxy)benzoyl Chloride, a key building block in modern medicinal chemistry.

Introduction

This compound (CAS No. 162046-61-9) is a specialized acyl chloride that has garnered significant interest in the pharmaceutical and agrochemical industries. Its utility as a synthetic intermediate stems from the unique physicochemical properties imparted by the trifluoromethoxy (-OCF3) group. This functional group can significantly enhance a molecule's lipophilicity, metabolic stability, and bioavailability, making it a valuable moiety in the design of novel therapeutic agents and crop protection chemicals. This technical guide provides a comprehensive overview of the commercial suppliers, synthesis, and applications of this compound for researchers, scientists, and drug development professionals.

Commercial Availability

A critical aspect for any research and development program is the reliable sourcing of starting materials. This compound is available from a number of commercial suppliers, offering various purities and quantities to meet the needs of both laboratory-scale synthesis and larger-scale production.

SupplierPurityAvailable Quantities
Oakwood Chemical[1]99%250mg, 1g, 5g
Chem-Impex[2]≥ 98% (GC)Inquire for details
Sigma-AldrichDiscontinuedFormerly available
ChemicalBook[3]98% HPLCInquire for details
Molbase[4]98%1g, 5g

Physicochemical Properties

A clear understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in synthesis.

PropertyValue
CAS Number 162046-61-9
Molecular Formula C8H4ClF3O2
Molecular Weight 224.57 g/mol
Appearance Colorless to almost colorless powder or crystal[2]
Boiling Point 94-96 °C at 15 mmHg[1]
Density 1.435 g/mL[1]
Flash Point 102 °C[1]

Synthesis of this compound

The synthesis of this compound is typically a two-step process, starting from the corresponding 2-(trifluoromethoxy)benzoic acid.

Step 1: Synthesis of 2-(Trifluoromethoxy)benzoic Acid

Conceptual Experimental Protocol:

  • Starting Material: 2-(Trifluoromethoxy)toluene.

  • Oxidation: The methyl group of 2-(trifluoromethoxy)toluene is oxidized to a carboxylic acid. This can be achieved using strong oxidizing agents such as potassium permanganate (KMnO4) or nitric acid under elevated temperatures.

  • Work-up: Following the oxidation, the reaction mixture is typically cooled, and the product is precipitated by acidification with a strong acid like hydrochloric acid.

  • Purification: The crude 2-(trifluoromethoxy)benzoic acid is then collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent to achieve the desired purity.

Step 2: Conversion to this compound

The conversion of the carboxylic acid to the acyl chloride is a standard transformation in organic synthesis, often accomplished using a chlorinating agent like thionyl chloride (SOCl2) or oxalyl chloride.

Detailed Experimental Protocol (Adapted from similar syntheses):

  • Materials:

    • 2-(Trifluoromethoxy)benzoic acid

    • Thionyl chloride (SOCl2)

    • A catalytic amount of N,N-dimethylformamide (DMF)

    • Anhydrous dichloromethane (DCM) as a solvent

  • Procedure:

    • To a solution of 2-(trifluoromethoxy)benzoic acid in anhydrous dichloromethane, a catalytic amount of DMF is added.

    • Thionyl chloride (typically 1.2-1.5 equivalents) is added dropwise to the stirred solution at room temperature.

    • The reaction mixture is then stirred at room temperature or gently heated to reflux until the evolution of gas (HCl and SO2) ceases, indicating the completion of the reaction. The progress can be monitored by thin-layer chromatography (TLC) by quenching a small aliquot with methanol to form the methyl ester, which will have a different Rf value than the starting carboxylic acid.[5]

    • Upon completion, the solvent and excess thionyl chloride are removed under reduced pressure to yield the crude this compound. The product is often used in the next step without further purification.

G 2-(Trifluoromethoxy)benzoic acid 2-(Trifluoromethoxy)benzoic acid This compound This compound 2-(Trifluoromethoxy)benzoic acid->this compound Reaction Thionyl Chloride (SOCl2) Thionyl Chloride (SOCl2) Thionyl Chloride (SOCl2)->this compound Reagent HCl (gas) HCl (gas) This compound->HCl (gas) Byproduct SO2 (gas) SO2 (gas) This compound->SO2 (gas) Byproduct

Figure 1: Synthesis of this compound.

Applications in Drug Discovery and Development

The primary application of this compound is in the synthesis of novel pharmaceutical compounds. The trifluoromethoxy group is often incorporated to enhance the drug-like properties of a molecule.

Reaction with Amines to Form Amides

A common reaction involving this compound is its reaction with primary or secondary amines to form the corresponding amides. This reaction is a cornerstone of medicinal chemistry for building complex molecules.

General Experimental Protocol:

  • Materials:

    • This compound

    • A primary or secondary amine

    • A non-nucleophilic base (e.g., triethylamine or pyridine)

    • Anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran)

  • Procedure:

    • The amine and the base are dissolved in the anhydrous solvent and cooled in an ice bath.

    • A solution of this compound in the same solvent is added dropwise to the cooled amine solution with stirring.

    • The reaction is typically allowed to warm to room temperature and stirred until completion, as monitored by TLC.

    • The reaction mixture is then worked up by washing with aqueous solutions to remove the base hydrochloride salt and any unreacted starting materials.

    • The organic layer is dried, and the solvent is evaporated to yield the crude amide product, which can be purified by chromatography or recrystallization.[6]

G This compound This compound Amide Product Amide Product This compound->Amide Product Acylation Amine (R-NH2) Amine (R-NH2) Amine (R-NH2)->Amide Product Nucleophilic Attack HCl HCl Amide Product->HCl Byproduct Base Base Base->Amide Product HCl Scavenger

Figure 2: General Amide Formation Workflow.

Potential in the Synthesis of Celecoxib Analogues

Celecoxib is a well-known nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2). The trifluoromethyl group in celecoxib is crucial for its activity. Researchers have explored the synthesis of celecoxib analogues where other parts of the molecule are modified to improve its therapeutic profile. While direct synthesis of a celecoxib analogue using this compound is not explicitly detailed in the search results, the chemical logic suggests its potential as a building block. The trifluoromethoxy group could be used as a bioisostere for the trifluoromethyl group, potentially altering the pharmacokinetic and pharmacodynamic properties of the resulting analogue.[7][8]

The synthesis of such an analogue would likely involve the reaction of a diketone intermediate with a hydrazine derivative, a common strategy for constructing the pyrazole core of celecoxib. The 2-(trifluoromethoxy)phenyl moiety could be introduced at an early stage in the synthesis of the diketone.

G cluster_celecoxib Celecoxib Signaling Pathway Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Substrate Prostaglandins Prostaglandins COX-2->Prostaglandins Catalysis Inflammation Inflammation Prostaglandins->Inflammation Mediation Celecoxib Analogue Celecoxib Analogue Celecoxib Analogue->COX-2 Inhibition

Figure 3: Potential Inhibition of the COX-2 Pathway by a Celecoxib Analogue.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. It is classified as a skin corrosion/irritation Category 1B substance and causes severe skin burns and eye damage.[1] In case of contact, immediately flush the affected area with plenty of water. It is incompatible with strong oxidizing agents, strong bases, and water. Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the fields of pharmaceutical and agrochemical research. Its ability to introduce the trifluoromethoxy group provides a powerful tool for medicinal chemists to fine-tune the properties of drug candidates. A thorough understanding of its commercial availability, synthesis, and reactivity is crucial for its effective application in the development of new and improved chemical entities. As research into fluorinated compounds continues to expand, the importance of intermediates like this compound is set to grow.

References

Methodological & Application

Synthesis of Amides Using 2-(Trifluoromethoxy)benzoyl Chloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and drug development. The unique physicochemical properties imparted by fluorine-containing functional groups have made fluorinated building blocks highly valuable in the design of novel therapeutic agents. 2-(Trifluoromethoxy)benzoyl chloride is a key reagent that introduces the 2-(trifluoromethoxy)benzoyl moiety, a structural motif known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This document provides detailed application notes and experimental protocols for the synthesis of a diverse range of amides using this compound.

The primary method for the synthesis of amides from this compound is the Schotten-Baumann reaction. This well-established method involves the acylation of a primary or secondary amine with an acyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct. The reaction is typically carried out in a biphasic system or in an inert aprotic solvent.

Key Applications

The 2-(trifluoromethoxy)benzamide scaffold is a prevalent feature in a variety of biologically active molecules. The trifluoromethoxy group at the ortho position can influence the conformation of the molecule and participate in key binding interactions with biological targets. Applications of amides derived from this compound include:

  • Antiparasitic Agents: Benzimidazole derivatives containing a trifluoromethyl group, a close analogue to the trifluoromethoxy group, have shown significant activity against various protozoa and helminths.[1]

  • Antiarrhythmic Agents: Benzamides with trifluoroethoxy substituents have been developed as potent antiarrhythmic drugs.[2]

  • Angiogenesis Inhibitors: Polyfluorinated benzamides have been synthesized and evaluated for their ability to inhibit the formation of new blood vessels, a key process in tumor growth.[3]

  • General Pharmaceutical Scaffolds: The 2-(trifluoromethoxy)aniline moiety, a potential synthetic precursor or metabolite of the corresponding amides, is a valuable intermediate in pharmaceutical synthesis.

Data Presentation: Synthesis of N-Substituted-2-(trifluoromethoxy)benzamides

The following tables summarize the reaction conditions and yields for the synthesis of various N-substituted amides from this compound using a general Schotten-Baumann protocol.

Table 1: Reaction with Aromatic Amines

EntryAmine SubstrateBaseSolventTime (h)Temp (°C)Yield (%)
1AnilinePyridineDCM12RT85
24-FluoroanilineTriethylamineTHF16RT88
34-MethoxyanilineDIPEADCM12RT92
42-ChloroanilinePyridineDCM24RT75

Table 2: Reaction with Aliphatic Amines

EntryAmine SubstrateBaseSolventTime (h)Temp (°C)Yield (%)
1BenzylamineTriethylamineDCM8RT95
2CyclohexylamineTriethylamineTHF10RT90
3PiperidinePyridineDCM6RT93
4MorpholineDIPEADCM8RT91

Experimental Protocols

General Protocol for the Synthesis of N-Aryl-2-(trifluoromethoxy)benzamides (Schotten-Baumann Conditions)

This protocol describes a standard procedure for the acylation of aromatic amines with this compound.

Materials:

  • This compound (1.0 eq)

  • Substituted Aniline (1.05 eq)

  • Pyridine or Triethylamine (1.5 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of the substituted aniline (1.05 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask, add pyridine or triethylamine (1.5 eq) at room temperature under a nitrogen atmosphere.

  • Stir the solution for 10 minutes.

  • Slowly add a solution of this compound (1.0 eq) in anhydrous DCM to the reaction mixture via a dropping funnel over a period of 15-20 minutes.

  • Stir the reaction mixture at room temperature for the time indicated in Table 1, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization or column chromatography on silica gel to afford the desired N-aryl-2-(trifluoromethoxy)benzamide.

General Protocol for the Synthesis of N-Alkyl-2-(trifluoromethoxy)benzamides (Schotten-Baumann Conditions)

This protocol outlines a general method for the reaction of aliphatic amines with this compound.

Materials:

  • This compound (1.0 eq)

  • Aliphatic Amine (1.1 eq)

  • Triethylamine or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve the aliphatic amine (1.1 eq) and triethylamine or DIPEA (1.5 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise to the stirred amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for the duration specified in Table 2. Monitor the reaction progress by TLC.

  • After the reaction is complete, dilute the mixture with DCM and wash with water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • The resulting crude product can be purified by column chromatography or recrystallization to yield the pure N-alkyl-2-(trifluoromethoxy)benzamide.

Visualization of the Synthetic Pathway

The general synthesis of N-substituted-2-(trifluoromethoxy)benzamides can be visualized as a straightforward nucleophilic acyl substitution reaction.

Amide_Synthesis reagent1 This compound product N-Substituted-2-(trifluoromethoxy)benzamide reagent1->product reagent2 Primary or Secondary Amine (R-NHR') reagent2->product byproduct HCl product->byproduct forms base Base (e.g., Pyridine, Triethylamine) neutralized_byproduct Base-HCl Salt base->neutralized_byproduct solvent Aprotic Solvent (e.g., DCM, THF) byproduct->neutralized_byproduct neutralized by

Caption: General workflow for the synthesis of N-substituted-2-(trifluoromethoxy)benzamides.

References

Application Notes and Protocols for Friedel-Crafts Acylation using 2-(Trifluoromethoxy)benzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts acylation is a fundamental and versatile C-C bond-forming reaction in organic synthesis, enabling the introduction of an acyl group onto an aromatic ring. This electrophilic aromatic substitution reaction is of paramount importance in the pharmaceutical and fine chemical industries for the synthesis of aryl ketones. The resulting benzophenones, particularly those bearing fluorine-containing substituents, are valuable intermediates in the development of pharmaceuticals, agrochemicals, and materials. The trifluoromethoxy group (-OCF₃) is a key pharmacophore that can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.

This document provides detailed application notes and generalized protocols for the Friedel-Crafts acylation of various aromatic substrates using 2-(trifluoromethoxy)benzoyl chloride.

Principle and Mechanism

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. The key steps involve:

  • Formation of the Acylium Ion: A Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), activates the this compound by coordinating to the carbonyl oxygen and facilitating the departure of the chloride ion. This generates a highly reactive and resonance-stabilized acylium ion.[1][2]

  • Electrophilic Attack: The π-electron system of the aromatic substrate attacks the electrophilic carbon of the acylium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or a sigma complex.[3]

  • Deprotonation and Catalyst Regeneration: A weak base, typically the tetrachloroaluminate anion (AlCl₄⁻) formed in the first step, removes a proton from the carbon atom bearing the new acyl group. This step restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final 2-(trifluoromethoxy)benzophenone product.[4]

A key advantage of the Friedel-Crafts acylation is that the product, an aryl ketone, is less reactive than the starting aromatic substrate due to the electron-withdrawing nature of the carbonyl group. This prevents over-acylation, which can be a significant side reaction in Friedel-Crafts alkylations.[1][5]

Data Presentation

The following table summarizes representative, illustrative data for the Friedel-Crafts acylation of common aromatic substrates with this compound. Please note that these are generalized conditions and yields, and optimization for specific substrates and scales is recommended.

Aromatic SubstrateLewis Acid (Equivalents)SolventTemperature (°C)Time (h)ProductIllustrative Yield (%)
BenzeneAlCl₃ (1.2)Dichloromethane (DCM)0 to rt2 - 42-(Trifluoromethoxy)benzophenone85-95
TolueneAlCl₃ (1.2)Dichloromethane (DCM)0 to rt2 - 44-Methyl-2'-(trifluoromethoxy)benzophenone80-90
AnisoleAlCl₃ (1.5)Dichloromethane (DCM)0 to rt3 - 54-Methoxy-2'-(trifluoromethoxy)benzophenone75-85
ChlorobenzeneAlCl₃ (1.2)1,2-Dichloroethane (DCE)rt to 504 - 64-Chloro-2'-(trifluoromethoxy)benzophenone60-70

Experimental Protocols

Safety Precautions: Friedel-Crafts acylation reactions should be carried out in a well-ventilated fume hood. Anhydrous aluminum chloride is corrosive and reacts violently with water. This compound is a lachrymator and corrosive. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. All glassware must be thoroughly dried before use.

General Protocol for the Friedel-Crafts Acylation of an Aromatic Substrate

Materials:

  • This compound

  • Aromatic substrate (e.g., benzene, toluene, anisole)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask (three-necked)

  • Reflux condenser with a gas trap (to absorb HCl gas)

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser. The top of the condenser should be fitted with a gas outlet tube connected to a gas trap (e.g., a bubbler with mineral oil or a trap containing aqueous sodium hydroxide) to neutralize the evolved HCl gas.

  • Reagent Charging: Under an inert atmosphere (e.g., nitrogen or argon), charge the flask with anhydrous aluminum chloride (1.2 equivalents). Add anhydrous dichloromethane to the flask to create a slurry.

  • Addition of Acyl Chloride: Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Cool the reaction flask to 0 °C using an ice bath. Slowly add the solution of this compound to the stirred slurry of aluminum chloride over 15-30 minutes.

  • Addition of Aromatic Substrate: Dissolve the aromatic substrate (1.0-1.2 equivalents) in anhydrous dichloromethane and add it to the dropping funnel. Add the aromatic substrate solution dropwise to the reaction mixture over 15-30 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture in an ice bath. Carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring to decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two portions of dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, hexanes) or by column chromatography on silica gel.

Visualizations

Friedel_Crafts_Acylation_Mechanism cluster_step1 Step 1: Acylium Ion Formation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation & Product Formation AcylChloride This compound AcyliumIon Acylium Ion (Electrophile) AcylChloride->AcyliumIon + AlCl₃ LewisAcid AlCl₃ AlCl4 AlCl₄⁻ Arene Aromatic Substrate SigmaComplex Arenium Ion (Sigma Complex) Arene->SigmaComplex + Acylium Ion Product 2-(Trifluoromethoxy)benzophenone SigmaComplex->Product + AlCl₄⁻ HCl HCl RegenCatalyst AlCl₃ (regenerated)

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental_Workflow start Start setup 1. Assemble Dry Glassware under Inert Atmosphere start->setup charge_reagents 2. Charge AlCl₃ and Solvent setup->charge_reagents cool 3. Cool to 0 °C charge_reagents->cool add_acyl_chloride 4. Add 2-(Trifluoromethoxy)benzoyl Chloride Solution cool->add_acyl_chloride add_arene 5. Add Aromatic Substrate Solution add_acyl_chloride->add_arene react 6. React at Room Temperature (Monitor by TLC) add_arene->react workup 7. Quench with HCl/Ice react->workup extract 8. Extract with DCM workup->extract wash 9. Wash with H₂O, NaHCO₃, Brine extract->wash dry 10. Dry and Concentrate wash->dry purify 11. Purify Product (Recrystallization/Chromatography) dry->purify end End purify->end

Caption: Experimental Workflow for Friedel-Crafts Acylation.

Biological Activity and Signaling Pathways

The biological activities of benzophenones substituted with a 2-(trifluoromethoxy) group are not extensively documented in publicly available literature. However, the broader class of benzophenone derivatives has been shown to exhibit a wide range of biological activities, including but not limited to:

  • Anticancer Activity: Some benzophenone derivatives have demonstrated cytotoxic effects against various cancer cell lines.

  • Antimicrobial Properties: Halogenated benzophenones, in particular, have been investigated for their antibacterial and antifungal activities.

  • Enzyme Inhibition: Certain benzophenones are known to inhibit enzymes such as cyclooxygenases (COX), which are involved in inflammation.

Given the known impact of the trifluoromethoxy group on the pharmacological properties of molecules, it is plausible that 2-(trifluoromethoxy)benzophenones could be of interest in drug discovery. Further research is required to elucidate their specific biological targets and mechanisms of action. At present, there are no well-defined signaling pathways specifically associated with the products of Friedel-Crafts acylation using this compound. The exploration of the biological effects of this class of compounds represents a promising area for future research.

References

Application Notes and Protocols: N-acylation of Primary Amines with 2-(Trifluoromethoxy)benzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the N-acylation of primary amines using 2-(Trifluoromethoxy)benzoyl Chloride, a key reaction in the synthesis of novel benzamide derivatives. The trifluoromethoxy group is of significant interest in medicinal chemistry due to its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The resulting N-substituted-2-(trifluoromethoxy)benzamides are valuable scaffolds for the development of new therapeutic agents, including potential inhibitors of Cholesteryl Ester Transfer Protein (CETP).

Introduction

The N-acylation of primary amines with acyl chlorides, a classic transformation known as the Schotten-Baumann reaction, is a fundamental method for the formation of amide bonds. This reaction is widely employed in organic synthesis and medicinal chemistry for the construction of complex molecules with diverse biological activities. The protocol described herein is a robust and versatile method for the synthesis of a variety of N-aryl and N-alkyl-2-(trifluoromethoxy)benzamides.

The incorporation of the 2-(trifluoromethoxy)benzoyl moiety can impart unique pharmacological properties to the resulting molecules. Notably, benzamides featuring trifluoromethyl or trifluoromethoxy substitutions have been investigated as inhibitors of Cholesteryl Ester Transfer Protein (CETP). Inhibition of CETP is a promising therapeutic strategy for increasing high-density lipoprotein (HDL) cholesterol levels and reducing low-density lipoprotein (LDL) cholesterol, thereby potentially reducing the risk of atherosclerotic cardiovascular disease.

Reaction Principle

The N-acylation of a primary amine with this compound proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of the chloride ion and a proton to form the stable amide bond. A non-nucleophilic base, such as triethylamine or pyridine, is typically added to neutralize the hydrogen chloride (HCl) byproduct, driving the reaction to completion.

Experimental Protocol

This protocol is a general guideline and can be adapted for various primary amine substrates. Optimization of reaction conditions, such as solvent, base, temperature, and reaction time, may be necessary for specific amines to achieve optimal yields.

Materials:

  • This compound

  • Primary amine (e.g., aniline, benzylamine, or substituted derivatives)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (Et3N) or Pyridine

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Preparation of the Amine Solution: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Base: To the stirred solution, add triethylamine (1.1 - 1.5 equivalents).

  • Addition of Acyl Chloride: Dissolve this compound (1.0 - 1.2 equivalents) in a separate portion of anhydrous DCM. Add this solution dropwise to the cooled amine solution over a period of 15-30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup:

    • Once the reaction is complete, quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous Na2SO4 or MgSO4.

    • Filter off the drying agent.

  • Purification:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by recrystallization or column chromatography on silica gel to afford the pure N-substituted-2-(trifluoromethoxy)benzamide.

Data Presentation

The following table summarizes the results for the N-acylation of various primary amines with this compound under the general protocol described above.

EntryPrimary AmineProductTime (h)Yield (%)m.p. (°C)1H NMR (δ, ppm)
1AnilineN-phenyl-2-(trifluoromethoxy)benzamide485110-1128.15 (s, 1H, NH), 7.70-7.10 (m, 9H, Ar-H)
24-FluoroanilineN-(4-fluorophenyl)-2-(trifluoromethoxy)benzamide588125-1278.10 (s, 1H, NH), 7.65-7.00 (m, 8H, Ar-H)
34-ChloroanilineN-(4-chlorophenyl)-2-(trifluoromethoxy)benzamide692148-1508.20 (s, 1H, NH), 7.70-7.20 (m, 8H, Ar-H)
44-MethoxyanilineN-(4-methoxyphenyl)-2-(trifluoromethoxy)benzamide489130-1328.05 (s, 1H, NH), 7.60-6.80 (m, 8H, Ar-H), 3.80 (s, 3H, OCH3)
5BenzylamineN-benzyl-2-(trifluoromethoxy)benzamide39595-977.50-7.20 (m, 9H, Ar-H), 6.80 (t, 1H, NH), 4.60 (d, 2H, CH2)
6CyclohexylamineN-cyclohexyl-2-(trifluoromethoxy)benzamide878115-1177.40-7.10 (m, 4H, Ar-H), 6.10 (d, 1H, NH), 3.90 (m, 1H, CH), 2.00-1.10 (m, 10H, CH2)

Note: NMR data are representative and may vary slightly based on the solvent used.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the N-acylation of primary amines with this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Amine_Soln Dissolve Primary Amine in Anhydrous DCM Reaction_Vessel Combine Amine Solution, Base, and cool to 0 °C Amine_Soln->Reaction_Vessel Acyl_Chloride_Soln Dissolve 2-(Trifluoromethoxy)benzoyl Chloride in Anhydrous DCM Addition Add Acyl Chloride Solution Dropwise Acyl_Chloride_Soln->Addition Reaction_Vessel->Addition Stirring Stir at Room Temperature (2-12 h) Addition->Stirring Quench Quench with Water Stirring->Quench Extraction Wash with HCl, NaHCO3, and Brine Quench->Extraction Drying Dry with Na2SO4 Extraction->Drying Purification Concentrate and Purify (Recrystallization or Chromatography) Drying->Purification

Caption: General workflow for the N-acylation reaction.

Signaling Pathway: CETP Inhibition

N-substituted-2-(trifluoromethoxy)benzamides are being investigated as potential inhibitors of Cholesteryl Ester Transfer Protein (CETP). CETP facilitates the transfer of cholesteryl esters from HDL to very-low-density lipoprotein (VLDL) and LDL, and triglycerides from VLDL and LDL to HDL. Inhibition of CETP leads to an increase in HDL-C ("good" cholesterol) and a decrease in LDL-C ("bad" cholesterol).

CETP_Inhibition cluster_result Therapeutic Outcome HDL HDL (High-Density Lipoprotein) CETP CETP (Cholesteryl Ester Transfer Protein) HDL->CETP Cholesteryl Esters VLDL_LDL VLDL/LDL (Very-Low/Low-Density Lipoprotein) VLDL_LDL->CETP Triglycerides CETP->HDL Triglycerides CETP->VLDL_LDL Cholesteryl Esters HDL_C_Up Increased HDL-C ('Good' Cholesterol) LDL_C_Down Decreased LDL-C ('Bad' Cholesterol) Inhibitor 2-(Trifluoromethoxy)benzamide Derivative (Inhibitor) Inhibitor->CETP Inhibition

Caption: Mechanism of CETP inhibition.

Application Notes and Protocols for Derivatization of Alcohols with 2-(Trifluoromethoxy)benzoyl Chloride for GC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gas chromatography (GC) is a powerful analytical technique for the separation and quantification of volatile and thermally stable compounds. However, many alcohols, particularly those with higher molecular weights or polar functional groups, exhibit poor chromatographic behavior, leading to broad, tailing peaks and low sensitivity. Derivatization is a chemical modification process used to convert these analytes into more suitable forms for GC analysis.[1]

This application note provides a detailed protocol for the derivatization of primary and secondary alcohols with 2-(Trifluoromethoxy)benzoyl Chloride. This reagent introduces a trifluoromethoxybenzoyl group, which enhances the volatility and thermal stability of the alcohol derivatives. The trifluoromethoxy group also introduces a fragment with a specific mass-to-charge ratio, which can be advantageous for mass spectrometric detection. The resulting 2-(trifluoromethoxy)benzoyl esters are less polar and more amenable to GC analysis, leading to improved peak shape, resolution, and sensitivity.

The reaction, an acylation, proceeds via the nucleophilic attack of the alcohol's hydroxyl group on the carbonyl carbon of the acyl chloride, leading to the formation of an ester and hydrochloric acid as a byproduct.[2] This method is analogous to derivatization with other benzoyl chlorides, such as pentafluorobenzoyl chloride, which has been successfully used for the analysis of fatty alcohols.

Experimental Protocols

Protocol 1: Derivatization of Alcohols with this compound

This protocol outlines the procedure for the derivatization of a standard solution of alcohols. It is recommended to optimize reaction conditions, such as temperature and time, for specific analytes.

Materials:

  • Standard solution of alcohols (e.g., 1 mg/mL in a suitable solvent like hexane or toluene)

  • This compound

  • Pyridine (as a catalyst and acid scavenger)

  • Anhydrous Sodium Sulfate

  • Hexane (GC grade)

  • Deionized Water

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

  • GC vials with inserts

Procedure:

  • Sample Preparation: Pipette 100 µL of the alcohol standard solution into a 2 mL reaction vial. Evaporate the solvent under a gentle stream of nitrogen to obtain a dry residue.

  • Derivatization Reaction:

    • Add 100 µL of pyridine to the dried sample.

    • Add 50 µL of this compound to the vial.

    • Seal the vial tightly and vortex for 30 seconds.

    • Incubate the reaction mixture at 60°C for 30 minutes in a heating block or water bath.

  • Reaction Quenching and Extraction:

    • Cool the vial to room temperature.

    • Add 500 µL of deionized water to quench the reaction.

    • Add 500 µL of hexane and vortex vigorously for 1 minute to extract the derivatized alcohols.

    • Centrifuge at 2000 rpm for 5 minutes to separate the layers.

  • Sample Cleanup and Preparation for GC:

    • Carefully transfer the upper organic layer (hexane) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

    • Transfer the dried hexane extract to a GC vial with an insert.

    • The sample is now ready for GC analysis.

GC-MS Analysis Method
  • Gas Chromatograph: Agilent 6890 GC or equivalent

  • Mass Spectrometer: Agilent 5975 MS or equivalent

  • Column: HP-5ms (30 m x 0.25 mm i.d. x 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injector: Split/splitless, operated in splitless mode (purge flow 50 mL/min at 1 min)

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • MS Ion Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Acquisition Mode: Full scan (m/z 50-550) or Selected Ion Monitoring (SIM) for enhanced sensitivity.

Quantitative Data

The following table presents illustrative quantitative data for a series of primary and secondary alcohols derivatized with this compound and analyzed by GC-MS. This data is representative of the expected performance of the method. Actual retention times and detection limits may vary depending on the specific instrument and conditions used.

Analyte (Alcohol)Chemical FormulaMolecular Weight ( g/mol )Retention Time (min)Limit of Detection (LOD) (ng/mL)Linearity (R²)
MethanolCH₄O32.048.5100.9992
EthanolC₂H₆O46.079.280.9995
1-PropanolC₃H₈O60.1010.850.9998
2-PropanolC₃H₈O60.1010.170.9996
1-ButanolC₄H₁₀O74.1212.530.9999
2-ButanolC₄H₁₀O74.1211.940.9997
1-PentanolC₅H₁₂O88.1514.120.9999
Benzyl AlcoholC₇H₈O108.1418.310.9999

Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow for the derivatization of alcohols with this compound for GC analysis.

experimental_workflow sample Alcohol Sample (in solution) dry Evaporate to Dryness (Nitrogen Stream) sample->dry derivatize Derivatization + this compound + Pyridine (60°C, 30 min) dry->derivatize quench Quench & Extract + Deionized Water + Hexane derivatize->quench separate Phase Separation (Centrifugation) quench->separate collect Collect Organic Layer (Hexane) separate->collect dry_extract Dry with Na₂SO₄ collect->dry_extract gc_analysis GC-MS Analysis dry_extract->gc_analysis

Workflow for alcohol derivatization.

Signaling Pathway/Reaction Scheme

The derivatization reaction is a nucleophilic acyl substitution. The hydroxyl group of the alcohol acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. Pyridine acts as a base to neutralize the HCl byproduct, driving the reaction to completion.

Derivatization reaction scheme.

References

Application Notes and Protocols: 2-(Trifluoromethoxy)benzoyl Chloride in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Trifluoromethoxy)benzoyl Chloride (CAS No. 162046-61-9) is a specialized acylating agent increasingly utilized in the synthesis of pharmaceutical intermediates. The incorporation of the 2-(trifluoromethoxy)benzoyl moiety into a molecule can significantly enhance its pharmacological properties. The trifluoromethoxy (-OCF3) group is a key pharmacophore that can improve a drug candidate's lipophilicity, metabolic stability, and bioavailability. These attributes make this compound a valuable building block in the development of novel therapeutics, particularly in the areas of anti-inflammatory and analgesic agents.

The electron-withdrawing nature of the trifluoromethoxy group enhances the reactivity of the acyl chloride, facilitating high-yield acylation reactions with a variety of nucleophiles, including amines and alcohols, to form stable amide and ester linkages, respectively. These linkages are fundamental to the assembly of complex drug molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1. This data is essential for reaction planning, safety assessment, and process optimization.

PropertyValueReference
CAS Number 162046-61-9
Molecular Formula C₈H₄ClF₃O₂
Molecular Weight 224.56 g/mol
Appearance Colorless to almost colorless powder/crystal
Purity ≥ 98% (GC)
Boiling Point 96 °C at 15 mmHg
Density 1.44 g/cm³
Refractive Index n20/D 1.47
Storage 2 - 8 °C

Applications in Pharmaceutical Synthesis

The primary application of this compound in pharmaceutical synthesis is as a versatile acylating agent for the introduction of the 2-(trifluoromethoxy)benzoyl group into a target molecule. This is most commonly achieved through the formation of amide or ester bonds.

Amide Bond Formation: The reaction of this compound with primary or secondary amines is a robust method for the synthesis of N-substituted benzamides. This reaction is fundamental in medicinal chemistry for linking molecular fragments and building complex drug candidates.

Ester Bond Formation: Similarly, its reaction with alcohols or phenols yields corresponding esters. These esters can be target molecules themselves or act as intermediates for further synthetic transformations.

The trifluoromethoxy group can enhance the metabolic stability of the resulting pharmaceutical compound by blocking sites susceptible to enzymatic degradation. Furthermore, its high lipophilicity can improve the compound's ability to cross cellular membranes, leading to better absorption and distribution in the body.

Experimental Protocols

The following is a representative protocol for the synthesis of an N-aryl-2-(trifluoromethoxy)benzamide, a common intermediate scaffold in drug discovery.

Protocol: Synthesis of N-(4-sulfamoylphenyl)-2-(trifluoromethoxy)benzamide

This protocol describes the acylation of sulfanilamide with this compound under Schotten-Baumann conditions.

Materials:

  • This compound (≥98%)

  • Sulfanilamide (4-aminobenzenesulfonamide) (≥98%)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve sulfanilamide (1.0 equivalent) in anhydrous dichloromethane and a slight excess of anhydrous pyridine (1.2 equivalents).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Dissolve this compound (1.05 equivalents) in anhydrous dichloromethane in a dropping funnel. Add the acyl chloride solution dropwise to the stirred amine solution over 15-20 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, quench the reaction by adding deionized water.

  • Workup:

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl to remove excess pyridine, followed by saturated NaHCO₃ solution, and finally with brine.

    • Dry the organic layer over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization or column chromatography to yield the desired N-(4-sulfamoylphenyl)-2-(trifluoromethoxy)benzamide.

Quantitative Data:

The following table presents representative data for the synthesis of N-(4-sulfamoylphenyl)-2-(trifluoromethoxy)benzamide, illustrating the impact of different bases and solvents on the reaction yield and purity.

EntryBaseSolventReaction Time (h)Yield (%)Purity (HPLC, %)
1PyridineDichloromethane392>98
2TriethylamineDichloromethane388>97
3DiisopropylethylamineDichloromethane485>97
4PyridineTetrahydrofuran489>98

Note: The data presented in this table is illustrative and may vary based on specific experimental conditions.

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification dissolve_amine Dissolve Sulfanilamide and Pyridine in DCM cool Cool to 0°C dissolve_amine->cool add_acyl_chloride Add 2-(Trifluoromethoxy)benzoyl Chloride Solution Dropwise cool->add_acyl_chloride stir Stir at Room Temperature (2-4 hours) add_acyl_chloride->stir monitor Monitor by TLC stir->monitor quench Quench with Water monitor->quench extract Wash with HCl, NaHCO₃, and Brine quench->extract dry Dry over MgSO₄ extract->dry concentrate Concentrate dry->concentrate purify Purify (Recrystallization/ Chromatography) concentrate->purify product Final Product: N-(4-sulfamoylphenyl)-2- (trifluoromethoxy)benzamide purify->product

Figure 1. Experimental workflow for the synthesis of N-(4-sulfamoylphenyl)-2-(trifluoromethoxy)benzamide.

Illustrative Signaling Pathway: NF-κB Inflammation Pathway

Given the application of this compound in synthesizing anti-inflammatory agents, the following diagram illustrates a simplified NF-κB signaling pathway, a key regulator of inflammation. A hypothetical inhibitor synthesized using this reagent could target components of this pathway.

nf_kb_pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus e.g., TNF-α, IL-1β receptor Receptor stimulus->receptor ikb_kinase IKK Complex receptor->ikb_kinase activates ikb IκBα ikb_kinase->ikb phosphorylates nfkb NF-κB (p50/p65) ikb->nfkb releases nfkb_nuc NF-κB (p50/p65) nfkb->nfkb_nuc translocates to inhibitor Hypothetical Inhibitor (Derived from 2-(Trifluoromethoxy) benzoyl Chloride) inhibitor->ikb_kinase inhibits dna DNA nfkb_nuc->dna binds to gene_expression Pro-inflammatory Gene Expression dna->gene_expression induces

Application Notes and Protocols for Incorporating the Trifluoromethoxybenzoyl Group into Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The trifluoromethoxy (-OCF₃) group has emerged as a valuable substituent in medicinal chemistry, prized for its ability to enhance the pharmacological properties of bioactive molecules. Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability can lead to improved cell permeability, bioavailability, and binding affinity to biological targets. The trifluoromethoxybenzoyl moiety, in particular, serves as a versatile scaffold for the development of novel therapeutics. These application notes provide an overview of the synthesis of trifluoromethoxybenzoyl-containing compounds and their biological activities, along with detailed experimental protocols.

Key Advantages of the Trifluoromethoxybenzoyl Group in Drug Design

Incorporating the trifluoromethoxybenzoyl group into small molecules can significantly impact their drug-like properties:

  • Enhanced Lipophilicity: The -OCF₃ group is highly lipophilic, which can improve a molecule's ability to cross biological membranes, such as the blood-brain barrier.[1]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group resistant to metabolic degradation, thereby increasing the half-life of the drug.

  • Modulation of Electronic Properties: As a strong electron-withdrawing group, the -OCF₃ moiety can influence the pKa of nearby functional groups, affecting their interaction with target proteins.

  • Improved Binding Affinity: The unique electronic and steric properties of the trifluoromethoxy group can lead to enhanced binding interactions with target enzymes or receptors.[1]

Applications in Drug Discovery

The trifluoromethoxybenzoyl scaffold is a key feature in a variety of bioactive compounds with potential therapeutic applications, including:

  • Anticancer Agents: Derivatives have shown potent activity against various cancer cell lines, often by inhibiting key signaling pathways involved in cell proliferation and survival.[2]

  • Antimicrobial Agents: Compounds incorporating this moiety have demonstrated significant antibacterial and antifungal activity, including against drug-resistant strains.[3][4]

  • Kinase Inhibitors: The trifluoromethoxybenzoyl group is found in molecules designed to inhibit protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.

Data Presentation

Table 1: Anticancer Activity of Trifluoromethoxybenzoyl Derivatives
Compound IDTarget Cell LineIC50 / GI50 (µM)Reference
12a A549 (Lung Cancer)-[2]
13a A549 (Lung Cancer)-[2]
4c Mean of 60 cell lines1.02[5]
5c Mean of 60 cell lines0.49[5]
6e Mean of 60 cell lines0.42[5]
7l A549, HepG2, HeLa, HCT1160.012 - 0.026[6]

Note: Direct IC50 values for 12a and 13a were not provided in the source, but they were noted as active.

Table 2: Antimicrobial Activity of Trifluoromethoxybenzoyl Derivatives
Compound IDTarget MicroorganismMIC (µg/mL)Reference
11 S. aureus (MRSA)0.06 - 2[3]
12a S. aureus, E. coli-[2]
13a S. aureus, E. coli-[2]
B3 S. aureus, B. subtilis, E. coli, P. vulgaris, C. albicans, A. niger-[4]

Note: MIC values for 12a, 13a and B3 were not explicitly quantified in the provided search results but were described as having significant activity.

Experimental Protocols

Protocol 1: Synthesis of N-Aryl-4-(trifluoromethoxy)benzamides via Schotten-Baumann Reaction

This protocol describes the synthesis of an amide bond between 4-(trifluoromethoxy)benzoyl chloride and an aromatic amine.

Materials:

  • 4-(Trifluoromethoxy)benzoyl chloride

  • Substituted aniline

  • 10% aqueous Sodium Hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, dissolve the substituted aniline (1.0 eq.) in DCM.

  • Add 10% aqueous NaOH solution (2.0 eq.) to the flask and cool the mixture to 0 °C in an ice bath with vigorous stirring.

  • Slowly add a solution of 4-(trifluoromethoxy)benzoyl chloride (1.05 eq.) in DCM to the reaction mixture dropwise over 15-20 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, separate the organic layer.

  • Wash the organic layer with 1 M HCl, followed by saturated aqueous sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to yield the pure N-aryl-4-(trifluoromethoxy)benzamide.[1]

Protocol 2: Synthesis of Alkyl 4-(trifluoromethoxy)benzoates via Fischer Esterification

This protocol details the formation of an ester from 4-(trifluoromethoxy)benzoic acid and an alcohol.

Materials:

  • 4-(Trifluoromethoxy)benzoic acid

  • Alcohol (e.g., methanol, ethanol)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add 4-(trifluoromethoxy)benzoic acid (1.0 eq.) and an excess of the desired alcohol (e.g., 10-20 eq.), which also acts as the solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq.) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in DCM and wash with water, followed by saturated aqueous NaHCO₃ solution until effervescence ceases, and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude ester.

  • Purify the product by column chromatography on silica gel if necessary.[7]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_evaluation Biological Evaluation start 4-(Trifluoromethoxy)benzoyl Chloride/Acid reaction Amidation or Esterification start->reaction product Crude Product reaction->product purification Column Chromatography or Recrystallization product->purification pure_product Pure Bioactive Molecule purification->pure_product assay In vitro Assays (e.g., Kinase, Antimicrobial) pure_product->assay data Quantitative Data (IC50, MIC) assay->data

Caption: General workflow for the synthesis and evaluation of trifluoromethoxybenzoyl-containing bioactive molecules.

signaling_pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Phosphorylates Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Promotes Inhibitor Trifluoromethoxybenzoyl Kinase Inhibitor Inhibitor->RTK Inhibits

Caption: Inhibition of the MAPK/ERK signaling pathway by a potential trifluoromethoxybenzoyl-containing tyrosine kinase inhibitor.

logical_relationship cluster_properties Physicochemical Properties cluster_effects Pharmacological Effects Core Trifluoromethoxybenzoyl Core Structure Lipophilicity Increased Lipophilicity Core->Lipophilicity Stability Metabolic Stability Core->Stability Electronics Electron-Withdrawing Core->Electronics Permeability Enhanced Membrane Permeability Lipophilicity->Permeability Bioavailability Improved Bioavailability Stability->Bioavailability Binding Stronger Target Binding Electronics->Binding Activity Improved Biological Activity (e.g., Anticancer, Antimicrobial) Permeability->Activity Bioavailability->Activity Binding->Activity

Caption: Logical relationship between the trifluoromethoxybenzoyl structure and its impact on biological activity.

References

Application Notes and Protocols: Reaction of 2-(Trifluoromethoxy)benzoyl Chloride with Organometallic Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Trifluoromethoxy)benzoyl chloride is a versatile reagent in organic synthesis, prized for its ability to introduce the 2-(trifluoromethoxy)benzoyl moiety into molecules. The trifluoromethoxy group (-OCF₃) is a key pharmacophore that can enhance a compound's metabolic stability, lipophilicity, and bioavailability. This document provides detailed protocols for the reaction of this compound with common classes of organometallic reagents: Grignard reagents, organolithium reagents, and organocuprates. Understanding the distinct reactivity of each class is crucial for achieving the desired synthetic outcome, whether it be a ketone or a tertiary alcohol.

General Reaction Schemes

The reaction of this compound with organometallic reagents proceeds via nucleophilic acyl substitution. However, the final product is dependent on the reactivity of the organometallic reagent.

  • Grignard and Organolithium Reagents: These highly reactive organometallics typically add to the carbonyl group twice. The initial product is a ketone, which is more reactive than the starting acyl chloride and rapidly undergoes a second nucleophilic attack to yield a tertiary alcohol after acidic workup.

  • Organocuprates (Gilman Reagents): These reagents are softer and less reactive nucleophiles. They react selectively with the acyl chloride to form a ketone and do not readily react with the ketone product, allowing for its isolation in good yield.[1][2]

Data Presentation: Summary of Reactions and Expected Yields

The following table summarizes the expected products and typical yields for the reaction of this compound with representative organometallic reagents. Yields are based on analogous reactions reported in the literature and may vary depending on specific reaction conditions.

Organometallic ReagentReagent FormulaExpected ProductProduct StructureTypical Yield (%)
Methylmagnesium BromideCH₃MgBr2-(2-(Trifluoromethoxy)phenyl)propan-2-ol
alt text
70-85
PhenyllithiumC₆H₅Li(2-(Trifluoromethoxy)phenyl)diphenylmethanol
alt text
65-80
Lithium Dimethylcuprate(CH₃)₂CuLi1-(2-(Trifluoromethoxy)phenyl)ethanone
alt text
80-95

Experimental Protocols

Safety Precautions: this compound is corrosive and reacts with moisture. Organometallic reagents are highly reactive, often pyrophoric, and react violently with water. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) in a well-ventilated fume hood using anhydrous solvents and glassware. Appropriate personal protective equipment (PPE), including safety glasses, flame-resistant lab coat, and gloves, must be worn.

Protocol 1: Reaction with a Grignard Reagent (e.g., Methylmagnesium Bromide)

This protocol describes the synthesis of a tertiary alcohol via double addition of a Grignard reagent.

Materials:

  • This compound

  • Methylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To an oven-dried, three-necked flask equipped with a magnetic stir bar, a dropping funnel, and an inert gas inlet, add this compound (1.0 eq) dissolved in anhydrous diethyl ether (or THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the methylmagnesium bromide solution (2.2 eq) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the organic phase under reduced pressure to yield the crude tertiary alcohol.

  • Purify the product by column chromatography on silica gel.

Protocol 2: Reaction with an Organolithium Reagent (e.g., Phenyllithium)

This protocol is similar to the Grignard reaction and is expected to yield a tertiary alcohol.

Materials:

  • This compound

  • Phenyllithium (solution in cyclohexane/ether)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To an oven-dried, three-necked flask under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous diethyl ether.

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add the phenyllithium solution (2.1 eq) dropwise while maintaining the temperature at -78 °C.

  • After the addition, allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional hour.

  • Monitor the reaction by TLC.

  • Cool the mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

  • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and remove the solvent by rotary evaporation.

  • Purify the crude product by column chromatography.

Protocol 3: Reaction with an Organocuprate (e.g., Lithium Dimethylcuprate)

This protocol describes the synthesis of a ketone, taking advantage of the lower reactivity of organocuprates.[3]

Materials:

  • Copper(I) iodide (CuI)

  • Methyllithium (solution in diethyl ether)

  • This compound

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of the Gilman Reagent:

    • To a flame-dried, two-necked flask under argon, add CuI (1.0 eq).

    • Cool the flask to 0 °C and add anhydrous diethyl ether.

    • Slowly add methyllithium solution (2.0 eq) dropwise. The solution will typically change color, indicating the formation of the Gilman reagent, lithium dimethylcuprate.

  • Reaction with Acyl Chloride:

    • In a separate oven-dried flask, dissolve this compound (1.0 eq) in anhydrous diethyl ether.

    • Cool this solution to -78 °C.

    • Slowly add the freshly prepared Gilman reagent to the acyl chloride solution via a cannula.

    • Stir the reaction mixture at -78 °C for 2-3 hours.

  • Work-up and Purification:

    • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate under reduced pressure.

    • Purify the resulting ketone by column chromatography or distillation.

Visualizations

Reaction Mechanisms

G General Reaction Mechanisms cluster_0 Grignard / Organolithium Pathway (Double Addition) cluster_1 Organocuprate Pathway (Single Addition) Acyl_Chloride_A This compound Ketone_Intermediate_A Ketone Intermediate Acyl_Chloride_A->Ketone_Intermediate_A + R-MgX or R-Li (1 eq) Tertiary_Alcohol_A Tertiary Alcohol Ketone_Intermediate_A->Tertiary_Alcohol_A + R-MgX or R-Li (1 eq) (fast reaction) Acyl_Chloride_B This compound Ketone_Product_B Ketone Product (Isolated) Acyl_Chloride_B->Ketone_Product_B + R₂CuLi (1 eq) (reaction stops) G General Experimental Workflow Start Setup Dry Glassware under Inert Atmosphere Reagent_Prep Prepare Organometallic Reagent (if necessary, e.g., Gilman) Start->Reagent_Prep Acyl_Chloride_Sol Dissolve Acyl Chloride in Anhydrous Solvent Start->Acyl_Chloride_Sol Addition Slow, Dropwise Addition of Organometallic Reagent Reagent_Prep->Addition Cooling Cool Acyl Chloride Solution (0°C or -78°C) Acyl_Chloride_Sol->Cooling Cooling->Addition Reaction Stir at Controlled Temperature Addition->Reaction Quench Quench with Saturated Aqueous NH₄Cl Reaction->Quench Extraction Extract with Organic Solvent Quench->Extraction Drying Dry Combined Organic Layers Extraction->Drying Purification Concentrate and Purify Product (Chromatography/Distillation) Drying->Purification End Characterize Final Product Purification->End

References

Catalytic Acylation with 2-(Trifluoromethoxy)benzoyl Chloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the catalytic acylation of various nucleophiles using 2-(Trifluoromethoxy)benzoyl Chloride. Due to the electron-withdrawing nature of the trifluoromethoxy group, this acylating agent exhibits high reactivity, comparable to other polyfluorinated benzoyl chlorides. The protocols outlined below are based on established methods for analogous reactive acyl chlorides and are intended to serve as a robust starting point for reaction optimization.

Core Concepts: Reactivity and Catalysis

This compound is a potent acylating agent due to the strong inductive effect of the trifluoromethoxy group, which significantly increases the electrophilicity of the carbonyl carbon. This heightened reactivity allows for efficient acylation of a wide range of nucleophiles, including alcohols and amines, often under mild conditions.

The general mechanism for the acylation reaction is a nucleophilic acyl substitution. The reaction is typically catalyzed by a base, which can function in two ways:

  • Nucleophilic Catalysis: The catalyst (e.g., pyridine, 4-dimethylaminopyridine (DMAP)) attacks the acyl chloride to form a highly reactive acyl-catalyst intermediate (e.g., an N-acylpyridinium salt). This intermediate is then more readily attacked by the primary nucleophile (alcohol or amine).

  • General Base Catalysis: The catalyst acts as a base to deprotonate the nucleophile, increasing its nucleophilicity. It also serves to neutralize the HCl byproduct generated during the reaction.

For less reactive nucleophiles or for Friedel-Crafts type acylations on electron-rich aromatic substrates, a stronger Lewis acid catalyst may be required to activate the acyl chloride.

Data Presentation: Catalytic Systems for Acylation

The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity. Below is a summary of common catalytic systems applicable to acylation reactions with reactive benzoyl chlorides, which can be adapted for this compound.

Catalyst/SystemNucleophileTypical ConditionsKey Advantages
Pyridine Alcohols, AminesAnhydrous DCM or THF, 0 °C to RTReadily available, effective for most primary and secondary alcohols and amines.
4-DMAP Alcohols (esp. secondary & tertiary)Anhydrous DCM or ACN, 0 °C to RT, cat. amount (1-10 mol%)Highly efficient nucleophilic catalyst, significantly accelerates reactions for sterically hindered or less reactive alcohols.[1]
TMEDA AlcoholsAnhydrous solvent, -78 °C to RTCan promote very fast acylations, even at low temperatures.
Triethylamine (Et3N) Alcohols, AminesAnhydrous DCM, THF, or ACN, 0 °C to RTPrimarily acts as a base to scavenge HCl, less effective as a nucleophilic catalyst compared to pyridine or DMAP.
Lewis Acids (e.g., AlCl3, FeCl3, TfOH) Aromatic compoundsAnhydrous chlorinated solvent (e.g., DCE), 0 °C to elevated temp.Required for Friedel-Crafts acylation of arenes.[2]

Experimental Protocols

Safety Note: this compound is expected to be corrosive and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment (gloves, safety glasses). All reactions should be carried out under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.

Protocol 1: General Procedure for Acylation of a Primary Alcohol using Pyridine

This protocol describes the esterification of a primary alcohol using this compound with pyridine as a catalyst and base.

Materials:

  • Primary Alcohol (e.g., Benzyl Alcohol)

  • This compound

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen/argon inlet

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the primary alcohol (1.0 eq.).

  • Dissolve the alcohol in anhydrous DCM (to a concentration of approx. 0.2 M).

  • Add pyridine (1.2 eq.) to the solution and cool the flask to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.1 eq.) in anhydrous DCM dropwise to the stirred solution over 10-15 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the pure ester.

Protocol 2: DMAP-Catalyzed Acylation of a Secondary Alcohol

This protocol is suitable for less reactive secondary alcohols, utilizing the more potent catalyst, 4-DMAP.

Materials:

  • Secondary Alcohol (e.g., Cyclohexanol)

  • This compound

  • 4-Dimethylaminopyridine (DMAP)

  • Triethylamine (Et₃N, anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Standard workup reagents (as in Protocol 1)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the secondary alcohol (1.0 eq.) and DMAP (0.05 - 0.1 eq.) in anhydrous DCM.

  • Add triethylamine (1.5 eq.) as a stoichiometric base.

  • Cool the mixture to 0 °C.

  • Add a solution of this compound (1.2 eq.) in anhydrous DCM dropwise.

  • Allow the reaction to stir at room temperature overnight, or until TLC analysis indicates completion.

  • Workup the reaction as described in Protocol 1 (steps 7-11).

Protocol 3: Friedel-Crafts Acylation of an Electron-Rich Aromatic Compound

This protocol describes the Lewis acid-catalyzed acylation of an arene like anisole.

Materials:

  • Anisole

  • This compound

  • Aluminum Chloride (AlCl₃, anhydrous)

  • 1,2-Dichloroethane (DCE, anhydrous)

  • Ice, concentrated HCl

  • Standard workup reagents (as in Protocol 1)

Procedure:

  • To a dry, three-necked flask equipped with a stirrer, dropping funnel, and nitrogen inlet, add anhydrous AlCl₃ (1.3 eq.) and anhydrous DCE.

  • Cool the suspension to 0 °C in an ice bath.

  • Add this compound (1.0 eq.) dropwise to the suspension. An acylium ion complex will form.

  • Slowly add a solution of anisole (1.0 eq.) in anhydrous DCE to the reaction mixture at 0 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-6 hours, monitoring by TLC or GC. Gentle heating may be necessary for less reactive substrates.

  • Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice and a small amount of concentrated HCl to decompose the aluminum chloride complex.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCE.

  • Combine the organic layers, wash with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting aryl ketone by column chromatography or recrystallization.

Visualizations

General Workflow for Catalytic Acylation

General Workflow for Catalytic Acylation cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dry Glassware & Solvents C Dissolve in Anhydrous Solvent under N2 A->C B Weigh Nucleophile (Alcohol/Amine) & Catalyst B->C D Cool to 0 °C C->D E Add this compound Dropwise D->E F Stir at RT & Monitor (TLC) E->F G Quench Reaction F->G H Aqueous Extraction G->H I Dry Organic Layer H->I J Concentrate I->J K Purify (Chromatography/Recrystallization) J->K

Caption: A generalized workflow for a typical catalytic acylation experiment.

Nucleophilic Catalysis Pathway (DMAP Example)

Nucleophilic Catalysis Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products AcylCl 2-(CF3O)Ph-COCl AcylPyr Acyl-DMAP+ Intermediate (Highly Reactive) AcylCl->AcylPyr + DMAP DMAP DMAP Catalyst Tetrahedral Tetrahedral Intermediate AcylPyr->Tetrahedral + R-OH Alcohol R-OH (Nucleophile) Ester Ester Product Tetrahedral->Ester - DMAP-H+ DMAPH DMAP-H+ + Cl- Tetrahedral->DMAPH

Caption: Mechanism of DMAP-catalyzed acylation of an alcohol.

References

Application Notes and Protocols for the Schotten-Baumann Reaction of 2-(Trifluoromethoxy)benzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Schotten-Baumann reaction utilizing 2-(Trifluoromethoxy)benzoyl Chloride. This versatile reaction is a cornerstone in synthetic chemistry for the formation of amide bonds, which are prevalent in a vast array of pharmaceuticals and biologically active compounds. The inclusion of the trifluoromethoxy group often enhances metabolic stability, lipophilicity, and binding affinity of drug candidates, making this protocol particularly relevant for drug discovery and development.

Introduction

The Schotten-Baumann reaction is a well-established method for the synthesis of amides from amines and acyl chlorides.[1][2] The reaction is typically performed in a two-phase system, consisting of an organic solvent and an aqueous solution containing a base.[1] The base serves to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.[2] This protocol focuses on the application of this reaction to this compound, a valuable building block in medicinal chemistry.

Reaction Principle and Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of this compound. This is followed by the elimination of the chloride leaving group, resulting in the formation of the corresponding N-substituted-2-(trifluoromethoxy)benzamide. The base in the aqueous phase neutralizes the liberated HCl.

Data Presentation: Reaction Conditions and Yields

The following table summarizes typical reaction conditions and corresponding yields for the Schotten-Baumann reaction of this compound with various amines. These examples demonstrate the versatility of the reaction with both aliphatic and aromatic amines.

EntryAmineBaseSolventReaction Time (h)Yield (%)
1AnilinePyridineDichloromethane485
24-MethylanilineTriethylamineDichloromethane392
34-Methoxyaniline10% aq. NaOHDichloromethane/Water288
4Benzylamine10% aq. NaOHDichloromethane/Water2.595
5PiperidinePyridineDichloromethane390

Note: Yields are for isolated and purified products. Reaction conditions may require optimization for specific substrates.

Experimental Protocols

General Protocol for the Synthesis of N-Aryl-2-(trifluoromethoxy)benzamides

This protocol describes a general procedure for the reaction of this compound with an aromatic amine.

Materials:

  • This compound (1.0 eq)

  • Substituted Aniline (1.05 eq)

  • Pyridine or Triethylamine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted aniline (1.05 eq) and pyridine or triethylamine (1.5 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a separate flask.

  • Add the this compound solution dropwise to the stirred amine solution over a period of 15-20 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization or column chromatography to obtain the pure N-aryl-2-(trifluoromethoxy)benzamide.

Protocol for the Biphasic Schotten-Baumann Reaction

This protocol is suitable for reactions using an aqueous base.

Materials:

  • This compound (1.0 eq)

  • Amine (e.g., Benzylamine) (1.1 eq)

  • 10% aqueous Sodium Hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • Water

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve the amine (1.1 eq) in dichloromethane.

  • Add an equal volume of 10% aqueous NaOH solution to the flask.

  • Stir the biphasic mixture vigorously.

  • Slowly add this compound (1.0 eq) to the mixture.

  • Continue vigorous stirring at room temperature for 2-3 hours. Monitor the reaction by TLC.

  • After the reaction is complete, transfer the mixture to a separatory funnel.

  • Separate the organic layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product as needed.

Mandatory Visualizations

Schotten_Baumann_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_product Final Product Amine Amine in Organic Solvent ReactionVessel Reaction Mixture (Biphasic or Homogeneous) Amine->ReactionVessel AcylChloride 2-(Trifluoromethoxy)benzoyl Chloride in Organic Solvent AcylChloride->ReactionVessel Base Aqueous Base (e.g., NaOH) or Organic Base (e.g., Pyridine) Base->ReactionVessel Quench Quench with Water ReactionVessel->Quench Stir at RT Wash Aqueous Washes (Acid, Base, Brine) Quench->Wash Dry Dry Organic Layer Wash->Dry Evaporate Solvent Evaporation Dry->Evaporate Purify Purification (Recrystallization or Chromatography) Evaporate->Purify Product N-Substituted-2-(trifluoromethoxy)benzamide Purify->Product

Caption: Experimental workflow for the Schotten-Baumann reaction.

Signaling_Pathway_Analogy Acyl_Chloride This compound (Electrophile) Intermediate Tetrahedral Intermediate Acyl_Chloride->Intermediate Nucleophilic Attack Amine Amine (Nucleophile) Amine->Intermediate Base Base (Catalyst/Promoter) Neutralized_Byproduct Salt + H₂O Base->Neutralized_Byproduct Neutralization Product Amide Product Intermediate->Product Elimination of Cl⁻ Byproduct HCl Intermediate->Byproduct Byproduct->Neutralized_Byproduct

Caption: Logical relationship of reactants in the Schotten-Baumann reaction.

References

Troubleshooting & Optimization

minimizing hydrolysis of 2-(Trifluoromethoxy)benzoyl Chloride during reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2-(Trifluoromethoxy)benzoyl Chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing hydrolysis during reactions and to offer troubleshooting solutions for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Why is this compound highly susceptible to hydrolysis?

A1: this compound is an acyl chloride, a class of compounds with a highly electrophilic carbonyl carbon. The strong electron-withdrawing effects of both the chlorine atom and the 2-(trifluoromethoxy) group (-OCF₃) significantly increase the partial positive charge on the carbonyl carbon. This enhanced electrophilicity makes it extremely reactive towards nucleophiles, including water. Even trace amounts of moisture in the reaction setup or reagents can lead to rapid hydrolysis, forming the unreactive 2-(trifluoromethoxy)benzoic acid and hydrochloric acid (HCl).

Q2: What are the primary consequences of hydrolysis during my reaction?

A2: Hydrolysis of this compound can lead to several undesirable outcomes:

  • Reduced Yield: The formation of the corresponding carboxylic acid consumes the starting material, leading to a lower yield of the desired acylated product.

  • Complex Product Mixtures: The presence of the carboxylic acid as a byproduct complicates the purification process, often requiring additional separation steps.

  • Side Reactions: The generated HCl can catalyze unwanted side reactions or react with acid-sensitive functional groups in your substrate.[1]

Q3: How can I visually detect if significant hydrolysis has occurred?

  • Fuming: In the presence of moist air, this compound may fume as it reacts with atmospheric moisture to produce HCl gas.

  • Precipitate Formation: The resulting 2-(Trifluoromethoxy)benzoic acid may be less soluble than your desired product in certain organic solvents, potentially leading to the formation of a precipitate.

Q4: How should I properly store and handle this compound to prevent premature hydrolysis?

A4: Proper storage and handling are critical. Store the reagent in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), in a cool, dry place away from moisture. When handling, always use dry glassware and syringes, and work under an inert atmosphere whenever possible.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Yield of Acylated Product Hydrolysis of this compound: This is the most common cause. Trace moisture in reagents, solvents, or glassware will consume the starting material.Ensure Strict Anhydrous Conditions: Oven-dry all glassware and cool under an inert atmosphere. Use anhydrous grade solvents, and if necessary, distill them over a suitable drying agent. Handle all reagents under a nitrogen or argon atmosphere.
Inactive Substrate: The nucleophile (e.g., amine or alcohol) may not be sufficiently reactive.Increase Reaction Temperature: Gently heating the reaction mixture can increase the reaction rate. Use a Catalyst: For less reactive nucleophiles, a catalyst like 4-dimethylaminopyridine (DMAP) can be added in catalytic amounts.
Poor Choice of Acid Scavenger: The base used to neutralize the HCl byproduct may not be effective or could be interfering with the reaction.Select an Appropriate Base: Use a non-nucleophilic, sterically hindered amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). Pyridine is also a common choice.
Formation of a White Precipitate (Carboxylic Acid) Significant Hydrolysis: The precipitate is likely 2-(trifluoromethoxy)benzoic acid.Improve Anhydrous Technique: Re-evaluate your experimental setup to eliminate all sources of moisture. Work-up Procedure: During the work-up, a wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) can remove the acidic byproduct.
Reaction Stalls or is Sluggish Protonation of Nucleophile: The generated HCl can protonate the starting amine or alcohol, rendering it non-nucleophilic.Use an Acid Scavenger: The primary role of the base (e.g., TEA, DIPEA) is to neutralize the HCl as it is formed, preventing the deactivation of your nucleophile.[1] Ensure at least a stoichiometric amount of the acid scavenger is used.

Data Presentation

The following table provides representative yields for acylation reactions with substituted benzoyl chlorides under different conditions. This data is intended for comparative purposes to illustrate the impact of reaction parameters.

Acyl Chloride Nucleophile Base Solvent Conditions Yield (%)
Benzoyl ChlorideAnilinePyridineDichloromethane0 °C to RT, 2h~95
4-Nitrobenzoyl ChlorideBenzylamineTriethylamineTetrahydrofuranRT, 4h~90
2-(Trifluoromethyl)benzoyl ChlorideAnilineTriethylamineAnhydrous Dichloromethane0 °C to RT, 3h>90 (with strict anhydrous conditions)
Benzoyl ChloridePhenolNone (Lewis Acid Catalyst)NitrobenzeneRT, 2h~85 (Friedel-Crafts)

Experimental Protocols

Protocol 1: General Procedure for N-Acylation of an Amine

This protocol describes a general method for the acylation of a primary or secondary amine using this compound under anhydrous conditions.

Materials:

  • This compound

  • Amine substrate

  • Anhydrous Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Nitrogen or Argon gas supply

  • Oven-dried glassware

Procedure:

  • Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet.

  • Dissolve the amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate dry flask, dissolve this compound (1.1 eq.) in anhydrous DCM and add it to the dropping funnel.

  • Add the solution of this compound dropwise to the stirred amine solution at 0 °C over 15-30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with 1M HCl (to remove excess amine and TEA), saturated sodium bicarbonate solution (to remove any 2-(trifluoromethoxy)benzoic acid), and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: General Procedure for O-Acylation of an Alcohol (Esterification)

This protocol outlines a general method for the esterification of a primary or secondary alcohol.

Materials:

  • This compound

  • Alcohol substrate

  • Anhydrous Pyridine or a mixture of Triethylamine and a catalytic amount of DMAP

  • Anhydrous Dichloromethane (DCM)

  • Nitrogen or Argon gas supply

  • Oven-dried glassware

Procedure:

  • Set up an oven-dried round-bottom flask with a magnetic stir bar and a nitrogen/argon inlet.

  • Dissolve the alcohol (1.0 eq.) and anhydrous pyridine (2.0 eq.) in anhydrous DCM. Alternatively, use triethylamine (1.5 eq.) and a catalytic amount of DMAP (0.1 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add this compound (1.2 eq.) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by TLC or GC.

  • Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1M HCl (to remove pyridine/TEA), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography.

Mandatory Visualizations

Hydrolysis_Pathway AcylChloride 2-(Trifluoromethoxy)benzoyl Chloride Tetrahedral_Intermediate Tetrahedral Intermediate AcylChloride->Tetrahedral_Intermediate Nucleophilic Attack Water H₂O (Moisture) Water->Tetrahedral_Intermediate CarboxylicAcid 2-(Trifluoromethoxy)benzoic Acid (Hydrolysis Product) Tetrahedral_Intermediate->CarboxylicAcid Elimination of Cl⁻ HCl HCl Tetrahedral_Intermediate->HCl

Caption: Hydrolysis pathway of this compound.

Experimental_Workflow cluster_prep Preparation (Anhydrous) cluster_reaction Reaction cluster_workup Work-up & Purification Dry_Glassware Oven-Dry Glassware Dissolve_Substrate Dissolve Nucleophile & Acid Scavenger Dry_Glassware->Dissolve_Substrate Anhydrous_Solvents Use Anhydrous Solvents Anhydrous_Solvents->Dissolve_Substrate Inert_Atmosphere Inert Atmosphere (N₂/Ar) Inert_Atmosphere->Dissolve_Substrate Cool Cool to 0 °C Dissolve_Substrate->Cool Add_Acyl_Chloride Add 2-(Trifluoromethoxy)benzoyl Chloride Dropwise Cool->Add_Acyl_Chloride React Stir at RT Add_Acyl_Chloride->React Quench Quench with Water React->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash (Acid, Base, Brine) Extract->Wash Dry_Concentrate Dry & Concentrate Wash->Dry_Concentrate Purify Purify Dry_Concentrate->Purify

Caption: General experimental workflow for acylation.

Troubleshooting_Tree Start Low/No Product Yield Check_Moisture Check for Moisture Sources? Start->Check_Moisture Yes_Moisture Implement Strict Anhydrous Conditions Check_Moisture->Yes_Moisture Yes No_Moisture Check Nucleophile Reactivity Check_Moisture->No_Moisture No Low_Reactivity Increase Temperature or Add Catalyst (DMAP) No_Moisture->Low_Reactivity Low Good_Reactivity Check Acid Scavenger No_Moisture->Good_Reactivity Sufficient Bad_Base Use Non-nucleophilic Base (TEA, DIPEA) Good_Reactivity->Bad_Base Ineffective Good_Base Re-evaluate Reaction Time and Temperature Good_Reactivity->Good_Base Effective

Caption: Troubleshooting decision tree for low yield.

References

Technical Support Center: 2-(Trifluoromethoxy)benzoyl Chloride in Acylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 2-(Trifluoromethoxy)benzoyl Chloride in acylation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound (CAS No. 162046-61-9) is a specialized acylating agent used in organic synthesis.[1] Its primary application is to introduce the 2-(trifluoromethoxy)benzoyl group into molecules, a common strategy in the development of pharmaceuticals and agrochemicals. The trifluoromethoxy (-OCF3) group can enhance properties such as lipophilicity and metabolic stability in the final product.

Q2: What are the most common side products observed during acylation reactions with this compound?

A2: The most prevalent side product is 2-(Trifluoromethoxy)benzoic acid , which forms due to the hydrolysis of the acyl chloride upon exposure to moisture.[2][3][4] Like other acyl chlorides, it is highly sensitive to water. Another potential, though less common, side product in Friedel-Crafts reactions is the formation of isomeric products, depending on the substrate and reaction conditions.

Q3: Why is my reaction yield consistently low?

A3: Low yields in acylations with this compound are often traced back to a few key issues:

  • Moisture Contamination: Traces of water in the solvent, reagents, or on the glassware can hydrolyze the acyl chloride to the unreactive carboxylic acid and deactivate the Lewis acid catalyst.[5]

  • Catalyst Inactivity: In Friedel-Crafts acylations, the Lewis acid catalyst (e.g., AlCl₃) can be deactivated by moisture.[5] Furthermore, the ketone product can form a complex with the catalyst, effectively sequestering it. This is why a stoichiometric amount of catalyst is often necessary.[5][6]

  • Deactivated Aromatic Substrates: If the aromatic ring you are trying to acylate contains strongly electron-withdrawing groups (e.g., -NO₂, -CN), it may be too deactivated for the Friedel-Crafts reaction to proceed efficiently.[5][7]

Q4: Is it necessary to run these reactions under an inert atmosphere?

A4: Yes, it is highly recommended. While the primary sensitivity is to moisture, using an inert atmosphere (e.g., nitrogen or argon) helps to minimize exposure to atmospheric water, thereby protecting both the this compound and the Lewis acid catalyst from deactivation.[5]

Troubleshooting Guides

Issue 1: Major Impurity Identified as 2-(Trifluoromethoxy)benzoic Acid
  • Problem: The primary side product is the corresponding carboxylic acid, resulting from hydrolysis. This reduces the amount of acyl chloride available for the desired reaction, lowering the yield.

  • Solution:

    • Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven prior to use. Use anhydrous solvents, for instance, by freshly distilling them over a suitable drying agent.

    • Proper Reagent Handling: Handle this compound and the Lewis acid catalyst in a glovebox or under a positive pressure of an inert gas.

    • Purification: The acidic byproduct, 2-(Trifluoromethoxy)benzoic acid, can typically be removed from the reaction mixture during workup by washing with a mild aqueous base, such as a saturated sodium bicarbonate solution.

Issue 2: The Friedel-Crafts Acylation Reaction Fails to Proceed or Gives a Very Low Yield
  • Problem: The reaction does not initiate or stalls, leading to recovery of starting materials.

  • Solution:

    • Verify Catalyst Stoichiometry: For Friedel-Crafts acylations, the catalyst (e.g., AlCl₃) is often required in stoichiometric amounts or even in slight excess because it forms a complex with the resulting ketone product.[5][6]

    • Check Substrate Reactivity: Aromatic compounds with strongly deactivating groups are poor substrates for Friedel-Crafts acylation.[5][7] If your substrate is highly deactivated, you may need to consider alternative synthetic routes.

    • Reaction Temperature: While some acylations proceed at room temperature, others may require heating to overcome the activation energy barrier. Conversely, for very reactive substrates, cooling the reaction may be necessary to prevent side reactions.

Issue 3: Formation of Multiple Isomeric Products in Friedel-Crafts Acylation
  • Problem: The acylation occurs at multiple positions on the aromatic substrate, leading to a mixture of isomers that are difficult to separate.

  • Solution:

    • Control Reaction Temperature: Lowering the reaction temperature can sometimes improve the regioselectivity of the acylation.

    • Choice of Solvent: The polarity of the solvent can influence the selectivity of the reaction. Experimenting with different anhydrous solvents (e.g., dichloromethane, carbon disulfide, nitrobenzene) may improve the isomeric ratio.

    • Steric Hindrance: The 2-(Trifluoromethoxy) group is sterically bulky, which generally directs acylation to the para position of an activated benzene ring to minimize steric hindrance.[3] If your substrate has multiple activated positions, consider a substrate with appropriate blocking groups to direct the acylation to the desired position.

Data Presentation

IssueCommon CauseRecommended SolutionExpected Outcome
Low Product YieldMoisture contamination leading to hydrolysis of acyl chloride and deactivation of the catalyst.Implement strict anhydrous techniques for all reagents, solvents, and glassware.Reduction of the 2-(Trifluoromethoxy)benzoic acid side product to <5%.
Reaction StallsInsufficient Lewis acid catalyst or a highly deactivated aromatic substrate.Use at least a stoichiometric amount of the Lewis acid catalyst. Re-evaluate the electronic properties of the aromatic substrate.Improved conversion of the starting material to the desired product.
Poor RegioselectivitySub-optimal reaction temperature or solvent.Screen different reaction temperatures and anhydrous solvents to optimize for the desired isomer.Increased yield of the target isomer relative to other isomers.

Experimental Protocols

General Protocol for Friedel-Crafts Acylation of an Aromatic Compound with this compound

  • Materials:

    • Anhydrous Lewis acid (e.g., Aluminum Chloride, AlCl₃)

    • Anhydrous solvent (e.g., Dichloromethane, DCM)

    • This compound

    • Aromatic substrate

    • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask, dropping funnel)

  • Procedure:

    • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen or argon inlet.

    • Catalyst Suspension: Under a positive pressure of inert gas, charge the flask with the anhydrous Lewis acid (1.1 - 1.3 equivalents) and anhydrous DCM. Cool the suspension to 0 °C using an ice bath.

    • Acyl Chloride Addition: Dissolve this compound (1.0 equivalent) in anhydrous DCM and add it dropwise to the stirred Lewis acid suspension at 0 °C.

    • Substrate Addition: Dissolve the aromatic substrate (1.0-1.2 equivalents) in anhydrous DCM and add it to the dropping funnel. Add the substrate solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.

    • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Workup: Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

    • Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM.

    • Washing: Wash the combined organic layers sequentially with water, saturated aqueous sodium bicarbonate solution (to remove any 2-(Trifluoromethoxy)benzoic acid), and brine.

    • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purification: Purify the crude product by column chromatography, recrystallization, or distillation as appropriate.

Visualization

Acylation_Side_Products reagent This compound product Desired Acylated Product reagent->product  Desired Acylation Reaction (with Aromatic Substrate + Lewis Acid) hydrolysis_product Side Product: 2-(Trifluoromethoxy)benzoic Acid reagent->hydrolysis_product  Hydrolysis (Side Reaction) substrate Aromatic Substrate substrate->product moisture H₂O (Moisture) moisture->hydrolysis_product

Caption: Primary reaction pathway and common side reaction in the acylation using this compound.

References

Technical Support Center: Purification of 2-(Trifluoromethoxy)benzoyl Chloride Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the chromatographic purification of reaction products of 2-(Trifluoromethoxy)benzoyl Chloride.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic purification of this compound derivatives.

Problem Potential Cause Suggested Solution
Low or No Recovery of Product Product is highly polar and retained on the silica gel. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system).
Product decomposed on the silica gel. Deactivate the silica gel by pre-treating it with a small amount of triethylamine in the mobile phase. Alternatively, use a different stationary phase like alumina.[1]
Product is very non-polar and eluted with the solvent front. Use a less polar mobile phase to increase retention on the column.
Poor Separation of Product from Impurities Co-elution with the corresponding carboxylic acid. Add a small percentage of a volatile acid (e.g., acetic acid or formic acid) to the mobile phase to suppress the ionization of the carboxylic acid and improve separation.
Inappropriate mobile phase polarity. Optimize the mobile phase composition by running thin-layer chromatography (TLC) with various solvent systems to find the optimal separation.
Column overloading. Reduce the amount of crude product loaded onto the column.
Product Streaking or Tailing on the Column Product is interacting too strongly with the stationary phase. Add a small amount of a modifier to the mobile phase, such as triethylamine for basic compounds or acetic acid for acidic impurities.
Inconsistent packing of the column. Ensure the column is packed uniformly to avoid channeling.
Presence of 2-(Trifluoromethoxy)benzoic Acid in Purified Product Incomplete removal during workup. Perform a thorough aqueous wash with a mild base like sodium bicarbonate before chromatography to remove the majority of the acidic impurity.[2][3]
Hydrolysis of the product on the column. Use anhydrous solvents for the mobile phase and minimize the time the product spends on the column.[4]

Frequently Asked Questions (FAQs)

Q1: What is the most common impurity in a reaction using this compound?

A1: The most common impurity is 2-(Trifluoromethoxy)benzoic acid, which is formed by the hydrolysis of the unreacted benzoyl chloride or the product.[2]

Q2: How can I prevent the hydrolysis of this compound during my reaction and workup?

A2: It is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon). During the workup, minimize contact with water and consider using a non-aqueous workup if possible.

Q3: Is the trifluoromethoxy group stable to silica gel chromatography?

A3: Generally, the trifluoromethoxy group is highly stable and not prone to degradation under typical silica gel chromatography conditions.[5]

Q4: What are the recommended starting solvent conditions for flash chromatography of a typical amide or ester product of this compound?

A4: A good starting point for flash chromatography is a low-polarity mobile phase, such as 5-10% ethyl acetate in hexane. The polarity can then be gradually increased to elute the product.

Q5: When should I consider using a stationary phase other than silica gel?

A5: If your product is sensitive to the acidic nature of silica gel and shows significant degradation, or if you are unable to achieve good separation from impurities, consider using neutral or basic alumina, or deactivated silica gel.[1]

Quantitative Data Summary

The following table summarizes typical outcomes for the purification of amide and ester derivatives of this compound by flash column chromatography. Actual results will vary depending on the specific reaction and conditions.

ParameterEster DerivativesAmide Derivatives
Typical Mobile Phase Hexane/Ethyl Acetate Gradient (e.g., 0% to 20% Ethyl Acetate)Hexane/Ethyl Acetate Gradient (e.g., 10% to 50% Ethyl Acetate)
Expected Recovery 70-90%65-85%
Achievable Purity >95%>95%

Experimental Protocols

Protocol: Flash Column Chromatography Purification of an Amide Derivative

This protocol describes a general procedure for the purification of an N-aryl amide synthesized from this compound.

  • Preparation of the Crude Sample:

    • After the reaction is complete, quench the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Column Preparation:

    • Select an appropriately sized flash chromatography column based on the amount of crude material.

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexane/ethyl acetate).

    • Pour the slurry into the column and allow it to pack under a positive pressure of air or nitrogen.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.

    • Alternatively, for less soluble compounds, create a dry-load by adsorbing the crude product onto a small amount of silica gel and evaporating the solvent.

    • Carefully load the sample onto the top of the prepared column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the initial mobile phase.

    • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.

    • Collect fractions and monitor the elution of the product by thin-layer chromatography (TLC).

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to yield the purified amide.

Visualizations

TroubleshootingWorkflow start Start Purification check_recovery Low or No Product Recovery? start->check_recovery check_separation Poor Separation? check_recovery->check_separation No increase_polarity Increase Mobile Phase Polarity check_recovery->increase_polarity Yes check_streaking Peak Streaking or Tailing? check_separation->check_streaking No optimize_solvent Optimize Mobile Phase via TLC check_separation->optimize_solvent Yes end_good Successful Purification check_streaking->end_good No add_modifier Add Modifier to Mobile Phase (e.g., TEA, Acetic Acid) check_streaking->add_modifier Yes end_bad Re-evaluate Strategy deactivate_silica Use Deactivated Silica or Alumina increase_polarity->deactivate_silica Still Low Recovery deactivate_silica->end_bad optimize_solvent->end_bad add_modifier->end_bad

Caption: Troubleshooting workflow for chromatographic purification.

MethodSelection start Crude Product is_solid Is the Product a Solid? start->is_solid is_sensitive Is the Product Sensitive to Acidic Silica? is_solid->is_sensitive No (Oil or Low-Melting Solid) recrystallization Attempt Recrystallization is_solid->recrystallization Yes flash_chrom Flash Chromatography on Silica Gel is_sensitive->flash_chrom No alumina_chrom Chromatography on Alumina or Deactivated Silica is_sensitive->alumina_chrom Yes hplc_purification Preparative HPLC recrystallization->hplc_purification Fails or Low Purity flash_chrom->hplc_purification Insufficient Purity alumina_chrom->hplc_purification Insufficient Purity

References

optimizing reaction yield for 2-(Trifluoromethoxy)benzoyl Chloride with sterically hindered amines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the amide coupling of 2-(Trifluoromethoxy)benzoyl Chloride with sterically hindered amines.

Frequently Asked Questions (FAQs)

Q1: Why is the reaction between this compound and my sterically hindered amine showing low to no yield?

A1: The low reactivity is likely due to a combination of steric hindrance and electronic effects. Sterically hindered amines, by their nature, have bulky substituents that physically obstruct the approach of the electrophilic acyl chloride. Additionally, the electron-withdrawing trifluoromethoxy group on the benzoyl chloride increases the electrophilicity of the carbonyl carbon, but this is often not enough to overcome the significant steric barrier presented by the amine. Standard reaction conditions are often insufficient for these challenging couplings.[1]

Q2: What are the most common side reactions to be aware of?

A2: The most prevalent side reaction is the hydrolysis of this compound to its corresponding carboxylic acid, 2-(Trifluoromethoxy)benzoic acid, which will not react with the amine under these conditions.[2] This occurs if there is any moisture in the reaction. Other potential side reactions include the formation of urea byproducts if the amine reacts with any formed carbamoyl chloride intermediates, and potential polymerization, especially with bifunctional substrates.[3]

Q3: Can I simply increase the temperature to improve the reaction rate?

A3: Increasing the temperature can help overcome the activation energy barrier, but it must be done cautiously.[1] While moderate heating may improve sluggish reactions, excessive heat can lead to the decomposition of reactants or products and promote side reactions. It is advisable to first explore other optimization parameters, such as solvent, base, or the use of catalysts. If heating is necessary, it should be monitored closely.

Q4: What type of base is most suitable for this reaction?

A4: A non-nucleophilic, sterically hindered base is crucial.[2] Bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are recommended. They are capable of scavenging the HCl byproduct generated during the reaction without competing with the primary amine as a nucleophile and attacking the acyl chloride. Pyridine can also be used.[4]

Q5: Are there alternative reagents I should consider if direct coupling fails?

A5: Yes, if optimizing the direct coupling of the acyl chloride is unsuccessful, you might consider converting the corresponding carboxylic acid (2-(Trifluoromethoxy)benzoic acid) to a more reactive species in situ using modern coupling reagents. Potent uronium/phosphonium reagents like HATU, HBTU, or PyBOP are known to be effective for sterically demanding couplings.[5] Another highly effective strategy for extremely hindered couplings is the conversion of the carboxylic acid to an acyl fluoride.[6]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of amides from this compound and sterically hindered amines.

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Step
Insufficient Reactivity Switch to a more potent coupling strategy. Consider using a uronium/phosphonium salt like HATU with the corresponding carboxylic acid.[5] For extremely hindered cases, forming an acyl fluoride may be necessary.[6]
Moisture Contamination Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and handle reagents under nitrogen or argon.[2]
Suboptimal Base Use a non-nucleophilic, sterically hindered base such as DIPEA or TEA to scavenge HCl without reacting with the acyl chloride.[2]
Inappropriate Solvent Use aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile. For particularly difficult reactions, N-methylpyrrolidone (NMP) may offer better solvation.[1]
Low Reaction Temperature For sluggish reactions, a moderate increase in temperature may be beneficial. Monitor closely for byproduct formation.[1]
Issue 2: Formation of Multiple Byproducts
Possible Cause Troubleshooting Step
Hydrolysis of Acyl Chloride Rigorously exclude water from the reaction. Use anhydrous solvents and perform the reaction under an inert atmosphere.[2] The presence of 2-(Trifluoromethoxy)benzoic acid in your crude product is a strong indicator of hydrolysis.
Reaction with Nucleophilic Base Ensure the use of a non-nucleophilic, sterically hindered base like DIPEA.[2]
Side reactions with bifunctional amines If your amine has other nucleophilic groups (e.g., hydroxyl), consider using a protecting group strategy.
Excess Reagent or High Temperature Perform a stoichiometry screen to find the optimal ratio of reactants. Run the reaction at the lowest temperature that allows for a reasonable rate.

Data Presentation

The following tables summarize reaction conditions that can be adapted for optimizing your reaction. The data is derived from studies on analogous sterically hindered amide couplings and should be considered as a starting point for optimization.

Table 1: Effect of Solvent on Amide Synthesis (Note: Data is generalized from standard amide coupling protocols.)

Solvent Typical Reaction Temperature Key Considerations
Dichloromethane (DCM)0 °C to Room TemperatureGood for initial attempts, easy to remove.[2]
Tetrahydrofuran (THF)Room Temperature to RefluxAprotic, good solvating properties.
Acetonitrile (ACN)Room Temperature to RefluxPolar aprotic, can be effective for some substrates.[7]
N,N-Dimethylformamide (DMF)Room Temperature to elevated THigh boiling point, excellent solvating properties, but can be difficult to remove.[8]
Cyrene™Room TemperatureA bio-based alternative to DMF and NMP.

Table 2: Comparison of Bases for Amide Coupling (Note: Data is generalized from standard amide coupling protocols.)

Base pKa of Conjugate Acid Key Features
Triethylamine (TEA)10.75Common, inexpensive, moderately hindered.[2]
N,N-Diisopropylethylamine (DIPEA)11.0Highly hindered, non-nucleophilic, often the preferred choice.[2]
Pyridine5.25Can also act as a catalyst, but is nucleophilic and can have side reactions.
2,6-Lutidine6.65Sterically hindered, less basic than TEA or DIPEA.

Experimental Protocols

Protocol 1: General Procedure for Amide Synthesis using Acyl Chloride

This protocol is a standard method for the synthesis of amides from acyl chlorides and should be optimized for your specific sterically hindered amine.

Materials:

  • This compound (1.0 equiv)

  • Sterically hindered amine (1.0 - 1.2 equiv)

  • Anhydrous Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Nitrogen or Argon atmosphere

  • Oven-dried glassware

Procedure:

  • Reaction Setup: In an oven-dried round-bottom flask under an inert atmosphere, dissolve the sterically hindered amine in anhydrous DCM.

  • Base Addition: Add DIPEA to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Acyl Chloride Addition: Slowly add a solution of this compound in anhydrous DCM to the cooled amine solution.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[2]

Protocol 2: HATU-Mediated Coupling for Highly Hindered Systems

This protocol is for cases where the direct acyl chloride coupling fails and you are starting from the corresponding carboxylic acid.

Materials:

  • 2-(Trifluoromethoxy)benzoic acid (1.0 equiv)

  • Sterically hindered amine (1.0 equiv)

  • HATU (1.05 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon atmosphere

  • Oven-dried glassware

Procedure:

  • Reaction Setup: In an oven-dried round-bottom flask under an inert atmosphere, dissolve 2-(Trifluoromethoxy)benzoic acid and the sterically hindered amine in anhydrous DMF.

  • Cooling and Base Addition: Cool the solution to 0 °C in an ice bath and add DIPEA dropwise.

  • Activation and Coupling: Add HATU to the reaction mixture in one portion.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-6 hours, monitoring by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[8]

Visualizations

Troubleshooting_Workflow Troubleshooting Low Yield in Amide Coupling start Low or No Yield Observed check_moisture Check for Moisture Contamination (Anhydrous Conditions?) start->check_moisture re_run_dry Re-run under strictly anhydrous conditions check_moisture->re_run_dry No check_base Is the base a non-nucleophilic, hindered amine (e.g., DIPEA)? check_moisture->check_base Yes re_run_dry->check_base change_base Switch to DIPEA or 2,6-Lutidine check_base->change_base No optimize_temp Optimize Temperature (Start at RT, then gently heat) check_base->optimize_temp Yes change_base->optimize_temp optimize_solvent Optimize Solvent (Try ACN or NMP) optimize_temp->optimize_solvent No Improvement success Improved Yield optimize_temp->success Improvement consider_alt Consider Alternative Coupling Strategy (e.g., HATU, Acyl Fluoride) optimize_solvent->consider_alt No Improvement optimize_solvent->success Improvement consider_alt->success

Caption: Troubleshooting decision tree for low reaction yield.

Reaction_Factors Key Factors Influencing Reaction Yield cluster_reactants Reactant Properties cluster_conditions Reaction Conditions cluster_catalysts Catalysts / Additives Yield Reaction Yield AcylChloride This compound (Electron Deficient) AcylChloride->Yield Amine Sterically Hindered Amine (Bulky, Poor Nucleophile) Amine->Yield Solvent Solvent (Aprotic, Anhydrous) Solvent->Yield Base Base (Non-nucleophilic, Hindered) Base->Yield Temperature Temperature (Controlled) Temperature->Yield Concentration Concentration Concentration->Yield Catalyst Catalysts (e.g., DMAP, Sc(OTf)3) Catalyst->Yield CouplingAgent Alternative Coupling Agents (e.g., HATU, PyBOP) CouplingAgent->Yield SideReaction Side Reactions (e.g., Hydrolysis) SideReaction->Yield

Caption: Factors influencing amide synthesis yield.

References

choosing the right base for 2-(Trifluoromethoxy)benzoyl Chloride reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-(Trifluoromethoxy)benzoyl Chloride. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize their reactions and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: Why is a base necessary in reactions with this compound?

A base is crucial for several reasons in acylation reactions involving this compound:

  • HCl Scavenging: The reaction of an acyl chloride with a nucleophile (like an amine or alcohol) produces one equivalent of hydrochloric acid (HCl).[1] This acid can protonate the starting amine, forming a non-nucleophilic ammonium salt, which halts the reaction.[1] A base neutralizes the HCl as it forms, allowing the reaction to proceed to completion.

  • Enhanced Nucleophilicity: For alcohol nucleophiles, a base can deprotonate the hydroxyl group, increasing its nucleophilicity and facilitating the attack on the electrophilic carbonyl carbon of the acyl chloride.[2]

Q2: What are the primary considerations when selecting a base for my reaction?

Choosing the right base is critical for a successful reaction. The main factors to consider are:

  • Basicity (pKa): The base should be strong enough to effectively neutralize the generated HCl (pKa of H₃O⁺ is -1.7) and, if necessary, deprotonate the nucleophile. However, an excessively strong base can lead to unwanted side reactions.

  • Nucleophilicity: For most applications, a non-nucleophilic base is preferred. Nucleophilic bases can compete with the desired reactant and attack the highly reactive acyl chloride, leading to byproduct formation.

  • Steric Hindrance: A sterically hindered (bulky) base is often advantageous as it is less likely to act as a nucleophile due to steric hindrance around its basic center.[3][4] The ortho-trifluoromethoxy group on the benzoyl chloride also contributes steric bulk, which can influence the choice of base.[5][6]

Q3: Which base should I choose for acylating an amine versus an alcohol?

The choice of base often depends on the nucleophilicity of the substrate.

  • For Amines (Amide Formation): Amines are generally strong nucleophiles. The primary role of the base is to scavenge HCl. Sterically hindered, non-nucleophilic bases like Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) are excellent choices.[3] Pyridine can also be used, sometimes acting as both a base and a catalyst.

  • For Alcohols (Ester Formation): Alcohols are weaker nucleophiles than amines. A base is needed not only to scavenge HCl but also to deprotonate the alcohol. While TEA or DIPEA can be used, a catalytic amount of a more nucleophilic base like 4-Dimethylaminopyridine (DMAP) is often added to accelerate the reaction. DMAP acts as an acyl transfer catalyst, forming a highly reactive acylpyridinium intermediate.

Q4: What are the most common side reactions, and how can they be avoided?

The most common side reaction is the hydrolysis of this compound.

  • Hydrolysis: Acyl chlorides are highly sensitive to moisture and will readily react with water to form the corresponding carboxylic acid, 2-(Trifluoromethoxy)benzoic acid.[3][7] This consumes the starting material and complicates purification.

    • Prevention: To avoid hydrolysis, it is critical to use anhydrous (dry) solvents and reagents and to run the reaction under an inert atmosphere (e.g., nitrogen or argon).[3] All glassware should be thoroughly dried in an oven before use.[3]

  • Reaction with Nucleophilic Bases: If a non-hindered, nucleophilic base is used, it can react with the acyl chloride to form an unwanted byproduct.

    • Prevention: Use a sterically hindered, non-nucleophilic base like DIPEA.

Q5: My reaction is not working. What are the common troubleshooting steps related to the base?

If you suspect an issue with the base in your reaction, consider the following:

  • Check Base Purity and Dryness: The base itself can be a source of water. Use a fresh bottle or a properly stored and dried base.

  • Insufficient Base: Ensure you are using at least one equivalent of the base to neutralize the HCl produced.[1] Using a slight excess (e.g., 1.1-1.2 equivalents) can help drive the reaction to completion.

  • Base Strength: If you are reacting a very weakly nucleophilic alcohol, the chosen base may not be strong enough to deprotonate it effectively. Consider using a stronger base or adding a catalytic amount of DMAP.

  • Reaction Temperature: Acylation reactions are often exothermic. Adding the acyl chloride slowly at a low temperature (e.g., 0 °C) can help control the reaction and prevent side product formation.[3] If the reaction is sluggish, it may require gentle heating after the initial addition.[3]

Data Presentation: Comparison of Common Bases

The table below summarizes the properties of commonly used bases in acylation reactions to aid in selection.

BaseAbbreviationpKa (of Conjugate Acid)Steric HindranceTypical Use
PyridinePy~5.2LowHCl scavenger and catalyst.
TriethylamineTEA, Et₃N~10.7ModerateGeneral-purpose HCl scavenger for reactions with amines and alcohols.[3]
N,N-DiisopropylethylamineDIPEA, Hünig's Base~11.0HighSterically hindered HCl scavenger; ideal for preventing side reactions.[3]
4-DimethylaminopyridineDMAP~9.7LowHighly effective nucleophilic catalyst, used in small (catalytic) amounts.

pKa values are approximate and can vary depending on the solvent.[8][9][10]

Experimental Protocols

Protocol 1: General Procedure for the Acylation of an Amine

This protocol describes a typical method for forming an amide using this compound.

  • Preparation: Under an inert atmosphere (N₂ or Ar), add the amine (1.0 eq.) and a suitable anhydrous aprotic solvent (e.g., Dichloromethane or THF) to an oven-dried round-bottom flask equipped with a magnetic stir bar.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.2 eq.) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Acyl Chloride Addition: Dissolve this compound (1.1 eq.) in the same anhydrous solvent and add it dropwise to the stirred amine solution over 10-15 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, dilute the reaction mixture with the solvent. Wash the organic layer sequentially with water, 1M HCl solution (to remove excess amine and base), and a saturated sodium bicarbonate (NaHCO₃) solution (to remove any hydrolyzed acyl chloride).[1]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization as needed.

Protocol 2: General Procedure for the Esterification of an Alcohol

This protocol outlines a common procedure for synthesizing an ester.

  • Preparation: Under an inert atmosphere (N₂ or Ar), add the alcohol (1.0 eq.), Triethylamine (1.5 eq.), and a catalytic amount of DMAP (0.1 eq.) to an oven-dried round-bottom flask with a magnetic stir bar. Add a suitable anhydrous aprotic solvent (e.g., Dichloromethane).

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Acyl Chloride Addition: Slowly add a solution of this compound (1.2 eq.) in the same anhydrous solvent to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or Gas Chromatography (GC).

  • Workup: Quench the reaction with water and transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with the solvent.

  • Purification: Combine the organic layers and wash with saturated NaHCO₃ solution and brine. Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent in vacuo. Purify the resulting crude ester via column chromatography.

Visual Guides

Workflow for Base Selection

Base_Selection_Workflow start Start: Acylation with This compound nucleophile_type What is the nucleophile? start->nucleophile_type amine_path Amine nucleophile_type->amine_path Amine alcohol_path Alcohol / Phenol nucleophile_type->alcohol_path Alcohol base_choice_amine Use a non-nucleophilic, sterically hindered base. (e.g., DIPEA, TEA) amine_path->base_choice_amine base_choice_alcohol Use a standard base (e.g., TEA) + catalytic DMAP for acceleration. alcohol_path->base_choice_alcohol end_process Proceed with Reaction base_choice_amine->end_process base_choice_alcohol->end_process

Caption: Decision workflow for selecting a suitable base.

Role of the Base in Amine Acylation

Reaction_Mechanism cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products AcylCl R-CO-Cl (Acyl Chloride) Attack 1. Nucleophilic Attack of Amine on Acyl-Cl AcylCl->Attack Amine R'-NH₂ (Amine) Amine->Attack Base B: (Base, e.g., TEA) Neutralization 3. Base Neutralizes HCl Base->Neutralization HCl_Gen 2. HCl is Generated Attack->HCl_Gen Amide R-CO-NH-R' (Amide Product) Attack->Amide HCl_Gen->Neutralization HCl Salt B:H⁺ Cl⁻ (Base Hydrochloride Salt) Neutralization->Salt

Caption: Simplified mechanism showing the role of the base.

Troubleshooting Guide for Base-Related Issues

Troubleshooting_Guide issue Issue Low or No Product Yield cause1 Possible Cause 1 Moisture Contamination (Hydrolysis of Acyl Chloride) issue->cause1 Check for cause2 Possible Cause 2 Insufficient Base issue->cause2 Check for cause3 Possible Cause 3 Incorrect Base Strength issue->cause3 Check for solution1 Solution • Use anhydrous solvents/reagents. • Dry all glassware thoroughly. • Run under inert atmosphere. cause1->solution1 Implement solution2 Solution • Use at least 1.1 equivalents of base. • Ensure base is pure and dry. cause2->solution2 Implement solution3 Solution • For weak nucleophiles (alcohols), add catalytic DMAP to accelerate reaction. cause3->solution3 Implement

Caption: Troubleshooting common base-related reaction failures.

References

dealing with HCl byproduct in 2-(Trifluoromethoxy)benzoyl Chloride acylations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with 2-(Trifluoromethoxy)benzoyl Chloride. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the management of the hydrogen chloride (HCl) byproduct generated during acylation reactions.

Frequently Asked Questions (FAQs)

Q1: Why is the HCl byproduct a concern in my acylation reaction with this compound?

A1: The generation of hydrogen chloride (HCl) is a common feature of acylation reactions using acyl chlorides. This strong acid can lead to several complications in your experiment. Firstly, if your substrate is a nucleophile containing a basic functional group, such as an amine, the HCl generated can protonate it. This forms a non-nucleophilic ammonium salt, which effectively removes your reactant from the reaction mixture, leading to stalled or incomplete reactions and consequently, low yields. Secondly, many organic molecules, including starting materials, products, and protecting groups, can be sensitive to acid. The presence of HCl can cause degradation of these molecules or catalyze unwanted side reactions, which complicates the purification of your desired product.

Q2: How can I effectively neutralize the HCl byproduct during the reaction?

A2: The most common and effective method for neutralizing HCl as it is formed is to use an "acid scavenger". An acid scavenger is a base that is added to the reaction mixture to react with the HCl, preventing it from interfering with your desired reaction. The choice of base is crucial and depends on your specific reaction conditions and the nature of your substrates.

Q3: What are the common HCl scavengers, and how do I choose the right one?

A3: Common HCl scavengers fall into two main categories: tertiary amines and inorganic bases.

  • Tertiary Amines: These are widely used due to their good solubility in common organic solvents.

    • Pyridine: Often used as both a base and a nucleophilic catalyst. It can activate the acyl chloride, potentially speeding up the reaction.

    • Triethylamine (TEA): A stronger, non-nucleophilic base that is very effective at scavenging HCl.

    • N,N-Diisopropylethylamine (DIPEA or Hünig's base): A sterically hindered, non-nucleophilic base. Its bulkiness prevents it from participating in unwanted side reactions, making it a good choice for sensitive substrates.

  • Inorganic Bases: While less common in these types of reactions, powdered anhydrous potassium carbonate or sodium carbonate can sometimes be used, particularly in cases where amine bases might cause complications.

The choice of scavenger depends on factors like the reactivity of your substrate and the desired reaction conditions. For many standard acylations, pyridine or TEA are suitable choices. For highly sensitive substrates or when side reactions are a concern, the less nucleophilic DIPEA is often preferred.

Troubleshooting Guide

Problem 1: My reaction is not going to completion, and I have a low yield of my desired product.

  • Possible Cause: The HCl byproduct is protonating your nucleophilic substrate, rendering it unreactive.

  • Solution:

    • Add an HCl Scavenger: Introduce a suitable base, such as pyridine, triethylamine (TEA), or N,N-diisopropylethylamine (DIPEA), to your reaction mixture. A slight excess (1.1 to 1.5 equivalents relative to the this compound) is typically recommended to ensure complete neutralization of the HCl.

    • Ensure Anhydrous Conditions: this compound is sensitive to moisture. Any water present can hydrolyze the acyl chloride to the corresponding carboxylic acid, reducing the amount of reagent available for your desired reaction. Ensure all glassware is oven-dried and use anhydrous solvents.

Problem 2: I am observing significant byproduct formation in my reaction.

  • Possible Cause: The acidic environment created by the HCl byproduct may be catalyzing side reactions or causing degradation of your starting material or product. The trifluoromethoxy group can be sensitive to strong acids under certain conditions.

  • Solution:

    • Use a Non-Nucleophilic Base: Switch to a sterically hindered, non-nucleophilic base like DIPEA. This will neutralize the HCl without participating in other reactions.

    • Control Reaction Temperature: Perform the addition of this compound at a lower temperature (e.g., 0 °C) to control the initial exothermic reaction and minimize side reactions. The reaction can then be allowed to slowly warm to room temperature.

Problem 3: I am having difficulty purifying my product, and it appears to be contaminated with a salt.

  • Possible Cause: When using an amine base as an HCl scavenger, a hydrochloride salt (e.g., pyridinium chloride or triethylammonium chloride) is formed. This salt may have some solubility in your reaction solvent and can co-precipitate with your product or be carried through the initial workup.

  • Solution:

    • Perform an Aqueous Workup: After the reaction is complete, perform a series of aqueous washes. These ammonium salts are highly soluble in water and can be effectively removed.

    • Washing Sequence: A typical workup involves washing the organic layer sequentially with:

      • A dilute aqueous acid (e.g., 1 M HCl) to remove any excess amine base.

      • Water.

      • A saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acidic species. Be sure to vent the separatory funnel frequently as CO₂ gas evolution can cause pressure buildup.

      • Brine (saturated aqueous NaCl) to help remove dissolved water from the organic layer.

    • Drying: After the washes, thoroughly dry the organic layer with an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before removing the solvent.

Data Presentation

The choice of HCl scavenger can influence the yield of the acylation reaction. Below is a table summarizing typical yields for the acylation of common nucleophiles with this compound using different bases.

NucleophileBase (HCl Scavenger)Typical Yield (%)
AnilinePyridine85-95
Benzyl AlcoholTriethylamine (TEA)80-90
PhenolPyridine88-96
DiethylamineDIPEA90-98

Note: Yields are representative and can vary depending on specific reaction conditions, substrate purity, and scale.

Experimental Protocols

Protocol 1: General Procedure for the Acylation of an Amine with this compound using Pyridine

  • Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) in anhydrous pyridine (used as both solvent and base).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Slowly add this compound (1.05 - 1.1 equivalents) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Workup:

    • Pour the reaction mixture into a separatory funnel containing dichloromethane (DCM) and wash sequentially with 1 M aqueous HCl, water, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography or recrystallization as needed.

Protocol 2: General Procedure for the Acylation of an Alcohol with this compound using Triethylamine (TEA)

  • Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the alcohol (1.0 equivalent) and triethylamine (1.2 equivalents) in an anhydrous solvent such as dichloromethane (DCM).

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Add this compound (1.1 equivalents), dissolved in a small amount of anhydrous DCM, dropwise to the stirred reaction mixture.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir until completion is indicated by TLC.

  • Workup:

    • Quench the reaction by the slow addition of water.

    • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM.

    • Combine the organic layers and wash sequentially with 1 M aqueous HCl, water, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product as necessary.

Visualizations

Acylation_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Start Start Dissolve Nucleophile & Base Dissolve Nucleophile & Base Start->Dissolve Nucleophile & Base Cool to 0C Cool to 0C Dissolve Nucleophile & Base->Cool to 0C Add Acyl Chloride Add Acyl Chloride Cool to 0C->Add Acyl Chloride React at RT React at RT Add Acyl Chloride->React at RT Quench Reaction Quench Reaction React at RT->Quench Reaction Aqueous Washes Aqueous Washes Quench Reaction->Aqueous Washes Dry Organic Layer Dry Organic Layer Aqueous Washes->Dry Organic Layer Concentrate Concentrate Dry Organic Layer->Concentrate Purify Product Purify Product Concentrate->Purify Product Final Product Final Product Purify Product->Final Product

Caption: General experimental workflow for acylation reactions.

Troubleshooting_HCl Low Yield Low Yield HCl Scavenger Used? HCl Scavenger Used? Low Yield->HCl Scavenger Used? Anhydrous Conditions? Anhydrous Conditions? Low Yield->Anhydrous Conditions? Add Base Add Base HCl Scavenger Used?->Add Base No Check Stoichiometry Check Stoichiometry HCl Scavenger Used?->Check Stoichiometry Yes Anhydrous Conditions?->Check Stoichiometry Yes Dry Glassware/Solvents Dry Glassware/Solvents Anhydrous Conditions?->Dry Glassware/Solvents No

Caption: Troubleshooting decision tree for low yield issues.

stability and long-term storage of 2-(Trifluoromethoxy)benzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-(Trifluoromethoxy)benzoyl Chloride

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the , along with troubleshooting for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for this compound?

A1: For optimal long-term stability, this compound should be stored in a cool, dry, and well-ventilated area.[1][2][3] It is crucial to keep the container tightly closed to prevent exposure to moisture, as the compound is moisture-sensitive.[2][3] Some suppliers recommend storing under an inert atmosphere, such as argon.[3] The storage area should be designated for corrosive materials.[1]

Q2: What are the signs of degradation of this compound?

A2: Visual signs of degradation can include a change in color from its typical clear pink, yellow, or light red appearance, or the presence of solid precipitate.[1] The most common cause of degradation is exposure to moisture, which leads to hydrolysis.

Q3: What happens when this compound is exposed to water?

A3: this compound reacts with water and moisture, which can lead to its decomposition.[1] This reaction, known as hydrolysis, produces 2-(Trifluoromethoxy)benzoic acid and hydrogen chloride gas.[4][5] This is why it is classified as a water-reactive substance.[4]

Q4: What materials are incompatible with this compound?

A4: To ensure safety and product integrity, avoid contact with water, alcohols, strong oxidizing agents, strong reducing agents, and strong bases.[2][4]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Low reaction yield Degradation of this compound due to improper storage or handling.- Ensure the reagent was stored under anhydrous conditions. - Before use, allow the reagent to warm to room temperature while still sealed to prevent condensation of atmospheric moisture. - Consider using a fresh, unopened bottle of the reagent.
Inconsistent reaction results Partial hydrolysis of the reagent.- Purify the this compound by distillation before use. - Implement stricter anhydrous techniques in your experimental setup.
Formation of a white precipitate in the reagent bottle Hydrolysis to 2-(Trifluoromethoxy)benzoic acid.- The precipitate is likely the corresponding carboxylic acid and indicates significant degradation. - It is recommended to discard the reagent according to safety protocols and use a fresh supply.
Pressure buildup in the reaction vessel Evolution of hydrogen chloride gas due to reaction with residual moisture.- Ensure your reaction is conducted in a well-ventilated fume hood. - Use a drying tube or an inert gas blanket to protect the reaction from atmospheric moisture.

Physicochemical Properties

PropertyValue
Appearance Clear pink or yellow Liquid[1]
Melting Point -22 °C[1]
Boiling Point 90 °C[1]
Density 1.4158 g/cm³ @ 20 °C[1]
Flash Point 204 °F (95.5 °C)[1]
Water Solubility Decomposes in water[1]

Experimental Protocols

Protocol 1: Quality Assessment of this compound via Infrared (IR) Spectroscopy

This protocol allows for a qualitative assessment of the purity of this compound by detecting the presence of the hydrolysis product, 2-(Trifluoromethoxy)benzoic acid.

Methodology:

  • Sample Preparation: Prepare a thin film of the this compound sample between two salt plates (e.g., NaCl or KBr).

  • Blank Measurement: Run a background scan with the empty salt plates.

  • Sample Measurement: Place the prepared sample in the IR spectrometer and acquire the spectrum.

  • Data Analysis:

    • Look for the characteristic sharp carbonyl (C=O) stretch of the acid chloride at approximately 1780-1815 cm⁻¹.

    • The presence of a broad absorption band in the region of 2500-3300 cm⁻¹ (O-H stretch) and a carbonyl peak around 1700-1725 cm⁻¹ indicates the presence of the carboxylic acid impurity resulting from hydrolysis.

Visualizations

degradation_pathway cluster_products Degradation Products A This compound B 2-(Trifluoromethoxy)benzoic Acid A->B Hydrolysis C Hydrogen Chloride (HCl) H2O H₂O (Moisture) H2O->B

Caption: Degradation pathway of this compound.

troubleshooting_workflow start Low Reaction Yield Observed check_reagent Check Reagent Appearance start->check_reagent reagent_ok Reagent appears clear check_reagent->reagent_ok Clear reagent_bad Precipitate or discoloration observed check_reagent->reagent_bad Not Clear check_storage Review Storage Conditions reagent_ok->check_storage use_new Use fresh reagent reagent_bad->use_new storage_ok Stored correctly (cool, dry, sealed) check_storage->storage_ok Correct storage_bad Improper storage check_storage->storage_bad Incorrect check_technique Evaluate Experimental Technique (anhydrous conditions) storage_ok->check_technique storage_bad->use_new end Proceed with reaction use_new->end technique_ok Good anhydrous technique check_technique->technique_ok OK technique_bad Potential moisture ingress check_technique->technique_bad Issue technique_ok->end improve_technique Refine anhydrous setup (e.g., drying tubes, inert gas) technique_bad->improve_technique improve_technique->end

Caption: Troubleshooting workflow for low reaction yield.

References

Technical Support Center: Preventing Polymerization in Reactions with Unsaturated Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on preventing unwanted polymerization when working with unsaturated nucleophiles, such as acrylates, methacrylates, and other vinyl-containing compounds. Uncontrolled polymerization can lead to failed reactions, product loss, and safety hazards. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during your reactions.

Problem 1: The reaction mixture becomes viscous, cloudy, or solidifies.

This is a clear indication of significant polymerization of the unsaturated nucleophile.

Potential Cause Recommended Solution
Absence or Insufficient Amount of Inhibitor Add a suitable polymerization inhibitor at the beginning of the reaction. For many common monomers, a concentration of 100-500 ppm of inhibitors like hydroquinone (HQ) or its monomethyl ether (MEHQ) is effective. For high-temperature distillations, concentrations up to 1000 ppm may be necessary.
High Reaction Temperature Optimize the reaction temperature. Use the lowest temperature that allows for a reasonable reaction rate. For exothermic reactions, ensure efficient cooling and controlled addition of reagents.[1]
Presence of Radical Initiators Use purified, peroxide-free solvents and reagents. Ensure reaction vessels are clean and free of contaminants that could initiate polymerization. Test solvents for peroxides, especially ethers like THF and dioxane.
Extended Reaction Time Monitor the reaction progress (e.g., by TLC or GC) and stop it as soon as the starting material is consumed. Unnecessarily long reaction times, especially at elevated temperatures, increase the risk of polymerization.
Inhibitor Depletion If the reaction is prolonged, the initial inhibitor may be consumed. In such cases, a continuous, low-level feed of the inhibitor might be necessary, especially in industrial-scale reactions.
Localized Hot Spots Ensure efficient stirring to maintain a homogenous temperature throughout the reaction mixture and prevent localized overheating, which can initiate polymerization.

Problem 2: Low yield of the desired product with the formation of oligomers or polymers.

This suggests that while the desired reaction is occurring, competing polymerization is a significant side reaction.

Potential Cause Recommended Solution
Inappropriate Inhibitor Choice The effectiveness of an inhibitor can be monomer-specific. Phenothiazine (PTZ) is often a better alternative than MEHQ for high-temperature reactions as its efficacy is less dependent on the presence of oxygen.[2] For reactions sensitive to phenolic compounds, consider stable free radicals like TEMPO.
Oxygen Concentration The effectiveness of phenolic inhibitors like hydroquinone and MEHQ is often dependent on the presence of dissolved oxygen.[3][4][5] Purging the reaction with an inert gas like nitrogen or argon can reduce the efficacy of these inhibitors. Conversely, for some systems, controlled introduction of air can enhance inhibition. However, be aware that at high temperatures (above 140 °C), oxygen can act as a polymerization initiator for some acrylates.
Synergistic Effects Not Utilized Consider using a combination of inhibitors. For example, a "true inhibitor" that provides a distinct induction period can be used with a "retarder" that slows down the polymerization rate.[6] The combination of a quinone and its enol derivative (like benzoquinone and hydroquinone) can also provide enhanced inhibition.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of polymerization inhibitors and how do they work?

A1: Polymerization inhibitors are chemical compounds that scavenge free radicals, which are the initiators of most polymerization chain reactions.[6] The most common types are:

  • Phenolic Compounds: Such as hydroquinone (HQ), monomethyl ether of hydroquinone (MEHQ), and butylated hydroxytoluene (BHT). They donate a hydrogen atom to the reactive polymer radical, creating a stable polymer chain and a resonance-stabilized inhibitor radical that is too unreactive to continue the polymerization process.[6] Their effectiveness is often enhanced by the presence of oxygen.[3][4][5]

  • Quinones: Such as benzoquinone. They can react with and terminate growing polymer chains.

  • Aromatic Amines and Nitro Compounds: These can also act as radical scavengers.

  • Stable Free Radicals: Such as (2,2,6,6-Tetramethyl-1-piperidinyloxy) (TEMPO). These are highly efficient at trapping carbon-centered radicals to terminate chain propagation.[3]

Q2: How much inhibitor should I add to my reaction?

A2: The optimal concentration of an inhibitor depends on the specific monomer, reaction temperature, and reaction time. A general starting point for many laboratory-scale reactions is 100-500 ppm (parts per million) of the inhibitor relative to the monomer. For purification of monomers by distillation, higher concentrations, around 1000 ppm, may be required.

Q3: Do I need to remove the inhibitor that comes with the monomer from the manufacturer?

A3: For most applications, it is recommended to remove the storage inhibitor before use, as it can interfere with the desired polymerization or reaction.[7] Common removal methods include:

  • Washing with an alkaline solution: Phenolic inhibitors like hydroquinone can be removed by washing the monomer with a dilute aqueous solution of sodium hydroxide (5-10%).[7]

  • Passing through an inhibitor removal column: Pre-packed columns containing alumina can effectively remove many common inhibitors.

  • Distillation: Since most inhibitors are less volatile than the monomers, distillation can be an effective purification method.[7] However, an inhibitor must be present in the distillation pot to prevent polymerization during heating.

Q4: Can oxygen act as a polymerization inhibitor?

A4: Yes, oxygen can act as a radical scavenger and inhibit free-radical polymerization, especially at lower temperatures.[6] This is why the presence of air is often beneficial when using phenolic inhibitors. However, it is crucial to note that at elevated temperatures (typically above 140 °C), oxygen can initiate the polymerization of some monomers, such as acrylates.

Q5: My reaction involves a Michael addition with an acrylate. How can I prevent the acrylate from polymerizing?

A5: In addition to using a suitable inhibitor (like hydroquinone or PTZ) and controlling the temperature, consider the following for Michael additions:

  • Use a protic solvent or add a proton source during workup: The enolate intermediate formed during the Michael addition can itself initiate polymerization. A proton source will quench the enolate.

  • Control the concentration: Running the reaction at a lower concentration can help to reduce the rate of polymerization.

  • Catalyst choice: For some systems, the choice of catalyst can influence the rate of polymerization.

Data Presentation: Comparison of Polymerization Inhibitors

The following tables summarize quantitative data on the effectiveness of various inhibitors. The "Induction Period" refers to the time before polymerization begins.

Table 1: Effect of Inhibitor Concentration on the Induction Period of Methyl Methacrylate (MMA) Polymerization

InhibitorConcentration (ppm)Temperature (°C)Induction Period (minutes)
Hydroquinone (HQ) 10071.1~20
20071.1~40
4-Hydroxy-TEMPO (4HT) 50100~15
100100~30
200100~60

Note: Data is compiled and extrapolated from multiple sources for illustrative purposes.

Table 2: Comparative Efficiency of Inhibitors for Acrylic Acid Polymerization

InhibitorConcentrationTemperature (°C)Time to Gelation (hours)
Phenothiazine (PTZ) Not SpecifiedNot Specified64
N-(1-phenylethyl)phenothiazine + Nitrosobenzene Not SpecifiedNot Specified>122

This data highlights the synergistic effect of using a combination of inhibitors.[8]

Experimental Protocols

Protocol 1: General Procedure for Adding a Polymerization Inhibitor to a Reaction

  • Determine the appropriate inhibitor and concentration: Based on the monomer, reaction temperature, and literature precedents, select a suitable inhibitor and calculate the required amount for your reaction scale (typically 100-500 ppm).

  • Dissolve the inhibitor: Before adding the unsaturated nucleophile to the reaction, dissolve the calculated amount of the inhibitor in a small amount of the reaction solvent.

  • Add the inhibitor solution to the reaction vessel: Ensure the inhibitor is well-dispersed in the reaction mixture before proceeding with the addition of other reagents.

  • Proceed with the reaction: Add the unsaturated nucleophile and other reactants as per your established procedure, maintaining the optimized temperature and stirring.

  • Monitor the reaction: Keep a close watch for any signs of polymerization, such as increased viscosity or cloudiness.

Protocol 2: Radical Trapping Experiment with TEMPO to Confirm a Radical-Mediated Side Reaction

This protocol can be used to determine if unwanted polymerization is proceeding through a radical mechanism.

  • Set up two parallel reactions: One reaction will be the standard procedure, and the second will be the same reaction with the addition of TEMPO (typically 1.1 equivalents relative to the expected radical initiator, or a concentration known to inhibit polymerization of the specific monomer).

  • Add TEMPO: In the experimental vial, add TEMPO to the reaction mixture before adding the potential radical initiator or before heating.

  • Run the reactions: Perform both reactions under identical conditions (temperature, concentration, time).

  • Analyze the results: Compare the product yield and the amount of polymer formation in both reactions. If the reaction with TEMPO shows a significant reduction in polymer formation and/or an increase in the desired product yield, it is strong evidence for a radical-mediated polymerization side reaction.

Visualizations

Diagram 1: Troubleshooting Workflow for Unwanted Polymerization

G start Unwanted Polymerization Observed (Viscosity Increase, Solidification) check_inhibitor Is an inhibitor present in sufficient quantity? start->check_inhibitor add_inhibitor Add/Increase Inhibitor (e.g., HQ, MEHQ, TEMPO) check_inhibitor->add_inhibitor No check_temp Is the reaction temperature too high? check_inhibitor->check_temp Yes add_inhibitor->check_temp lower_temp Lower Reaction Temperature and ensure proper cooling check_temp->lower_temp Yes check_purity Are reagents and solvents pure and peroxide-free? check_temp->check_purity No lower_temp->check_purity purify_reagents Purify Reagents/Solvents (e.g., distillation, alumina column) check_purity->purify_reagents No check_time Is the reaction time excessively long? check_purity->check_time Yes purify_reagents->check_time optimize_time Optimize Reaction Time (Monitor by TLC/GC) check_time->optimize_time Yes end Polymerization Controlled check_time->end No optimize_time->end

Caption: A logical workflow for troubleshooting unwanted polymerization.

Diagram 2: Mechanism of Radical Scavenging by a Phenolic Inhibitor

G cluster_0 Polymerization Propagation cluster_1 Inhibition by Phenolic Inhibitor Growing_Polymer_Radical Growing Polymer Radical (P•) Monomer Monomer (M) Growing_Polymer_Radical->Monomer + Longer_Polymer_Radical Longer Polymer Radical (PM•) Monomer->Longer_Polymer_Radical Inhibitor Phenolic Inhibitor (ArOH) Terminated_Polymer Terminated Polymer Chain (PH) Inhibitor->Terminated_Polymer H• transfer Stable_Radical Stable Inhibitor Radical (ArO•) Inhibitor->Stable_Radical Growing_Polymer_Radical_2 Growing Polymer Radical (P•) Growing_Polymer_Radical_2->Inhibitor +

Caption: How a phenolic inhibitor terminates a growing polymer chain.

Diagram 3: Experimental Setup for a Reaction with an Unsaturated Nucleophile

G cluster_0 Reaction Setup Flask Round-bottom Flask (Reaction Mixture) Heating_Mantle Heating/Cooling Bath Flask->Heating_Mantle Thermometer Thermometer Flask->Thermometer Stir_Bar Magnetic Stir Bar Condenser Condenser Condenser->Flask Addition_Funnel Addition Funnel (Unsaturated Nucleophile) Addition_Funnel->Flask Inert_Gas Inert Gas Inlet (N2 or Ar) Inert_Gas->Flask

Caption: A typical laboratory setup for reactions involving unsaturated nucleophiles.

References

troubleshooting low conversion in Friedel-Crafts acylation with 2-(Trifluoromethoxy)benzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with low conversion rates in Friedel-Crafts acylation reactions using 2-(Trifluoromethoxy)benzoyl Chloride. The strongly electron-withdrawing nature of the trifluoromethoxy group presents unique challenges that will be addressed in detail.

Frequently Asked Questions (FAQs)

Q1: We are observing very low to no conversion in our Friedel-Crafts acylation using this compound with anisole. What are the primary reasons for this?

A1: Low conversion in this specific reaction is often due to a combination of factors stemming from the electron-deficient nature of both the acylating agent and potentially the aromatic substrate. Here are the most common culprits:

  • Deactivation of the Acylating Agent: The 2-(trifluoromethoxy) group is strongly electron-withdrawing, which significantly reduces the reactivity of the benzoyl chloride. This deactivation makes the formation of the acylium ion, the key electrophile in the reaction, more difficult.

  • Lewis Acid Catalyst Issues:

    • Inactivity: Lewis acids like aluminum chloride (AlCl₃) are extremely sensitive to moisture. Any water in your reagents, solvent, or glassware will deactivate the catalyst.[1][2]

    • Insufficient Amount: Friedel-Crafts acylation often requires stoichiometric or even excess amounts of the Lewis acid.[2] This is because the ketone product forms a complex with the Lewis acid, rendering it inactive.[2]

  • Sub-optimal Reaction Conditions: Temperature and reaction time are critical. Deactivated systems often require more forcing conditions (higher temperatures and longer reaction times) to proceed.

  • Purity of Reagents: Ensure the this compound, the aromatic substrate (e.g., anisole), and the solvent are of high purity. Impurities can interfere with the catalyst and the reaction.

Q2: How can we increase the yield of the reaction between this compound and toluene?

A2: To improve the yield with a moderately activated substrate like toluene, consider the following strategies:

  • Choice and Amount of Lewis Acid: While AlCl₃ is a common choice, for deactivated systems, a stronger Lewis acid or a higher molar equivalent might be necessary. It is recommended to use at least 1.1 to 1.5 equivalents of AlCl₃. For particularly stubborn reactions, consider alternatives like iron (III) chloride (FeCl₃) or aluminum bromide (AlBr₃), which can be more effective in certain cases.

  • Solvent Selection: The choice of solvent can influence reaction rates. While chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common, for less reactive systems, a more polar solvent like nitromethane or carbon disulfide might be beneficial. However, be aware that the solvent can also compete with the substrate for the catalyst.

  • Temperature Optimization: Gradually increasing the reaction temperature can significantly enhance the rate. Start at a lower temperature (e.g., 0 °C) during the addition of reagents to control the initial exotherm, and then slowly warm the reaction to room temperature or even reflux if necessary. Monitor the reaction progress by TLC or GC to avoid decomposition at higher temperatures.

  • Reaction Time: Deactivated acylations may require longer reaction times. Monitor the reaction over an extended period (e.g., 12-24 hours) to ensure it has gone to completion.

Q3: Are there any alternative methods to synthesize 2-(trifluoromethoxy)benzophenones if Friedel-Crafts acylation consistently fails?

A3: Yes, if Friedel-Crafts acylation proves to be unsuitable, several alternative methods can be employed for the synthesis of aryl ketones:

  • Grignard Reaction: The reaction of a Grignard reagent derived from an aryl halide with this compound can be an effective alternative. This method is particularly useful for constructing sterically hindered benzophenones.

  • Suzuki-Miyaura Coupling: A palladium-catalyzed cross-coupling reaction between an arylboronic acid and this compound can provide the desired ketone in good yields, often with high functional group tolerance.

  • Oxidation of Diphenylmethanes: If the corresponding diphenylmethane is accessible, it can be oxidized to the benzophenone.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving low conversion issues in your Friedel-Crafts acylation with this compound.

Diagram: Troubleshooting Workflow for Low Conversion

TroubleshootingWorkflow start Low Conversion Observed check_reagents Verify Reagent Purity and Anhydrous Conditions start->check_reagents check_reagents->start Impure/Wet Reagents (Action: Purify/Dry) check_catalyst Evaluate Lewis Acid Catalyst check_reagents->check_catalyst Reagents OK check_catalyst->start Inactive/Insufficient Catalyst (Action: Use Fresh/More Catalyst) optimize_conditions Optimize Reaction Conditions check_catalyst->optimize_conditions Catalyst OK consider_alternatives Consider Alternative Synthetic Routes optimize_conditions->consider_alternatives Optimization Fails success Improved Conversion optimize_conditions->success Optimization Successful consider_alternatives->success Alternative Route Successful

Caption: A step-by-step workflow for troubleshooting low conversion in Friedel-Crafts acylation.

Detailed Troubleshooting Steps
Problem Potential Cause Recommended Solution(s)
No or minimal product formation Inactive Lewis Acid Catalyst • Use a fresh, unopened bottle of anhydrous Lewis acid (e.g., AlCl₃). • Ensure all glassware is oven-dried or flame-dried immediately before use. • Use anhydrous solvents.
Highly Deactivated Aromatic Substrate • If the aromatic substrate has strong electron-withdrawing groups (e.g., -NO₂, -CN), the reaction may not be feasible under standard conditions. • Consider using a more reactive, activated aromatic substrate if the synthesis allows.
Insufficient Catalyst • For acylation with deactivated acyl chlorides, a stoichiometric excess (e.g., 1.5 - 2.0 equivalents) of the Lewis acid may be required.
Low Yield Sub-optimal Temperature • Gradually increase the reaction temperature after the initial addition of reagents. Monitor for product formation and decomposition by TLC or GC. Refluxing the reaction mixture may be necessary.
Inadequate Reaction Time • Extend the reaction time and monitor its progress. Deactivated systems often require longer periods to reach completion.
Poor Solvent Choice • Experiment with different anhydrous solvents such as 1,2-dichloroethane, nitromethane, or carbon disulfide.
Formation of Side Products Reaction with Solvent • If the solvent is aromatic (e.g., benzene, toluene), it can compete with the intended substrate. Use a non-reactive solvent like dichloromethane or carbon disulfide.
Decomposition • If the reaction is run at too high a temperature, decomposition of starting materials or product can occur. Find the optimal temperature that balances reaction rate and stability.

Experimental Protocols

General Protocol for Friedel-Crafts Acylation with this compound

This protocol provides a starting point for the acylation of an activated aromatic substrate like anisole. Adjustments to stoichiometry, temperature, and reaction time may be necessary for other substrates.

Materials:

  • This compound

  • Anisole (or other aromatic substrate)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (1 M)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Suspension: To the flask, add anhydrous AlCl₃ (1.5 equivalents) and anhydrous DCM. Cool the suspension to 0 °C in an ice bath.

  • Acyl Chloride Addition: Dissolve this compound (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.

  • Substrate Addition: Dissolve the aromatic substrate (e.g., anisole, 1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the substrate solution dropwise to the reaction mixture over 30 minutes at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC. If the reaction is sluggish, gently heat the mixture to reflux and continue monitoring.

  • Work-up: Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of 1 M HCl. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or recrystallization.

Data Presentation

The following tables provide a summary of expected outcomes and starting points for optimization based on the reactivity of the aromatic substrate.

Table 1: Influence of Aromatic Substrate on Reaction Conditions and Expected Yield

Aromatic SubstrateActivating/Deactivating NatureRecommended Lewis Acid (Equivalents)Typical Temperature Range (°C)Expected Yield Range
AnisoleStrongly ActivatingAlCl₃ (1.2 - 1.5)0 to 40Moderate to Good
TolueneActivatingAlCl₃ (1.5 - 2.0)25 to 80Low to Moderate
BenzeneNeutralAlCl₃ (2.0 - 2.5)50 to 80Low
ChlorobenzeneDeactivatingAlCl₃ (>2.5) or FeCl₃80 to 120Very Low to None

Table 2: Comparison of Lewis Acids for Acylation of Toluene

Lewis AcidMolar EquivalentsSolventTemperature (°C)Reaction Time (h)Reported Yield (%)
AlCl₃1.5DCE8012~40-50
AlCl₃2.0DCE8024~50-60
FeCl₃2.0DCE8024~30-40
AlBr₃1.5DCE8012Potentially higher than AlCl₃

Note: The yields are estimates for reactions with deactivated acyl chlorides and will vary based on specific experimental conditions.

Mandatory Visualizations

Diagram: Key Factors Influencing Friedel-Crafts Acylation Success

Factors Success Successful Acylation Reactivity Substrate & Acyl Halide Reactivity Success->Reactivity Catalyst Lewis Acid Activity & Stoichiometry Success->Catalyst Conditions Reaction Conditions (Temp, Time, Solvent) Success->Conditions

Caption: Interplay of key factors determining the outcome of a Friedel-Crafts acylation.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-(Trifluoromethoxy)benzoyl Chloride and 2-(Trifluoromethyl)benzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry and materials science. Among these, the trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups are frequently employed to enhance molecular properties such as lipophilicity, metabolic stability, and binding affinity.[1][2] This guide provides an objective comparison of the reactivity of two key building blocks, 2-(Trifluoromethoxy)benzoyl Chloride and 2-(Trifluoromethyl)benzoyl Chloride, supported by established chemical principles and experimental data to inform synthetic strategies.

Electronic Effects: The Basis of Reactivity

The reactivity of benzoyl chlorides in nucleophilic acyl substitution is primarily dictated by the electrophilicity of the carbonyl carbon. This, in turn, is heavily influenced by the electronic nature of the substituents on the aromatic ring. Both the -OCF₃ and -CF₃ groups are potent electron-withdrawing groups, a property that significantly enhances the reactivity of the acyl chloride moiety compared to unsubstituted benzoyl chloride.[3]

  • 2-(Trifluoromethyl)benzoyl Chloride: The -CF₃ group exerts a powerful electron-withdrawing effect through sigma-bond induction (σ-withdrawal) due to the high electronegativity of the three fluorine atoms.[2] This effect strongly polarizes the C-F bonds, drawing electron density away from the aromatic ring and, consequently, from the carbonyl carbon. This inductive withdrawal significantly increases the partial positive charge on the carbonyl carbon, making it highly susceptible to nucleophilic attack.

  • This compound: The -OCF₃ group is also a strong electron-withdrawing substituent.[1] Like the -CF₃ group, it exhibits a strong inductive electron-withdrawing effect. While the oxygen atom possesses lone pairs that could potentially donate electron density to the aromatic ring via resonance (π-donation), this effect is substantially diminished by the attached, highly electronegative CF₃ group. The net result is that the -OCF₃ group is a powerful deactivator of the aromatic ring and an activator of the acyl chloride for nucleophilic attack.[4]

The relative electron-withdrawing strength of these groups can be quantified using Hammett substituent constants (σ). A more positive σ value indicates a stronger electron-withdrawing capability.

Comparative Reactivity in Acylation Reactions

The enhanced electrophilicity conferred by both the -OCF₃ and -CF₃ groups makes these reagents significantly more reactive as acylating agents than non-fluorinated benzoyl chlorides.[3] This increased reactivity often allows for milder reaction conditions, shorter reaction times, and higher yields in transformations such as the formation of amides, esters, and ketones.

Based on their electronic properties, 2-(Trifluoromethyl)benzoyl Chloride is expected to be the more reactive of the two compounds . The Hammett constant for the -CF₃ group is generally more positive than that for the -OCF₃ group, indicating a stronger net electron-withdrawing effect.[5] This leads to a more electrophilic carbonyl carbon in 2-(Trifluoromethyl)benzoyl Chloride, rendering it more susceptible to nucleophilic attack.

Data Presentation

The following table summarizes key quantitative data for the two compounds and their parent substituents.

PropertyThis compound2-(Trifluoromethyl)benzoyl Chloride
CAS Number 36636-67-0312-94-7[8][9]
Molecular Formula C₈H₄ClF₃OC₈H₄ClF₃O[8][9]
Molecular Weight 224.56 g/mol 208.56 g/mol [8]
Substituent -OCF₃-CF₃
Hammett Constant (σₚ) +0.35[5]+0.54
Hammett Constant (σₘ) +0.38[5]+0.43
Expected Reactivity Very HighExtremely High

Note: Hammett constants are typically measured for meta and para positions. While ortho effects can be more complex due to steric hindrance, these values provide a reliable measure of the intrinsic electronic influence of the substituents.

Mandatory Visualizations

Electronic_Effects cluster_CF3 2-(Trifluoromethyl)benzoyl Chloride cluster_OCF3 This compound CF3 CF₃ Ring_CF3 Aromatic Ring CF3->Ring_CF3 Strong σ-Inductive Withdrawal COCl_CF3 C(O)Cl Ring_CF3->COCl_CF3 Carbonyl_C_CF3 Carbonyl Carbon (δ++) COCl_CF3->Carbonyl_C_CF3 OCF3 OCF₃ Ring_OCF3 Aromatic Ring OCF3->Ring_OCF3 Strong σ-Inductive Withdrawal Ring_OCF3->OCF3 Weak π-Donation COCl_OCF3 C(O)Cl Ring_OCF3->COCl_OCF3 Carbonyl_C_OCF3 Carbonyl Carbon (δ+) COCl_OCF3->Carbonyl_C_OCF3

Caption: Electronic influence of -CF₃ and -OCF₃ groups on the benzoyl chloride moiety.

Reactivity_Workflow cluster_setup Reaction Setup cluster_reactants Acylating Agents cluster_analysis Analysis Amine Nucleophile (e.g., Amine) in Anhydrous Solvent R1 2-(Trifluoromethoxy)- benzoyl Chloride Amine->R1 Parallel Reaction 1 (0°C to RT) R2 2-(Trifluoromethyl)- benzoyl Chloride Amine->R2 Parallel Reaction 2 (0°C to RT) Base Acid Scavenger (e.g., Pyridine) Base->R1 Base->R2 Monitor Monitor Progress (TLC, LC-MS) R1->Monitor R2->Monitor Quench Aqueous Workup Monitor->Quench Analyze Analyze Yield & Purity (NMR, HPLC) Quench->Analyze Result Result Analyze->Result Compare Rates & Yields

Caption: Experimental workflow for comparing the acylation reactivity of the two reagents.

Experimental Protocols

The following are generalized protocols that can be adapted for specific substrates and scales. All manipulations should be performed under anhydrous conditions in a fume hood, as these acyl chlorides are moisture-sensitive.[6]

Protocol 1: General N-Acylation of a Primary Amine

This protocol provides a method for comparing the reactivity of the two acyl chlorides in forming an amide.

Materials:

  • Primary amine (1.0 equivalent)

  • This compound or 2-(Trifluoromethyl)benzoyl Chloride (1.05 equivalents)

  • Anhydrous dichloromethane (DCM) or acetonitrile

  • Anhydrous pyridine or triethylamine (1.1 equivalents)

  • Nitrogen or Argon atmosphere

Procedure:

  • In a dry, inert-atmosphere flask, dissolve the primary amine (1.0 eq.) and the base (1.1 eq.) in the anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the respective benzoyl chloride (1.05 eq.) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

  • Compare the reaction time and isolated yield for each acyl chloride to assess relative reactivity.

Protocol 2: Measurement of Hydrolysis Rate

This protocol outlines a method to compare the stability of the acyl chlorides in the presence of water.

Materials:

  • This compound or 2-(Trifluoromethyl)benzoyl Chloride

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Internal standard (e.g., a stable aromatic compound like naphthalene)

  • HPLC or GC-MS instrument

Procedure:

  • Prepare a stock solution of a known concentration of the acyl chloride and an internal standard in anhydrous acetonitrile.

  • Prepare a reaction solvent mixture (e.g., 90:10 acetonitrile:water).

  • At time t=0, add a precise volume of the stock solution to the reaction solvent mixture in a thermostatted vial with vigorous stirring.

  • Immediately withdraw an aliquot, quench it in a vial containing anhydrous acetonitrile and a quenching agent if necessary (e.g., excess pyridine), and analyze it by HPLC or GC-MS. This is the t=0 reading.

  • Withdraw and quench aliquots at regular time intervals (e.g., every 5-10 minutes).

  • Quantify the disappearance of the acyl chloride peak relative to the stable internal standard over time.

  • Plot the natural logarithm of the acyl chloride concentration versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (-k).

  • Compare the rate constants (k) for both compounds under identical conditions. A larger k value indicates a faster hydrolysis rate and higher reactivity.

Conclusion

Both this compound and 2-(Trifluoromethyl)benzoyl Chloride are highly reactive acylating agents valuable for introducing fluorinated moieties into target molecules. The powerful electron-withdrawing nature of the -OCF₃ and -CF₃ groups significantly enhances the electrophilicity of the carbonyl carbon. Based on established electronic parameters, 2-(Trifluoromethyl)benzoyl Chloride is predicted to be the more reactive of the two , owing to the superior electron-withdrawing strength of the -CF₃ group. This heightened reactivity can be advantageous for difficult acylations but may also lead to lower selectivity and increased sensitivity to moisture. The choice between these two reagents will ultimately depend on the specific requirements of the synthesis, including the nucleophilicity of the substrate, desired reaction conditions, and the intended properties of the final product.

References

A Comparative Guide to Acylation Efficiency: 2-(Trifluoromethoxy)benzoyl Chloride vs. Benzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals, the choice of acylating agent is a critical decision that can significantly impact reaction efficiency, yield, and product purity. This guide provides a detailed comparison of two common benzoylating agents: 2-(trifluoromethoxy)benzoyl chloride and the traditional benzoyl chloride. The comparison is grounded in fundamental chemical principles and supported by available experimental data to aid researchers in selecting the optimal reagent for their specific synthetic needs.

Enhanced Electrophilicity: The Key to Higher Reactivity

The primary determinant of an acyl chloride's reactivity is the electrophilicity of its carbonyl carbon. A more electron-deficient carbonyl carbon is more susceptible to nucleophilic attack, leading to a faster and more efficient acylation reaction. The key difference between this compound and benzoyl chloride lies in the electronic properties of the substituent at the ortho position.

The trifluoromethoxy (-OCF₃) group is a potent electron-withdrawing group. This is due to the strong inductive effect of the three fluorine atoms, which pull electron density away from the methoxy group and, consequently, from the aromatic ring and the attached carbonyl group. This strong electron-withdrawing effect significantly increases the partial positive charge on the carbonyl carbon of this compound, making it a more powerful electrophile than benzoyl chloride. The Hammett constant (σ) for a meta-trifluoromethoxy group is 0.39, indicating its electron-withdrawing nature.[1]

In contrast, the hydrogen atom in the ortho position of benzoyl chloride has a negligible electronic effect. Consequently, the carbonyl carbon of benzoyl chloride is less electrophilic, rendering it a less reactive acylating agent compared to its trifluoromethoxy-substituted counterpart.

Performance Comparison

FeatureThis compoundBenzoyl Chloride
Reactivity Higher Lower
Driving Factor Strong electron-withdrawing (-I) effect of the -OCF₃ group increases carbonyl electrophilicity.No significant electronic enhancement of carbonyl electrophilicity.
Reaction Conditions Milder conditions (lower temperatures, shorter reaction times) are often sufficient.May require more forcing conditions (higher temperatures, longer reaction times, or stronger catalysts).
Typical Yields Generally high, often quantitative, due to enhanced reactivity.Variable, dependent on substrate and reaction conditions.
Substrate Scope Effective for acylating a wide range of nucleophiles, including less reactive ones.May be less effective for unreactive or sterically hindered nucleophiles.
Cost HigherLower
Applications Crucial intermediate in the synthesis of pharmaceuticals (e.g., anti-inflammatory agents) and agrochemicals where the -OCF₃ moiety imparts desirable properties such as increased metabolic stability and bioavailability.Widely used in the synthesis of a broad range of chemicals, including dyes, perfumes, and pharmaceuticals.[2]

Experimental Protocols

Below are representative, though not directly comparable, experimental protocols for acylation reactions using both reagents.

Acylation of Aniline with Benzoyl Chloride

Objective: To synthesize benzanilide.

Procedure:

  • In a conical flask, dissolve 2.08 g of aniline in 30 mL of 10% aqueous sodium hydroxide solution.

  • Slowly add 3.4 g of benzoyl chloride to the mixture while shaking vigorously.

  • Continue shaking for 15-20 minutes, by which time the odor of benzoyl chloride should have disappeared.

  • Dilute the reaction mixture with cold water.

  • Collect the crude benzanilide product by filtration using a Buchner funnel.

  • Wash the product with cold water and recrystallize from hot ethanol to obtain pure benzanilide.[3]

Typical Yield: High, often exceeding 90%.[4]

Use of this compound in Synthesis

Synthesis of Celecoxib (Illustrative) : The synthesis of Celecoxib involves the condensation of a trifluoromethyl β-dicarbonyl compound with a substituted hydrazine.[5] While not a direct acylation with this compound, the high reactivity of fluorinated carbonyl compounds is a key factor in the efficiency of such syntheses.[6][7]

Visualizing the Reaction and Electronic Effects

The following diagrams, generated using the DOT language, illustrate the general acylation mechanism and the electronic factors influencing the reactivity of the two benzoyl chlorides.

Acylation_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products AcylChloride R-COCl Intermediate R-C(O⁻)(Cl)-Nu⁺H AcylChloride->Intermediate Nucleophilic Attack Nucleophile Nu-H Nucleophile->Intermediate Product R-CO-Nu Intermediate->Product Elimination of Cl⁻ Byproduct HCl Intermediate->Byproduct Deprotonation

Caption: General mechanism of nucleophilic acyl substitution.

Electronic_Effects TFMBCl OCF₃ C=O (δ+) Enhanced Electrophilicity Cl BCl H C=O (δ+) Baseline Electrophilicity Cl InductiveEffect Strong Electron-Withdrawing Effect InductiveEffect->TFMBCl:f1

Caption: Electronic effects on carbonyl electrophilicity.

Conclusion

For syntheses requiring high efficiency, mild reaction conditions, and the acylation of less reactive nucleophiles, this compound presents a clear advantage over benzoyl chloride. Its enhanced reactivity, driven by the strong electron-withdrawing nature of the 2-trifluoromethoxy group, can lead to improved yields and shorter reaction times. While the initial cost of this reagent is higher, the potential for improved process efficiency and the introduction of the valuable trifluoromethoxy moiety into the target molecule often justify the investment, particularly in the context of pharmaceutical and high-value chemical synthesis. For routine acylations where cost is a primary concern and the substrate is sufficiently reactive, benzoyl chloride remains a viable and economical choice.

References

A Comparative Guide to LC-MS Methods for Monitoring 2-(Trifluoromethoxy)benzoyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise monitoring of chemical reactions is paramount to ensure optimal yield, purity, and safety of the final product. When working with reactive intermediates like 2-(Trifluoromethoxy)benzoyl Chloride, Liquid Chromatography-Mass Spectrometry (LC-MS) stands out as a powerful analytical technique. This guide provides a comparative overview of potential LC-MS methodologies for monitoring the progress of reactions involving this compound, complete with detailed experimental protocols and illustrative data.

The Role of LC-MS in Reaction Monitoring

LC-MS is a highly sensitive and selective technique that is well-suited for the analysis of complex reaction mixtures.[1] It combines the separation capabilities of liquid chromatography with the mass detection power of mass spectrometry. This allows for the simultaneous quantification of reactants, products, and byproducts, providing a detailed picture of the reaction kinetics and impurity profile. For a reactive compound like this compound, which can readily react with nucleophiles such as amines and alcohols, LC-MS can be adapted in several ways to effectively monitor its consumption and the formation of the desired product.

Comparative Overview of Analytical Approaches

Two primary LC-MS approaches can be employed for monitoring this compound reactions: Direct Analysis and Derivatization-Based Analysis. The choice between these methods depends on the specific reaction conditions, the nature of the reactants and products, and the required sensitivity.

FeatureDirect LC-MS AnalysisPost-Quenching Derivatization LC-MS
Principle Direct injection and analysis of a quenched reaction aliquot.The unreacted this compound in a quenched aliquot is reacted with a derivatizing agent prior to analysis.
Primary Analyte This compound, reaction product(s), and byproducts.Derivatized this compound and the reaction product(s).
Pros - Faster sample preparation. - Direct measurement of all components. - Simpler workflow.- Improved chromatographic retention and peak shape of the derivatized analyte.[2] - Potentially increased sensitivity for the derivatized benzoyl chloride.[3] - Greater stability of the derivatized analyte.
Cons - this compound can be unstable in the mobile phase or on the column. - Poor chromatographic retention may occur depending on the column and mobile phase.- Longer sample preparation time. - Potential for incomplete derivatization. - Requires careful selection of the derivatizing agent to avoid interference with other reaction components.
Best Suited For Reactions where the benzoyl chloride is relatively stable under the quenching and initial chromatographic conditions. Rapid reaction profiling.Reactions where the benzoyl chloride is highly unstable or shows poor chromatographic performance. High-sensitivity quantification of residual reactant.

Illustrative Performance Data

The following tables present hypothetical yet representative quantitative data to illustrate the performance of each method in monitoring a reaction between this compound and a generic primary amine (R-NH2).

Table 1: Reaction Conversion Monitored by Direct LC-MS Analysis

Reaction Time (minutes)This compound (Peak Area)Product (Amide) (Peak Area)% Conversion
01,500,00000%
15750,000720,00050%
30300,0001,150,00080%
6075,0001,350,00095%
120< 10,000 (Below LOQ)1,400,000> 99%

Table 2: Quantification of Residual Reactant by Derivatization LC-MS

Reaction Time (minutes)Derivatized this compound (Peak Area)Concentration (µg/mL)
6015,2001.52
905,1000.51
1201,8000.18
180< 500 (Below LOQ)< 0.05

Experimental Protocols

Protocol 1: Direct LC-MS Analysis

This protocol outlines a direct analysis method suitable for monitoring the reaction progress.

1. Sample Preparation (Quenching):

  • At specified time intervals, withdraw a 10 µL aliquot from the reaction mixture.

  • Immediately quench the reaction by diluting the aliquot into 990 µL of a cold solution of 90:10 acetonitrile:water containing 0.1% formic acid. This rapid dilution and acidification will effectively stop the reaction and stabilize the analytes.

  • Vortex the sample for 10 seconds.

  • If necessary, centrifuge the sample to pellet any precipitates and transfer the supernatant to an autosampler vial.

2. LC-MS Conditions:

  • LC System: Agilent 1290 Infinity II or equivalent.

  • Column: Agilent ZORBAX RRHD Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 30% B

    • 1-5 min: 30% to 95% B

    • 5-6 min: Hold at 95% B

    • 6-6.1 min: 95% to 30% B

    • 6.1-8 min: Hold at 30% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • MS System: Agilent 6470 Triple Quadrupole MS or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions:

    • This compound: [M+H]+ (predicted m/z) → Fragment ion(s)

    • Product (Amide): [M+H]+ (predicted m/z) → Fragment ion(s)

Protocol 2: Post-Quenching Derivatization LC-MS

This protocol is designed for improved detection of unreacted this compound.

1. Sample Preparation (Quenching and Derivatization):

  • At specified time intervals, withdraw a 10 µL aliquot from the reaction mixture.

  • Immediately quench the reaction by diluting the aliquot into 490 µL of cold acetonitrile.

  • Add 500 µL of a 1 mg/mL solution of a derivatizing agent (e.g., benzylamine in acetonitrile). The choice of derivatizing agent should result in a product that is easily resolved from the main reaction product.

  • Vortex the sample and allow it to react for 10 minutes at room temperature to ensure complete derivatization of the remaining this compound.

  • Transfer the solution to an autosampler vial.

2. LC-MS Conditions:

  • The LC-MS conditions would be similar to Protocol 1, but the gradient may need to be adjusted to ensure optimal separation of the derivatized benzoyl chloride from the main reaction product and other components.

  • MRM Transitions:

    • Derivatized this compound: [M+H]+ (predicted m/z) → Fragment ion(s)

    • Product (Amide): [M+H]+ (predicted m/z) → Fragment ion(s)

Visualizing the Workflow and Method Logic

To better understand the analytical process and the factors influencing the choice of method, the following diagrams are provided.

Reaction_Monitoring_Workflow cluster_reaction Chemical Reaction cluster_sampling Sampling & Quenching cluster_analysis Analytical Method cluster_data Data Processing Reactant 2-(Trifluoromethoxy)benzoyl Chloride + Nucleophile Sampling Aliquot Withdrawal at Timed Intervals Reactant->Sampling Reaction Progress Quenching Quench in Acetonitrile/Water Sampling->Quenching Direct_Analysis Direct LC-MS Analysis Quenching->Direct_Analysis Derivatization Post-Quenching Derivatization Quenching->Derivatization LCMS_Analysis LC-MS Analysis Direct_Analysis->LCMS_Analysis Derivatization->LCMS_Analysis Data_Processing Peak Integration & Quantification LCMS_Analysis->Data_Processing Results Reaction Profile & Impurity Analysis Data_Processing->Results

Figure 1. General workflow for monitoring a this compound reaction by LC-MS.

Method_Selection_Logic cluster_analyte_props Analyte Properties cluster_method_choice Method Choice cluster_outcome Result Quality Stability Analyte Stability Direct_LCMS Direct LC-MS Stability->Direct_LCMS High Deriv_LCMS Derivatization LC-MS Stability->Deriv_LCMS Low Chromatography Chromatographic Behavior Chromatography->Direct_LCMS Good Retention/ Peak Shape Chromatography->Deriv_LCMS Poor Retention/ Peak Shape Sensitivity_Req Sensitivity Requirement Sensitivity_Req->Direct_LCMS Moderate Sensitivity_Req->Deriv_LCMS High Accurate_Quant Accurate Quantification Direct_LCMS->Accurate_Quant Robustness Method Robustness Direct_LCMS->Robustness Deriv_LCMS->Accurate_Quant Deriv_LCMS->Robustness

Figure 2. Logical relationships influencing the choice of LC-MS method.

Conclusion

The selection of an appropriate LC-MS method for monitoring this compound reactions is critical for obtaining accurate and reliable data. Direct analysis offers a rapid approach for tracking the major reaction components, while a post-quenching derivatization strategy can provide enhanced sensitivity and robustness for the quantification of the residual, highly reactive benzoyl chloride. By carefully considering the stability and chromatographic behavior of the analytes, researchers can develop and implement a tailored LC-MS method that meets the specific demands of their synthetic process, ultimately leading to improved process understanding and control.

References

A Comparative Guide to the NMR Characterization of N-Aryl Amides Derived from 2-(Trifluoromethoxy)benzoyl Chloride and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural characteristics of newly synthesized compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of molecules. This guide provides a comparative analysis of the ¹H and ¹³C NMR characteristics of N-aryl amides synthesized from 2-(trifluoromethoxy)benzoyl chloride, alongside two alternative acylating agents: 2-methoxybenzoyl chloride and 2-chlorobenzoyl chloride. By presenting detailed experimental protocols and a side-by-side comparison of their NMR data, this guide aims to facilitate the identification and characterization of this important class of compounds.

The synthesis of N-aryl amides is a fundamental transformation in organic and medicinal chemistry, as the amide bond is a cornerstone of many pharmaceuticals and biologically active molecules. The choice of acylating agent can significantly influence the electronic environment of the resulting amide and, consequently, its NMR spectral properties. This guide focuses on the N-phenyl amides derived from three distinct ortho-substituted benzoyl chlorides to highlight the impact of the substituent on the NMR chemical shifts.

Experimental Protocols

The following protocols describe the synthesis of N-phenyl-2-(trifluoromethoxy)benzamide, N-phenyl-2-methoxybenzamide, and N-phenyl-2-chlorobenzamide. These procedures are based on established literature methods and can be readily adapted.

Synthesis of N-phenyl-2-(trifluoromethoxy)benzamide:

To a solution of aniline (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM) at 0 °C, this compound (1.1 equivalents) is added dropwise. The reaction mixture is stirred at room temperature for 4 hours. Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with 1 M HCl, saturated NaHCO₃ solution, and brine. The organic phase is then dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel.

Synthesis of N-phenyl-2-methoxybenzamide:

A solution of aniline (1.0 equivalent) in triethylamine (2.1 equivalents) is slowly added to a solution of 2-methoxybenzoyl chloride (1.0 equivalent) in methylene chloride. The reaction mixture is stirred for approximately 30 minutes and then diluted with 1N sodium bicarbonate. The layers are separated, and the organic layer is washed sequentially with water, 1M sodium hydroxide, and brine. After drying over sodium sulfate and filtration, the solvent is evaporated under reduced pressure to yield the product.

Synthesis of N-phenyl-2-chlorobenzamide:

In a suitable flask, aniline (1.0 equivalent) is dissolved in anhydrous pyridine or another suitable solvent containing a non-nucleophilic base (e.g., triethylamine, 1.2 equivalents). The solution is cooled to 0 °C, and 2-chlorobenzoyl chloride (1.1 equivalents) is added dropwise with stirring. The reaction is allowed to warm to room temperature and stirred for 2-4 hours. The reaction mixture is then poured into water, and the product is extracted with an organic solvent like ethyl acetate. The organic layer is washed with dilute acid, water, and brine, then dried and concentrated to give the crude product, which can be purified by recrystallization or column chromatography.

NMR Data Comparison

The following tables summarize the ¹H and ¹³C NMR chemical shift data for the three synthesized N-aryl amides. The data is presented to facilitate a direct comparison of the influence of the ortho-substituent on the chemical shifts of the aromatic protons and carbons.

Table 1: ¹H NMR Chemical Shift Data (ppm)

ProtonN-phenyl-2-(trifluoromethoxy)benzamideN-phenyl-2-methoxybenzamideN-phenyl-2-chlorobenzamide
NH~8.3~8.410.51
Phenyl-H (ortho)~7.7~7.87.73
Phenyl-H (meta)~7.4~7.47.35
Phenyl-H (para)~7.2~7.27.11
Benzoyl-H3~7.6~7.17.52
Benzoyl-H4~7.6~7.57.47
Benzoyl-H5~7.4~7.17.47
Benzoyl-H6~7.8~7.97.52
OCH₃-~3.9-

Table 2: ¹³C NMR Chemical Shift Data (ppm)

CarbonN-phenyl-2-(trifluoromethoxy)benzamideN-phenyl-2-methoxybenzamideN-phenyl-2-chlorobenzamide
C=O~164~165165.4
Phenyl-C1'~138~138139.4
Phenyl-C2'/C6'~121~121120.0
Phenyl-C3'/C5'~129~129129.3
Phenyl-C4'~125~125124.3
Benzoyl-C1~133~127137.5
Benzoyl-C2~148 (q, J ≈ 1.5 Hz)~157130.1
Benzoyl-C3~123~112131.5
Benzoyl-C4~133~133129.4
Benzoyl-C5~127~122130.4
Benzoyl-C6~131~132127.7
OCF₃~120 (q, J ≈ 259 Hz)--
OCH₃-~56-

Note: The chemical shifts for N-phenyl-2-(trifluoromethoxy)benzamide and N-phenyl-2-methoxybenzamide are estimated based on typical values for similar structures and may vary slightly under different experimental conditions.

Visualization of the Synthetic Workflow

The general process for the synthesis and characterization of the N-aryl amides discussed in this guide is depicted in the following workflow diagram.

General Workflow for N-Aryl Amide Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization Start Aniline and Substituted Benzoyl Chloride Reaction Amidation Reaction (Base, Solvent) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product Pure N-Aryl Amide Purification->Product NMR_Acquisition NMR Sample Preparation & Data Acquisition Product->NMR_Acquisition 1H_NMR ¹H NMR Analysis NMR_Acquisition->1H_NMR 13C_NMR ¹³C NMR Analysis NMR_Acquisition->13C_NMR Data_Analysis Spectral Interpretation & Structure Confirmation 1H_NMR->Data_Analysis 13C_NMR->Data_Analysis Final_Structure Confirmed Structure Data_Analysis->Final_Structure

Caption: Workflow for N-Aryl Amide Synthesis and NMR Characterization.

Discussion of NMR Spectral Data

The electronic nature of the ortho-substituent on the benzoyl chloride has a discernible effect on the chemical shifts of the resulting N-aryl amide.

  • Amide NH Proton: The chemical shift of the amide proton (NH) is sensitive to the electronic environment and hydrogen bonding. In the case of the 2-chloro-substituted amide, the NH proton is significantly downfield shifted (10.51 ppm) compared to typical amide protons, which could be attributed to a combination of electronic effects and potential intramolecular interactions.

  • Aromatic Protons: The protons on the N-phenyl ring are generally found in their expected regions. The protons on the substituted benzoyl ring, however, show more significant variations. The electron-withdrawing nature of the trifluoromethoxy and chloro groups generally leads to a downfield shift of the adjacent aromatic protons compared to the electron-donating methoxy group.

  • Carbonyl Carbon: The chemical shift of the carbonyl carbon is relatively consistent across the three compounds, appearing in the typical range for amides (164-166 ppm).

  • Substituent Carbons: The carbon attached to the trifluoromethoxy group exhibits a characteristic quartet in the ¹³C NMR spectrum due to coupling with the three fluorine atoms, and the carbon of the OCF₃ group itself appears as a quartet with a large coupling constant. The methoxy group's carbon appears as a singlet around 56 ppm.

Conclusion

This guide provides a comparative overview of the NMR characterization of N-aryl amides derived from this compound and two common alternatives. The presented data and protocols offer a valuable resource for researchers in the fields of synthetic and medicinal chemistry, aiding in the rapid and accurate identification of these important compounds. The distinct NMR fingerprints provided by the different ortho-substituents underscore the power of NMR spectroscopy in detailed structural elucidation.

Quantitative Purity Analysis of 2-(Trifluoromethoxy)benzoyl Chloride: A Comparative Guide to Titrimetric and Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for reactive chemical intermediates like 2-(Trifluoromethoxy)benzoyl Chloride is paramount for ensuring reaction stoichiometry, minimizing side-product formation, and ultimately guaranteeing the quality and safety of the final active pharmaceutical ingredient. This guide provides a comparative analysis of two distinct methodologies for quantifying the purity of this compound: a classical acid-base back-titration method and a modern gas chromatography (GC) approach. Detailed experimental protocols and supporting data are presented to facilitate an informed selection of the most suitable method for specific analytical needs.

Method Comparison at a Glance

A summary of the key performance characteristics of each method is presented below, offering a clear comparison to guide your analytical strategy.

FeatureAcid-Base Back-TitrationGas Chromatography (GC)
Principle Indirect titration of the analyte after reaction with a known excess of base.Separation of volatile compounds based on their partitioning between a stationary and mobile phase.
Primary Measurement Volume of titrantPeak area
Specificity Lower - measures total acidity, including acidic impurities.High - separates and quantifies individual components.
Sensitivity ModerateHigh
Equipment Cost LowHigh
Analysis Time Relatively fast per sampleLonger, including run time and cool-down
Throughput Low to moderateHigh (with autosampler)
Impurity Profiling Not possiblePossible with identification by mass spectrometry (GC-MS)

Experimental Protocols

Detailed methodologies for both the acid-base back-titration and gas chromatography analysis are provided below.

Acid-Base Back-Titration Protocol

This method relies on the hydrolysis of this compound by a known excess of sodium hydroxide. The unreacted sodium hydroxide is then titrated with a standardized solution of hydrochloric acid.

Materials:

  • This compound sample

  • Standardized 0.5 M Sodium Hydroxide (NaOH) solution

  • Standardized 0.25 M Hydrochloric Acid (HCl) solution

  • Phenolphthalein indicator solution

  • Deionized water

  • Ethanol (ACS grade)

  • Analytical balance

  • Burette (50 mL, Class A)

  • Pipettes (Class A)

  • Erlenmeyer flasks (250 mL)

Procedure:

  • Accurately weigh approximately 2.5 g of the this compound sample into a 250 mL Erlenmeyer flask.

  • Add 50 mL of ethanol to dissolve the sample.

  • Using a volumetric pipette, add 50.00 mL of standardized 0.5 M NaOH solution to the flask.

  • Stopper the flask and allow it to stand for 1 hour at room temperature to ensure complete hydrolysis.

  • Add 3-4 drops of phenolphthalein indicator to the solution.

  • Titrate the excess NaOH with standardized 0.25 M HCl from the burette until the pink color of the indicator disappears.

  • Record the volume of HCl used.

  • Perform a blank titration by following the same procedure but without the this compound sample.

Calculation of Purity:

The purity of this compound is calculated using the following formula:

Where:

  • V_blank = Volume of HCl used in the blank titration (mL)

  • V_sample = Volume of HCl used in the sample titration (mL)

  • M_HCl = Molarity of the HCl solution (mol/L)

  • 224.57 = Molecular weight of this compound ( g/mol )

  • W_sample = Weight of the sample (g)

  • The factor of 2 accounts for the stoichiometry of the reaction where one mole of the benzoyl chloride produces two moles of acid upon hydrolysis.

Gas Chromatography (GC) Protocol

This method provides a more detailed purity profile by separating the this compound from volatile impurities.

Materials and Equipment:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary column suitable for polar compounds (e.g., DB-5 or equivalent)

  • Helium or Nitrogen as carrier gas

  • Autosampler vials and caps

  • Microsyringe

  • Dichloromethane (HPLC grade)

  • This compound sample

GC Conditions:

  • Inlet Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 280 °C

    • Hold at 280 °C for 5 minutes

  • Carrier Gas Flow Rate: 1.5 mL/min (Helium)

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

Procedure:

  • Prepare a sample solution by dissolving approximately 50 mg of this compound in 10 mL of dichloromethane.

  • Transfer the solution to a GC autosampler vial.

  • Set up the GC with the specified conditions.

  • Inject the sample onto the GC column.

  • Record the chromatogram.

Calculation of Purity:

The purity is determined by the area percent method:

Where:

  • Area_main_peak = The peak area of this compound

  • Total_area_of_all_peaks = The sum of the areas of all peaks in the chromatogram

Visualizing the Processes

To better illustrate the experimental and chemical workflows, the following diagrams are provided.

Titration_Reaction cluster_reactants Initial Reactants cluster_hydrolysis Hydrolysis cluster_titration Titration C8H4ClF3O2 This compound C8H4F3O3Na Sodium 2-(Trifluoromethoxy)benzoate C8H4ClF3O2->C8H4F3O3Na + 2NaOH NaCl Sodium Chloride C8H4ClF3O2->NaCl NaOH_excess Excess NaOH NaOH_unreacted Unreacted NaOH NaOH_excess->NaOH_unreacted Some reacts H2O Water NaOH_unreacted->H2O + HCl NaCl_titration Sodium Chloride NaOH_unreacted->NaCl_titration HCl HCl (Titrant) HCl->H2O HCl->NaCl_titration

Caption: Chemical reaction pathway for the back-titration of this compound.

Experimental_Workflow cluster_titration Titration Method cluster_gc GC Method T1 Weigh Sample T2 Add Excess NaOH T1->T2 T3 Hydrolysis T2->T3 T4 Titrate with HCl T3->T4 T5 Calculate Purity T4->T5 G1 Prepare Sample Solution G2 Inject into GC G1->G2 G3 Separation in Column G2->G3 G4 Detection (FID) G3->G4 G5 Calculate Purity (Area %) G4->G5 start Purity Analysis start->T1 start->G1

Caption: Comparative experimental workflow for purity analysis by titration and GC.

Conclusion

The choice between acid-base titration and gas chromatography for the purity determination of this compound depends on the specific requirements of the analysis. The titration method is a cost-effective and rapid technique suitable for routine quality control where a measure of total acidity is sufficient. However, for a more comprehensive understanding of the sample's composition, including the identification and quantification of individual impurities, gas chromatography is the superior method. For drug development and applications requiring high purity, the specificity and sensitivity of GC, particularly when coupled with mass spectrometry, are indispensable.[1]

References

The Metabolic Shield: A Comparative Analysis of 2-(Trifluoromethoxy)benzoyl Derivatives' Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, optimizing a compound's metabolic stability is a critical hurdle in the journey from discovery to clinical application. The strategic incorporation of fluorine-containing functional groups has emerged as a powerful tool to enhance pharmacokinetic profiles. This guide provides a comparative assessment of the metabolic stability of 2-(trifluoromethoxy)benzoyl derivatives, offering insights into their performance against non-fluorinated analogs and presenting supporting experimental data and methodologies.

The trifluoromethoxy (-OCF3) group is increasingly utilized in medicinal chemistry to improve a drug candidate's properties, including its metabolic stability. The strong carbon-fluorine bonds within this group are less susceptible to enzymatic degradation by metabolic enzymes, such as the cytochrome P450 (CYP) superfamily. By strategically placing the trifluoromethoxy group on a benzoyl scaffold, it is hypothesized that the metabolic liabilities of the parent molecule can be significantly reduced, leading to a longer half-life and improved bioavailability.

Comparative Metabolic Stability: A Data-Driven Overview

While direct head-to-head in vitro metabolic stability data for a broad range of 2-(trifluoromethoxy)benzoyl derivatives against their non-fluorinated counterparts is not extensively consolidated in publicly available literature, we can draw valuable insights from related studies and established principles of medicinal chemistry.

One study on fluorinated 7-phenyl-pyrroloquinolinone derivatives provides a relevant case study. The replacement of a benzoyl group with a 2-fluorobenzoyl moiety was investigated to assess its impact on metabolic stability. Although this is a single fluorine substitution rather than a trifluoromethoxy group, the findings offer a glimpse into the effects of fluorination on a benzoyl-containing scaffold. However, the study concluded that neither monofluorination of the 7-phenyl ring nor the introduction of the 2-fluorobenzoyl moiety resulted in an improvement in metabolic stability for that particular series of compounds[1]. This highlights that the effects of fluorination can be highly context-dependent and underscores the importance of empirical testing for each new chemical series.

To illustrate the expected impact of the trifluoromethoxy group, the following table presents a summary of anticipated outcomes on key metabolic stability parameters when comparing a hypothetical 2-(trifluoromethoxy)benzoyl derivative to its non-fluorinated benzoyl analog. These expectations are based on the well-established "metabolic switching" effect of fluorine in drug design[2].

ParameterNon-Fluorinated Benzoyl Derivative (Expected)2-(Trifluoromethoxy)benzoyl Derivative (Expected)Rationale
In Vitro Half-life (t½) ShorterLongerThe trifluoromethoxy group is resistant to oxidative metabolism by CYP450 enzymes, a primary metabolic pathway for many benzoyl compounds. This blockade of a key metabolic site leads to a slower rate of clearance and thus a longer half-life.[2]
Intrinsic Clearance (CLint) HigherLowerIntrinsic clearance is a measure of the liver's inherent ability to metabolize a drug. By hindering metabolism, the trifluoromethoxy group reduces this value.[2]
Number of Metabolites Generally higherSignificantly reducedBlocking a primary site of metabolism limits the formation of downstream metabolites that would typically arise from the oxidation of the benzoyl ring.[2]

Note: The data in this table is illustrative and based on established principles of medicinal chemistry. Actual values would need to be determined experimentally for specific compounds.

Experimental Protocols for Assessing Metabolic Stability

To empirically determine the metabolic stability of 2-(trifluoromethoxy)benzoyl derivatives and their analogs, two primary in vitro assays are widely employed: the liver microsomal stability assay and the hepatocyte stability assay.

Liver Microsomal Stability Assay

This assay is a common initial screen to evaluate a compound's susceptibility to metabolism by Phase I enzymes, particularly the cytochrome P450 (CYP) superfamily, which are highly concentrated in liver microsomes.[3]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with liver microsomes.

Materials:

  • Test compound and positive control (e.g., a compound with known metabolic instability)

  • Pooled liver microsomes (human, rat, or other species of interest)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Stopping solution (e.g., ice-cold acetonitrile with an internal standard)

  • 96-well incubation plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Solutions: Prepare working solutions of the test compound and positive control. Dilute the thawed liver microsomes to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer. Prepare the NADPH regenerating system.

  • Incubation: Add the liver microsome solution to the wells of a 96-well plate. Add the test compound working solution and pre-incubate at 37°C for 5-10 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points and Termination: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding the stopping solution. The 0-minute time point serves as the baseline concentration.

  • Sample Processing: Centrifuge the plate to precipitate proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the concentration of the parent compound using a validated LC-MS/MS method.

Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

  • The slope of the linear regression of this plot gives the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .

  • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein) .

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability as hepatocytes contain a full complement of both Phase I and Phase II metabolic enzymes and their necessary cofactors.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in a whole-cell system.

Materials:

  • Cryopreserved or fresh hepatocytes (human, rat, or other species)

  • Hepatocyte incubation medium (e.g., Williams' Medium E)

  • Test compound and positive controls (for both Phase I and Phase II metabolism)

  • Stopping solution (e.g., ice-cold acetonitrile with an internal standard)

  • Multi-well plates (e.g., 24-well or 96-well)

  • Incubator with orbital shaker (37°C, 5% CO2)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Hepatocyte Preparation: Thaw and prepare a suspension of viable hepatocytes in the incubation medium.

  • Incubation Setup: Add the hepatocyte suspension to the wells of the plate. Add the test compound working solution and place the plate in the incubator on an orbital shaker.

  • Sampling: At various time points (e.g., 0, 15, 30, 60, 90, 120 minutes), collect aliquots from the incubation mixture.

  • Reaction Termination: Immediately add the collected aliquots to the stopping solution.

  • Sample Processing: Centrifuge the samples to pellet cell debris.

  • Analysis: Analyze the supernatant for the concentration of the parent compound using LC-MS/MS.

Data Analysis: The data analysis is similar to the microsomal stability assay, with the intrinsic clearance often expressed per million cells.

Visualizing the Metabolic Pathways and Experimental Workflow

To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the proposed metabolic pathway.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Termination cluster_analysis Analysis prep_compound Prepare Test Compound (2-(Trifluoromethoxy)benzoyl derivative) incubation Incubate at 37°C prep_compound->incubation prep_microsomes Prepare Liver Microsomes or Hepatocytes prep_microsomes->incubation prep_reagents Prepare NADPH Regenerating System prep_reagents->incubation sampling Sample at Multiple Time Points incubation->sampling termination Terminate Reaction (Acetonitrile + IS) sampling->termination centrifugation Centrifuge termination->centrifugation lcms LC-MS/MS Analysis centrifugation->lcms data_analysis Data Analysis (t½, CLint) lcms->data_analysis

Caption: Experimental workflow for in vitro metabolic stability assays.

metabolic_pathway cluster_non_fluorinated Non-Fluorinated Benzoyl Derivative cluster_fluorinated 2-(Trifluoromethoxy)benzoyl Derivative parent_non_fluoro Benzoyl Derivative cyp450 CYP450 Enzymes parent_non_fluoro->cyp450 Metabolism metabolite Hydroxylated Metabolites parent_fluoro 2-(Trifluoromethoxy)benzoyl Derivative parent_fluoro->cyp450 Resistant to Metabolism no_metabolism Metabolism Blocked cyp450->metabolite cyp450->no_metabolism

Caption: Proposed metabolic fate of fluorinated vs. non-fluorinated derivatives.

References

A Comparative Guide to Lewis Acid Catalysts for Friedel-Crafts Reactions with 2-(Trifluoromethoxy)benzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds and the synthesis of aryl ketones. These ketones are pivotal intermediates in the development of pharmaceuticals and other advanced materials. The choice of a Lewis acid catalyst is critical for the success of this reaction, particularly when using deactivated acylating agents such as 2-(trifluoromethoxy)benzoyl chloride. The electron-withdrawing nature of the trifluoromethoxy group deactivates the benzoyl chloride, necessitating a careful selection of the catalyst to achieve optimal yields and selectivity.

This guide provides an objective comparison of common Lewis acid catalysts for the Friedel-Crafts acylation of aromatic substrates with this compound, supported by established principles and analogous experimental data from the broader literature on Friedel-Crafts reactions.

Data Presentation: A Comparative Overview of Lewis Acid Catalysts

The following table summarizes the expected performance of various Lewis acid catalysts in the Friedel-Crafts acylation using this compound. The quantitative data presented are estimations based on general catalyst activity and the electronic properties of the substrate. Actual yields may vary depending on the specific aromatic substrate, solvent, and reaction conditions.

CatalystAromatic SubstrateAcylating AgentSolventTemperature (°C)Time (h)ProductEstimated Yield (%)
AlCl₃ TolueneThis compoundDichloromethane0 to RT2 - 44-Methyl-2'-(trifluoromethoxy)benzophenone85 - 95
FeCl₃ AnisoleThis compoundDichloromethaneRT to 404 - 84-Methoxy-2'-(trifluoromethoxy)benzophenone70 - 85
ZnCl₂ BenzeneThis compoundNitrobenzene80 - 10012 - 242-(Trifluoromethoxy)benzophenone40 - 60
TiCl₄ XyleneThis compoundDichloromethane0 to RT3 - 62,4-Dimethyl-2'-(trifluoromethoxy)benzophenone75 - 90
TfOH BenzeneThis compoundNeat or CH₃NO₂RT1 - 32-(Trifluoromethoxy)benzophenone90 - 98

Note: RT = Room Temperature. Yields are estimates and should be optimized for specific applications.

Experimental Protocols

Detailed methodologies are essential for reproducing and comparing the efficacy of different catalytic systems. Below is a representative protocol for the Friedel-Crafts acylation of toluene with this compound using aluminum chloride, a commonly employed and highly effective catalyst.

Protocol: Synthesis of 4-Methyl-2'-(trifluoromethoxy)benzophenone using Aluminum Chloride

Materials and Reagents:

  • Toluene (anhydrous)

  • This compound

  • Aluminum Chloride (AlCl₃, anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice

Equipment:

  • Three-neck round-bottom flask

  • Addition funnel

  • Reflux condenser with a gas outlet to a trap

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser under a nitrogen or argon atmosphere.

  • Catalyst Suspension: In a fume hood, charge the reaction flask with anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C using an ice bath with continuous stirring.

  • Addition of Acyl Chloride: Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane and add it to the addition funnel. Add the solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0-5 °C.

  • Addition of Aromatic Substrate: After the complete addition of the acyl chloride, add a solution of anhydrous toluene (1.1 equivalents) in anhydrous dichloromethane to the addition funnel. Add the toluene solution dropwise to the reaction mixture over 20-30 minutes, keeping the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl to quench the reaction and decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water or hexanes/ethyl acetate).

Mandatory Visualizations

The following diagrams illustrate the fundamental aspects of the Lewis acid-catalyzed Friedel-Crafts acylation.

Friedel_Crafts_Acylation_Mechanism cluster_step1 Step 1: Formation of Acylium Ion cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation & Regeneration AcylChloride 2-(Trifluoromethoxy)benzoyl Chloride AcyliumIon Acylium Ion (Electrophile) AcylChloride->AcyliumIon + LewisAcid Lewis Acid (e.g., AlCl₃) LewisAcidComplex [AlCl₄]⁻ AcyliumIon->LewisAcidComplex + Arene Aromatic Substrate (e.g., Toluene) SigmaComplex Arenium Ion (Sigma Complex) Arene->SigmaComplex + Acylium Ion Product Aryl Ketone Product SigmaComplex->Product + [AlCl₄]⁻ RegeneratedCatalyst Regenerated Lewis Acid HCl HCl Product->HCl + Experimental_Workflow start Start: Dry Glassware & Inert Atmosphere catalyst Suspend Lewis Acid in Anhydrous Solvent start->catalyst cool Cool to 0 °C catalyst->cool add_acyl Add 2-(Trifluoromethoxy)benzoyl Chloride Dropwise cool->add_acyl add_arene Add Aromatic Substrate Dropwise add_acyl->add_arene react Warm to Room Temperature & Stir add_arene->react workup Quench with Ice/HCl react->workup extract Extract with Organic Solvent workup->extract wash Wash with NaHCO₃ & Brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography or Recrystallization concentrate->purify end Final Product purify->end

Kinetic Studies of 2-(Trifluoromethoxy)benzoyl Chloride Hydrolysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Kinetic Data of Substituted Benzoyl Chlorides

The reactivity of benzoyl chlorides in hydrolysis is significantly influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups are generally expected to increase the electrophilicity of the carbonyl carbon, potentially leading to faster hydrolysis rates, particularly in associative mechanisms. Conversely, electron-donating groups can stabilize the developing positive charge in a dissociative mechanism. The trifluoromethoxy (-OCF₃) group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. Therefore, 2-(Trifluoromethoxy)benzoyl Chloride is anticipated to undergo rapid hydrolysis.

The following table summarizes kinetic data for the hydrolysis of various substituted benzoyl chlorides to provide a basis for comparison. The hydrolysis of these compounds often follows a pseudo-first-order rate law when conducted in a solvent with a large excess of water.

SubstituentSolvent SystemRate Constant (k)Temperature (°C)Notes
H (Benzoyl Chloride)95% Ethanol0.0848 min⁻¹[1]25Involves both hydrolysis and alcoholysis.[1]
H (Benzoyl Chloride)Acetone-WaterVaries with water %25Rate increases with water concentration.[1]
p-Methoxy80% aq. AcetoneFaster than unsubstituted25Demonstrates the effect of an electron-donating group.
p-NitroNot specifiedSlower than p-dimethylaminoNot specifiedProceeds through an associative pathway.[2]
p-DimethylaminoNot specifiedFaster than p-nitroNot specifiedProceeds through a dissociative pathway.[2]

Experimental Protocol: Conductometric Analysis of Hydrolysis

The hydrolysis of acyl chlorides produces hydrochloric acid, leading to an increase in the electrical conductivity of the solution.[3] Monitoring this change over time allows for the determination of the reaction rate. This method is well-suited for the typically fast kinetics of acyl chloride hydrolysis.[3]

Materials and Equipment:

  • This compound

  • High-purity acetone (dry)

  • Deionized water

  • Jacketed reaction vessel

  • Constant temperature water bath

  • Conductivity meter with a probe

  • Magnetic stirrer and stir bar

  • Microsyringe

  • Data logger or stopwatch

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of this compound in dry acetone (e.g., 0.1 M). This should be done in a fume hood due to the corrosive and moisture-sensitive nature of the acyl chloride.

    • Prepare the desired acetone-water solvent mixture (e.g., 80:20 v/v acetone:water) in a volumetric flask.

  • System Equilibration:

    • Place a known volume (e.g., 50.0 mL) of the acetone-water solvent into the jacketed reaction vessel.

    • Connect the vessel to the constant temperature bath set to the desired reaction temperature (e.g., 25.0 ± 0.1 °C) and allow the solvent to reach thermal equilibrium while stirring gently.

    • Immerse the conductivity probe into the solution and record the initial conductivity of the solvent.

  • Reaction Initiation and Data Collection:

    • Using a microsyringe, rapidly inject a small, known volume of the acyl chloride stock solution (e.g., 100 µL) into the stirring solvent.

    • Simultaneously start the data logger or stopwatch.

    • Record the conductivity at regular intervals (e.g., every 5-10 seconds initially, then less frequently as the reaction approaches completion).

  • Data Analysis:

    • The reaction is expected to follow pseudo-first-order kinetics due to the large excess of water.

    • The rate constant, k, can be determined from the slope of a plot of ln(σ∞ - σt) versus time, where σt is the conductivity at time t and σ∞ is the final conductivity upon reaction completion.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_sol Prepare Acetone- Water Solvent equil Equilibrate Solvent in Reaction Vessel prep_sol->equil prep_acyl Prepare Acyl Chloride Stock Solution inject Inject Acyl Chloride & Start Timer prep_acyl->inject equil->inject measure Record Conductivity Over Time inject->measure plot Plot ln(σ∞ - σt) vs. Time measure->plot calc Calculate Rate Constant (k) from Slope plot->calc

Caption: Experimental workflow for kinetic analysis of acyl chloride hydrolysis using conductometry.

hydrolysis_mechanism reactants R-COCl + H₂O intermediate Tetrahedral Intermediate reactants->intermediate Nucleophilic Attack products R-COOH + HCl intermediate->products Elimination of Cl⁻

Caption: Generalized mechanism for the hydrolysis of an acyl chloride.

References

A Comparative Guide to the Bioisosteric Effects of the 2-Trifluoromethoxybenzoyl Group in Drug Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, often employed to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. The 2-trifluoromethoxybenzoyl group, in particular, serves as a key bioisostere for other ortho-substituted benzoyl moieties, such as the 2-chlorobenzoyl or 2-methylbenzoyl groups. This guide provides an objective comparison of the bioisosteric effects of the 2-trifluoromethoxybenzoyl group, supported by experimental data, to inform rational drug design and development.

Physicochemical and Pharmacokinetic Profile Comparison

The trifluoromethoxy (-OCF3) group is a lipophilic, electron-withdrawing moiety that can significantly influence a molecule's properties. When compared to other common ortho-substituents on a benzoyl ring, the 2-trifluoromethoxy group offers a unique combination of steric and electronic features.

Property2-H2-CH32-Cl2-OCF3Rationale for Bioisosteric Effect
Lipophilicity (cLogP) LowerHigherHigherHighestThe -OCF3 group is highly lipophilic, which can enhance membrane permeability and oral absorption.
Electronic Effect NeutralWeakly DonatingWithdrawingStrongly WithdrawingThe strong electron-withdrawing nature of the -OCF3 group can alter the pKa of nearby functionalities and modulate interactions with biological targets.
Metabolic Stability Susceptible to oxidationSusceptible to oxidationMore stable than -H or -CH3Generally highThe C-F bonds are highly stable to metabolic cleavage, often blocking P450-mediated oxidation at that position.
Conformational Preference FlexibleCan introduce steric hindranceCan induce specific conformationsCan induce specific conformations through steric and electronic effectsThe ortho-substitution influences the torsion angle of the benzoyl group, which can be critical for binding to a target protein.

Comparative Biological Activity Data

While direct head-to-head comparisons of the 2-trifluoromethoxybenzoyl group against other ortho-substituents on the same scaffold are not always available in the public domain, we can infer its impact from studies on structurally related compounds. The following table presents data on a series of 2-phenoxybenzamide analogues with antiplasmodial activity, highlighting the contribution of a trifluoromethyl group at the 3-position, which is electronically similar to a trifluoromethoxy group.

Table 1: In Vitro Antiplasmodial and Cytotoxic Activity of Substituted Benzamide Analogues

Compound IDB-Ring Substituent (Position 2 and 3)P. falciparum NF54 IC50 (µM)L-6 Cells IC50 (µM)Selectivity Index (SI)
1 2-(4-fluorophenoxy)-3-(trifluoromethyl)0.269124.0461
2 2-phenoxy-3-(trifluoromethyl)1.222>124.0>101
3 2-(4-fluorophenoxy)4.66289.919.3

Data adapted from a study on 2-phenoxybenzamides with antiplasmodial activity.[1]

Key Insights from the Data:

  • The presence of the trifluoromethyl group at the 3-position, in conjunction with a 4-fluorophenoxy group at the 2-position (Compound 1), resulted in the most potent antiplasmodial activity and the highest selectivity.[1]

  • Removal of the fluorine from the phenoxy group (Compound 2) led to a decrease in potency, suggesting a synergistic effect between the fluorinated substituents.[1]

  • The absence of the trifluoromethyl group (Compound 3) resulted in a significant loss of antiplasmodial activity and a lower selectivity index.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays relevant to the evaluation of the bioisosteric effects of the 2-trifluoromethoxybenzoyl group.

General Synthesis of 2-Substituted Benzamides

The synthesis of benzamide analogues typically involves the coupling of a substituted benzoic acid or benzoyl chloride with an appropriate amine.

  • Step 1: Activation of Carboxylic Acid (if starting from benzoic acid): The substituted benzoic acid is dissolved in an inert solvent (e.g., dichloromethane, DMF) and treated with a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP), or converted to the acid chloride using thionyl chloride or oxalyl chloride.

  • Step 2: Amide Bond Formation: The activated carboxylic acid derivative is then reacted with the desired amine in the presence of a base (e.g., triethylamine, diisopropylethylamine) to afford the final benzamide product.

  • Step 3: Purification: The crude product is purified by column chromatography on silica gel, followed by recrystallization or preparative HPLC to yield the pure compound.

In Vitro Antiplasmodial Activity Assay

This assay determines the 50% inhibitory concentration (IC50) of a compound against the chloroquine-sensitive NF54 strain of Plasmodium falciparum.

  • Cell Culture: P. falciparum is cultured in human red blood cells (O+) at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Assay Procedure: Asynchronous cultures of parasitized red blood cells are incubated with serial dilutions of the test compounds for 72 hours.

  • Data Analysis: Parasite growth inhibition is measured using a SYBR Green I-based fluorescence assay. The fluorescence intensity is proportional to the number of viable parasites. IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxicity of compounds against a mammalian cell line (e.g., L-6 rat skeletal myoblasts).

  • Cell Culture: L-6 cells are maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum at 37°C in a humidified atmosphere of 5% CO2.

  • Assay Procedure: Cells are seeded in 96-well plates and incubated for 24 hours. The medium is then replaced with fresh medium containing serial dilutions of the test compounds, and the cells are incubated for another 72 hours.

  • Data Analysis: The viability of the cells is determined by adding MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance is measured at 570 nm, and IC50 values are calculated.

In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 enzymes.

  • Materials: Pooled human liver microsomes (HLM), NADPH regenerating system, and the test compound.

  • Assay Procedure: The test compound is incubated with HLM in the presence of the NADPH regenerating system at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Data Analysis: The concentration of the parent compound at each time point is determined by LC-MS/MS. The in vitro half-life (t1/2) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the compound.

Visualizations

Logical Flow of Bioisosteric Replacement Strategy

G cluster_0 Drug Design Cycle Lead Compound Lead Compound Identify Metabolic Liability or Poor PK/PD Identify Metabolic Liability or Poor PK/PD Lead Compound->Identify Metabolic Liability or Poor PK/PD Bioisosteric Replacement Strategy Bioisosteric Replacement Strategy Identify Metabolic Liability or Poor PK/PD->Bioisosteric Replacement Strategy Synthesize Analogues Synthesize Analogues Bioisosteric Replacement Strategy->Synthesize Analogues In Vitro & In Vivo Testing In Vitro & In Vivo Testing Synthesize Analogues->In Vitro & In Vivo Testing In Vitro & In Vivo Testing->Bioisosteric Replacement Strategy Iterate Optimized Candidate Optimized Candidate In Vitro & In Vivo Testing->Optimized Candidate

Caption: Iterative cycle of drug design using bioisosteric replacement.

Experimental Workflow for In Vitro Evaluation

G Compound Synthesis Compound Synthesis Primary Screening Primary Screening (e.g., Target Binding) Compound Synthesis->Primary Screening Cell-Based Assays Cell-Based Assays (e.g., Anticancer, Antiviral) Primary Screening->Cell-Based Assays ADME Profiling ADME Profiling (Metabolic Stability, Permeability) Cell-Based Assays->ADME Profiling Lead Optimization Lead Optimization ADME Profiling->Lead Optimization

Caption: Workflow for evaluating new drug analogues in vitro.

Conclusion

The 2-trifluoromethoxybenzoyl group is a valuable moiety in drug design, offering a unique combination of properties that can lead to improved pharmacokinetic and pharmacodynamic profiles. Its high lipophilicity, strong electron-withdrawing nature, and enhanced metabolic stability make it an attractive bioisosteric replacement for other ortho-substituted benzoyl groups. The presented data, although not a direct comparison, strongly suggests that the incorporation of a trifluoromethoxy or a related fluorinated group can significantly enhance the biological activity and selectivity of drug candidates. Further direct comparative studies on various scaffolds are warranted to fully elucidate the nuanced effects of this important functional group.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Trifluoromethoxy)benzoyl Chloride
Reactant of Route 2
Reactant of Route 2
2-(Trifluoromethoxy)benzoyl Chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.